molecular formula C19H20O7 B1232741 Goyazensolide CAS No. 60066-35-5

Goyazensolide

Katalognummer: B1232741
CAS-Nummer: 60066-35-5
Molekulargewicht: 360.4 g/mol
InChI-Schlüssel: HTMCLLSRQWRPTN-OKMRAYSCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Goyazensolide is a naturally occurring furanoheliangolide-type sesquiterpene lactone that serves as a potent inhibitor of the nuclear factor kappa B (NF-κB) pathway, demonstrating significant anti-inflammatory and anticancer activities in scientific research . Its primary mechanism of action involves the downregulation of the upstream mediator IκB kinase (IKKβ), leading to the inhibition of NF-κB subunits p65 and p50. This inhibition sensitizes cancer cells to apoptosis, a process mediated by caspase-3 activation, and induces cell cycle arrest in the G1-phase. Research using the HT-29 colonic cancer cell line showed that 96% of the cell population was in sub-G1 phase after treatment with 10 μM this compound, with an IC50 for NF-κB inhibition of 3.8 μM . A more recent proteomics study identified Importin-5 (IPO5) as a specific covalent target of this compound, revealing a secondary mechanism that inhibits the nuclear translocation of cargo proteins like RASAL-2 and provides a rationale for its activity against cancers such as neurofibromatosis type 2 (NF2) . The antitumor efficacy of this compound has been confirmed in vivo in an animal model using HT-29 xenografts, where an effect was observed at a dose of 12.5 mg/kg . This compound also affects cell adhesion as a downstream consequence of NF-κB inhibition. With its well-defined mechanisms and promising activity in preclinical models, this compound is a valuable lead compound for further development into a new chemotherapeutic agent and a powerful tool compound for researchers studying the NF-κB pathway, apoptosis, and nuclear transport. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

60066-35-5

Molekularformel

C19H20O7

Molekulargewicht

360.4 g/mol

IUPAC-Name

[(2Z,4R,8R,9S,11R)-2-(hydroxymethyl)-11-methyl-7-methylidene-6,12-dioxo-5,14-dioxatricyclo[9.2.1.04,8]tetradeca-1(13),2-dien-9-yl] 2-methylprop-2-enoate

InChI

InChI=1S/C19H20O7/c1-9(2)17(22)25-14-7-19(4)15(21)6-12(26-19)11(8-20)5-13-16(14)10(3)18(23)24-13/h5-6,13-14,16,20H,1,3,7-8H2,2,4H3/b11-5-/t13-,14+,16+,19-/m1/s1

InChI-Schlüssel

HTMCLLSRQWRPTN-OKMRAYSCSA-N

SMILES

CC(=C)C(=O)OC1CC2(C(=O)C=C(O2)C(=CC3C1C(=C)C(=O)O3)CO)C

Isomerische SMILES

CC(=C)C(=O)O[C@H]1C[C@@]2(C(=O)C=C(O2)/C(=C\[C@@H]3[C@@H]1C(=C)C(=O)O3)/CO)C

Kanonische SMILES

CC(=C)C(=O)OC1CC2(C(=O)C=C(O2)C(=CC3C1C(=C)C(=O)O3)CO)C

Andere CAS-Nummern

60066-35-5

Synonyme

furanoheliangolide
goyazensolide

Herkunft des Produkts

United States

Foundational & Exploratory

An In-depth Technical Guide to the Natural Sources of Goyazensolide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources of Goyazensolide, a sesquiterpene lactone with significant therapeutic potential. The document details the plant species from which this compound has been isolated, presents quantitative data on its occurrence, outlines detailed experimental protocols for its extraction and purification, and elucidates its known mechanisms of action through signaling pathway diagrams.

Natural Sources of this compound

This compound is a naturally occurring heliangolide-type sesquiterpene lactone predominantly found in plant species belonging to the Asteraceae family, particularly within the Vernonieae tribe. First identified for its schistosomicidal properties, subsequent research has revealed its potent anti-inflammatory and anticancer activities.

The concentration of this compound can vary depending on the plant species, the part of the plant used for extraction, and the geographical location of collection. The following table summarizes the key plant sources and the reported quantitative data for this compound.

Plant SpeciesFamilyPlant PartReported Yield/Concentration of this compoundReference(s)
Piptocoma rufescensAsteraceaeLeavesFrom 1.5 kg of dried leaves, 12.5 g of a chloroform-soluble extract was obtained, from which this compound was isolated.[1]
Eremanthus goyazensisAsteraceaeNot specifiedFirst isolated from this species.[2]
Eremanthus mattogrossensisAsteraceaeNot specifiedIdentified as a natural source.[2]
Lychnophora granmongolenseAsteraceaeNot specifiedIdentified as a natural source.[2]
Lychnophora pohliiAsteraceaeNot specifiedIdentified as a natural source.[2]
Camchaya calcareaAsteraceaeNot specifiedIdentified as a natural source.[2]
Centratherum punctatumAsteraceaeNot specifiedIdentified as a natural source.[2]

Experimental Protocols: Isolation and Purification of this compound

The following is a detailed methodology for the isolation and purification of this compound from Piptocoma rufescens leaves, adapted from published literature.[1]

  • Plant Material: Air-dried and ground leaves of Piptocoma rufescens (1.5 kg) are used as the starting material.

  • Initial Extraction: The ground plant material is exhaustively extracted with methanol (MeOH) at room temperature. The resulting MeOH extract is then concentrated under reduced pressure to yield a crude extract.

  • The crude MeOH extract is suspended in water and sequentially partitioned with n-hexane and then chloroform (CHCl₃).

  • The organic layers are separated and concentrated. The CHCl₃-soluble extract (12.5 g) is typically found to be the most active fraction containing this compound.[1]

  • Silica Gel Column Chromatography: The active CHCl₃-soluble extract is subjected to column chromatography on silica gel.

  • Elution Gradient: The column is eluted with a gradient of solvents, typically starting with n-hexane and gradually increasing the polarity with ethyl acetate (EtOAc) and then methanol (MeOH).

  • Fraction Collection and Analysis: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing this compound.

  • Further Purification: Fractions rich in this compound are combined and may be subjected to further chromatographic steps, such as preparative TLC or High-Performance Liquid Chromatography (HPLC), to obtain the pure compound.

The structure of the isolated this compound is confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR), Mass Spectrometry (MS), and comparison with published data.

Signaling Pathways and Mechanism of Action

This compound has been shown to exert its biological effects by modulating key signaling pathways involved in inflammation and cancer, primarily the NF-κB and AKT pathways.

This compound is a potent inhibitor of the NF-κB signaling pathway.[2] It has been shown to downregulate the expression of the upstream kinase IKKβ, which is a critical mediator in the canonical NF-κB pathway.[2] This leads to the reduced phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation of the NF-κB p65 and p50 subunits.[2]

NF_kB_Inhibition_by_this compound cluster_nucleus This compound This compound IKK_complex IKK Complex (IKKα/IKKβ) This compound->IKK_complex IkB IκBα IKK_complex->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Inhibits NFkB_n NF-κB (p65/p50) NFkB->NFkB_n Translocation Nucleus Nucleus Gene_Transcription Gene Transcription (Inflammation, Proliferation, Survival) NFkB_n->Gene_Transcription

Inhibition of the NF-κB signaling pathway by this compound.

This compound has also been demonstrated to inhibit the PI3K/AKT signaling pathway, which is crucial for cell survival and proliferation.[3] It reduces the levels of phosphorylated AKT (p-AKT), a key kinase in this pathway.[3] The reduction in p-AKT levels leads to downstream effects, including the induction of apoptosis. While the precise upstream mechanism of how this compound reduces p-AKT is not fully elucidated, it is a key aspect of its anticancer activity. A recent study has identified Importin-5 (IPO5) as a direct covalent target of this compound, which may play a role in its effect on the AKT pathway.[4]

AKT_Inhibition_by_this compound Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 pAKT p-AKT PIP3->pAKT Activates AKT AKT Downstream Downstream Effectors (e.g., mTOR) pAKT->Downstream Apoptosis Apoptosis pAKT->Apoptosis Inhibits This compound This compound This compound->pAKT Cell_Survival Cell Survival & Proliferation Downstream->Cell_Survival

Inhibition of the PI3K/AKT signaling pathway by this compound.

Conclusion

This compound is a promising natural product with well-documented anti-inflammatory and anticancer properties. Its primary natural sources are plants of the Asteraceae family, from which it can be isolated and purified using established phytochemical techniques. Its mechanism of action involves the inhibition of key cellular signaling pathways, including NF-κB and AKT, making it a valuable lead compound for the development of novel therapeutics. Further research is warranted to explore its full clinical potential and to develop efficient and scalable methods for its production.

References

An In-depth Technical Guide to the Isolation of Goyazensolide from Piptocoma rufescens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation of goyazensolide, a sesquiterpene lactone with significant cytotoxic and anti-inflammatory properties, from the leaves of Piptocoma rufescens. This document details the experimental protocols, presents illustrative quantitative data, and visualizes the process and relevant biological pathways.

Disclaimer: The quantitative data presented in this guide are representative examples based on standard laboratory practices in natural product chemistry, as the primary source literature does not provide explicit yields, solvent volumes, or other quantitative specifics. The procedural steps are based on the methodology described by Ren et al. in "Cytotoxic and NF-κB inhibitory sesquiterpene lactones from Piptocoma rufescens."

Introduction to this compound and Piptocoma rufescens

This compound is a furanoheliangolide-type sesquiterpene lactone that has demonstrated potent biological activities, including cytotoxicity against various cancer cell lines and inhibition of key inflammatory signaling pathways.[1] One of the natural sources of this compound is Piptocoma rufescens, a plant belonging to the Asteraceae family. The isolation and characterization of this compound are crucial first steps in harnessing its therapeutic potential for drug discovery and development. This guide outlines a robust methodology for its extraction and purification.

Experimental Protocols

The isolation of this compound from Piptocoma rufescens is a multi-step process involving extraction, solvent partitioning, and chromatographic separation.

Plant Material Collection and Preparation

Fresh leaves of Piptocoma rufescens are collected and authenticated. The leaves are then air-dried in a well-ventilated area, protected from direct sunlight, to a constant weight. The dried leaves are ground into a fine powder to maximize the surface area for efficient solvent extraction.

Extraction

The powdered plant material is subjected to exhaustive extraction with methanol to isolate a broad range of secondary metabolites, including this compound.

Protocol:

  • Macerate the dried, powdered leaves of Piptocoma rufescens (illustrative quantity: 1 kg) in methanol (illustrative volume: 5 L) at room temperature for 72 hours.

  • Filter the mixture through cheesecloth and then Whatman No. 1 filter paper.

  • Repeat the maceration process two more times with fresh methanol to ensure complete extraction.

  • Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to yield a crude methanol extract.

Solvent Partitioning

The crude methanol extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity. This step helps in the preliminary fractionation of the extract, concentrating the sesquiterpene lactones in the chloroform fraction.

Protocol:

  • Suspend the crude methanol extract in a mixture of methanol and water (9:1 v/v).

  • Perform successive extractions with n-hexane to remove nonpolar constituents like fats and waxes.

  • Separate the hexane layer and concentrate the aqueous methanol fraction.

  • Further extract the aqueous methanol fraction with chloroform.

  • Collect the chloroform layer, which contains the compounds of intermediate polarity, including this compound.

  • Dry the chloroform extract over anhydrous sodium sulfate and concentrate it under reduced pressure to obtain the crude chloroform fraction.

Chromatographic Purification

The chloroform fraction is subjected to repeated column chromatography on silica gel to isolate this compound.

Protocol:

  • Initial Column Chromatography:

    • Pack a glass column (illustrative dimensions: 5 cm diameter, 60 cm length) with silica gel (230-400 mesh) in a slurry with n-hexane.

    • Adsorb the crude chloroform fraction (illustrative quantity: 50 g) onto a small amount of silica gel and load it onto the column.

    • Elute the column with a stepwise gradient of n-hexane and ethyl acetate, gradually increasing the polarity (e.g., 100% n-hexane, 95:5, 90:10, 80:20, 50:50 n-hexane:ethyl acetate, and finally 100% ethyl acetate).

    • Collect fractions of a consistent volume (e.g., 250 mL) and monitor them by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., n-hexane:ethyl acetate 1:1) and visualizing with UV light and/or a staining reagent (e.g., anisaldehyde-sulfuric acid).

    • Combine fractions with similar TLC profiles.

  • Further Purification:

    • Subject the fractions containing the compound of interest to further column chromatography using a smaller column and a shallower solvent gradient (e.g., a gradient of chloroform and methanol) to achieve higher resolution.

    • Repeat the chromatographic steps until a pure compound is obtained, as confirmed by TLC and High-Performance Liquid Chromatography (HPLC).

Data Presentation

The following tables provide an illustrative summary of the quantitative data for the isolation of this compound.

Table 1: Extraction and Partitioning

StepParameterIllustrative Value
Plant Material Initial Dry Weight1.0 kg
Extraction SolventMethanol
Total Solvent Volume15 L
Crude Methanol Extract Yield150 g
Partitioning n-Hexane Fraction Yield40 g
Chloroform Fraction Yield50 g
Aqueous Fraction Yield60 g

Table 2: Column Chromatography of Chloroform Fraction

ParameterIllustrative Value
Stationary Phase Silica Gel (230-400 mesh)
Column Dimensions 5 cm x 60 cm
Mobile Phase n-Hexane:Ethyl Acetate (gradient)
Amount Loaded 50 g
Number of Fractions ~100
Yield of this compound 500 mg (0.05% of dry weight)

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow

The following diagram illustrates the step-by-step process for the isolation of this compound from Piptocoma rufescens.

G cluster_start Plant Material Preparation cluster_extraction Extraction cluster_partitioning Solvent Partitioning cluster_chromatography Chromatographic Purification P_rufescens Piptocoma rufescens leaves (1 kg) Drying Air Drying P_rufescens->Drying Grinding Grinding to fine powder Drying->Grinding Maceration Maceration with Methanol (3 x 5 L) Grinding->Maceration Filtration Filtration Maceration->Filtration Concentration1 Concentration (Rotary Evaporator) Filtration->Concentration1 Crude_Extract Crude Methanol Extract (150 g) Concentration1->Crude_Extract Partitioning Liquid-Liquid Partitioning Crude_Extract->Partitioning Hexane_Fraction n-Hexane Fraction (40 g) Partitioning->Hexane_Fraction Non-polar compounds Chloroform_Fraction Chloroform Fraction (50 g) Partitioning->Chloroform_Fraction Semi-polar compounds Aqueous_Fraction Aqueous Fraction (60 g) Partitioning->Aqueous_Fraction Polar compounds Column1 Silica Gel Column Chromatography (n-Hexane:EtOAc gradient) Chloroform_Fraction->Column1 Fractions Collection & TLC Monitoring Column1->Fractions Column2 Further Column Chromatography (CHCl3:MeOH gradient) Fractions->Column2 Pure_this compound Pure this compound (500 mg) Column2->Pure_this compound

Caption: Experimental workflow for this compound isolation.

This compound's Effect on the NF-κB Signaling Pathway

This compound has been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation and cell survival.[2]

NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor (e.g., TNFR) IKK IKK Complex Receptor->IKK activates Stimulus Inflammatory Stimulus (e.g., TNF-α) Stimulus->Receptor IkB IκB IKK->IkB phosphorylates IkB_p p-IκB IKK->IkB_p NFkB NF-κB (p65/p50) IkB->NFkB NFkB_nucleus NF-κB (p65/p50) NFkB->NFkB_nucleus translocates This compound This compound This compound->NFkB inhibits Proteasome Proteasome IkB_p->Proteasome ubiquitination & degradation DNA DNA NFkB_nucleus->DNA Genes Pro-inflammatory & Survival Genes DNA->Genes transcription

Caption: Inhibition of the NF-κB pathway by this compound.

This compound's Effect on the AKT Signaling Pathway

This compound also demonstrates inhibitory effects on the PI3K/AKT signaling pathway, which is crucial for cell proliferation and survival.[2]

AKT_Pathway cluster_membrane_akt Cell Membrane cluster_cytoplasm_akt Cytoplasm RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K activates GrowthFactor Growth Factor GrowthFactor->RTK PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PI3K->PIP3 phosphorylates AKT AKT PIP3->AKT recruits & activates pAKT p-AKT (Active) AKT->pAKT Downstream Downstream Targets (e.g., mTOR, PRAS40) pAKT->Downstream activates Proliferation Cell Proliferation & Survival Downstream->Proliferation Goyazensolide_akt This compound Goyazensolide_akt->pAKT reduces levels of

Caption: Inhibition of the AKT pathway by this compound.

Conclusion

This technical guide provides a detailed framework for the isolation of this compound from Piptocoma rufescens. The described methodologies, from extraction to chromatographic purification, offer a reproducible approach for obtaining this valuable natural product. The visualization of the experimental workflow and the compound's impact on key signaling pathways further aids in understanding its therapeutic potential. This information is intended to support researchers and drug development professionals in their efforts to explore and utilize this compound for future therapeutic applications.

References

Goyazensolide: A Technical Guide to its Mechanism of Action in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Goyazensolide (GZL) is a naturally occurring sesquiterpene lactone that has demonstrated significant potential as an anticancer agent. Extensive in vitro and in vivo studies have elucidated its primary mechanism of action, which centers on the potent and selective inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. By downregulating upstream kinases IKKα and IKKβ, this compound prevents the nuclear translocation of NF-κB subunits p65 and p50, thereby suppressing the transcription of genes critical for cancer cell survival, proliferation, and adhesion. This inhibitory action sensitizes cancer cells to apoptosis, primarily through a caspase-3 dependent mechanism, and induces cell cycle arrest. Furthermore, this compound has been shown to modulate other key oncogenic pathways, including the PI3K/AKT signaling cascade, and increase the expression of pro-apoptotic proteins like Bim. This technical guide provides a comprehensive overview of the molecular mechanisms, quantitative efficacy, and experimental methodologies related to this compound's activity in cancer cells, intended for researchers and drug development professionals.

Introduction

This compound is a furanoheliangolide-type sesquiterpene lactone isolated from plants of the Asteraceae family, such as Piptocoma rufescens.[1][2][3] Initially investigated for other bioactivities, it was identified as a potent inhibitor of the NF-κB transcription factor during screening programs for novel anticancer agents from natural sources.[1][4] The NF-κB pathway is a critical regulator of inflammatory and immune responses and is constitutively active in numerous cancers, where it plays a pivotal role in promoting cell proliferation, preventing apoptosis, and mediating metastasis.[5][6] this compound's ability to selectively target this pathway makes it a promising lead compound for the development of new chemotherapeutic agents, particularly for cancers reliant on NF-κB signaling, such as colon cancer.[1]

Core Mechanism: Inhibition of the NF-κB Signaling Pathway

The primary anticancer mechanism of this compound is the targeted inhibition of the canonical NF-κB pathway.[1][4] This pathway is typically activated by stimuli such as the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNFα).[1][3]

Activation of the TNF receptor (TNFR) leads to the recruitment of adaptor proteins that activate the IκB kinase (IKK) complex, which consists of IKKα and IKKβ subunits.[3][5] The IKK complex then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. The degradation of IκBα unmasks the nuclear localization signal on the NF-κB heterodimer (typically p65/p50), allowing it to translocate from the cytoplasm to the nucleus.[5] Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes that regulate inflammation, cell survival (e.g., anti-apoptotic proteins), proliferation, and adhesion.[1][5]

This compound exerts its inhibitory effect by acting on the upstream mediators of this cascade. Studies have shown that GZL treatment leads to a concentration-dependent downregulation of IKKα and IKKβ.[1][2] This action prevents the phosphorylation and degradation of IκBα, thereby sequestering the NF-κB p65/p50 subunits in the cytoplasm and inhibiting their nuclear activity.[1] Notably, this effect is observed both in the presence and absence of TNFα stimulation, indicating a direct and robust inhibition of the pathway.[1]

Goyazensolide_NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNFα TNFR TNFR TNFa->TNFR IKK IKKα / IKKβ TNFR->IKK Activates IkBa_NFkB IκBα p65/p50 IKK->IkBa_NFkB Phosphorylates IκBα p65_p50 p65/p50 IkBa_NFkB->p65_p50 IκBα Degradation DNA Target Gene Transcription (Proliferation, Anti-Apoptosis, Adhesion) p65_p50->DNA Translocation GZL This compound GZL->IKK Inhibits

NF-κB pathway inhibition by this compound.

Downstream Cellular Effects

The inhibition of NF-κB signaling by this compound triggers several downstream antitumor effects.

Induction of Apoptosis

By blocking the transcription of anti-apoptotic genes regulated by NF-κB, this compound sensitizes cancer cells to programmed cell death.[1] This pro-apoptotic effect is mediated through a caspase-dependent pathway.[1] Specifically, treatment with this compound has been shown to induce the expression and activity of caspase-3, a key executioner caspase in the apoptotic cascade.[1][2] In NF2-deficient schwannoma and meningioma cells, this compound also increases the expression of the pro-apoptotic protein Bim.[7][8]

Cell Cycle Arrest

This compound disrupts the normal progression of the cell cycle, though the specific phase of arrest appears to be cell-type dependent.

  • G1 Arrest: In HT-29 colon cancer cells, this compound induces a block in the G1 phase, leading to a significant accumulation of cells in the sub-G1 phase, which is indicative of apoptosis.[1][2] At a concentration of 10 μM, 96% of the cell population was found in the sub-G1 phase after 24 hours of treatment.[1][4]

  • G2/M Arrest: In NF2-deficient schwannoma (Sch10545) and meningioma (Ben-Men-1) cells, this compound treatment resulted in an increase in the G2/M population.[7][8][9] This arrest is associated with a substantial reduction in the levels of cyclin E and cyclin A.[2][7][8][9]

Modulation of Ancillary Survival Pathways

In addition to its primary effect on NF-κB, this compound also impacts other signaling cascades that are crucial for cancer cell survival and proliferation.

Inhibition of the PI3K/AKT Pathway

The PI3K/AKT pathway is a central node for cell survival signaling. This compound has been shown to reduce the levels of phosphorylated (active) AKT (p-AKT) in both schwannoma and meningioma cells.[2][7][8][9] By inhibiting AKT activation, this compound further contributes to the suppression of survival signals, complementing its effects on the NF-κB pathway.

Goyazensolide_AKT_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K Activates AKT AKT PI3K->AKT Activates pAKT p-AKT (Active) AKT->pAKT Survival Downstream Targets (Cell Survival, Proliferation) pAKT->Survival GZL This compound GZL->pAKT Inhibits

AKT pathway inhibition by this compound.
Role of Reactive Oxygen Species (ROS)

Treatment with this compound can induce the generation of intracellular Reactive Oxygen Species (ROS).[1][2] While high levels of ROS can trigger oxidative stress and lead to cell death, studies suggest that the ROS-generating activity of this compound is only partially responsible for its cytotoxic effects.[1][10] The primary mechanism of action remains the selective targeting of the NF-κB pathway, which is effective even in the absence of significant oxidative stress.[1]

Quantitative Efficacy Data

The anticancer activity of this compound has been quantified in various cancer cell lines and in vivo models.

Table 1: In Vitro Cytotoxicity of this compound (IC₅₀)

Cell Line Cancer Type / Origin IC₅₀ (µM) Reference
HT-29 Colon Carcinoma 3.8* [1][2][4]
Sch10545 NF2-deficient Mouse Schwannoma ~0.9 [7][8][9]
Ben-Men-1 Human Benign Meningioma ~1.0 [7][8][9]
CEM Leukemia 0.17 [2]
B16 Murine Skin (Melanoma) 2.08 [2]

*Value corresponds to IC₅₀ for NF-κB inhibition.

Table 2: Effect of this compound on HT-29 Cell Cycle Distribution (24h Treatment)

Treatment Concentration (µM) % Cells in Sub-G1 Phase % Cells in G1 Phase Reference
Control 0 12% 49% [1]
This compound 5 23% 48% [1]

| this compound | 10 | 96% | 2% |[1] |

Table 3: In Vivo Antitumor Efficacy of this compound

Cancer Model Cell Line Administration Route Dose Outcome Reference

| Hollow Fiber Assay (NCr nu/nu mice) | HT-29 | Intraperitoneal (i.p.) | 12.5 mg/kg | Significant suppression of tumor cell growth |[1][2][4] |

Experimental Methodologies

The following protocols are representative of the methods used to elucidate the mechanism of action of this compound.

Cell Viability (MTT Assay)
  • Cell Seeding: Plate cancer cells (e.g., HT-29) in 96-well plates at a density of 5x10³ cells/well and allow them to adhere for 24 hours.

  • Treatment: Treat cells with serial dilutions of this compound (e.g., 0.1 to 100 µM) or vehicle control (DMSO) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Western Blotting for Protein Expression
  • Cell Lysis: Treat cells with this compound as required. Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli buffer and separate the proteins by size on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).

  • Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p65, anti-p-AKT, anti-IKKβ, anti-Caspase-3, anti-β-actin) overnight at 4°C.

  • Washing & Secondary Antibody: Wash the membrane three times with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

Western_Blot_Workflow A Cell Lysis & Protein Extraction B Protein Quantification (BCA Assay) A->B C SDS-PAGE (Separation) B->C D Protein Transfer (to PVDF Membrane) C->D E Blocking (5% Milk or BSA) D->E F Primary Antibody Incubation E->F G Secondary Antibody Incubation (HRP) F->G H Detection with ECL & Imaging G->H

Generalized workflow for Western Blotting.
Flow Cytometry for Cell Cycle Analysis

  • Cell Treatment: Culture and treat cells with desired concentrations of this compound for 24 hours.

  • Harvesting: Harvest both adherent and floating cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing. Store at -20°C overnight.

  • Staining: Centrifuge the fixed cells to remove ethanol, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

  • Analysis: Analyze the DNA content of the cells using a flow cytometer. The percentages of cells in the Sub-G1, G1, S, and G2/M phases are determined using analysis software.

Conclusion and Future Directions

This compound is a potent natural product that exhibits significant anticancer activity primarily by inhibiting the NF-κB signaling pathway. This action leads to caspase-3-mediated apoptosis and cell cycle arrest. Its additional inhibitory effects on the pro-survival AKT pathway further underscore its potential as a multi-target therapeutic agent. The quantitative data from both in vitro and in vivo studies provide a strong rationale for its continued development.

Future research should focus on several key areas:

  • Combination Therapies: Investigating the synergistic effects of this compound with conventional chemotherapeutic agents or other targeted therapies could enhance treatment efficacy and overcome drug resistance.

  • Pharmacokinetics and Formulation: Detailed pharmacokinetic and toxicology studies are necessary to optimize its delivery and safety profile for potential clinical applications.

  • Broader Efficacy: Evaluating the efficacy of this compound across a wider panel of cancer types, particularly those known for NF-κB or AKT pathway addiction, is warranted.

  • Clinical Trials: Based on robust preclinical data, advancing this compound or an optimized analog into early-phase clinical trials will be the ultimate step in validating its therapeutic potential.

References

The Biological Activity of Sesquiterpene Lactones: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the mechanisms of action, experimental evaluation, and therapeutic potential of sesquiterpene lactones for researchers, scientists, and drug development professionals.

Sesquiterpene lactones (SLs) are a large and diverse group of naturally occurring plant secondary metabolites, primarily found in the Asteraceae family.[1] These compounds are characterized by a 15-carbon backbone and are known for a wide array of biological activities, including potent anti-inflammatory and anticancer properties.[2][3] Their therapeutic potential has garnered significant interest, with several SLs and their derivatives, such as artemisinin, parthenolide, and thapsigargin, currently in clinical trials.[4][5] This guide provides a comprehensive overview of the biological activity of SLs, focusing on their molecular mechanisms, methods for their evaluation, and key quantitative data to support further research and development.

Core Mechanisms of Action

The biological activity of many sesquiterpene lactones is attributed to the presence of an α-methylene-γ-lactone group, which acts as a Michael acceptor.[6] This reactive group can form covalent bonds with nucleophilic residues, particularly the thiol groups of cysteine residues in proteins.[2] This alkylation can alter the conformation and function of key proteins involved in various cellular signaling pathways, leading to the observed biological effects.[7]

The primary molecular targets of SLs include transcription factors and protein kinases that play crucial roles in inflammation and cancer. The major signaling pathways modulated by sesquiterpene lactones include:

  • NF-κB Signaling Pathway: Nuclear Factor-kappa B (NF-κB) is a key regulator of inflammatory and immune responses.[8] SLs can inhibit NF-κB activation by preventing the degradation of its inhibitory proteins, IκBα and IκBβ.[9] This is often achieved through the direct alkylation of the p65 subunit of NF-κB or by inhibiting the IκB kinase (IKK) complex.[7][10]

  • MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cell proliferation, differentiation, and apoptosis.[11] SLs have been shown to modulate the MAPK cascade, including the ERK, JNK, and p38 pathways, although the specific effects can vary depending on the compound and cell type.[4][12]

  • JAK-STAT Signaling Pathway: The Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT) pathway is crucial for cytokine signaling and immune cell function.[4] Several SLs, such as parthenolide, have been shown to inhibit the JAK/STAT3 pathway, which is often constitutively active in cancer cells.[4]

  • PI3K/Akt/mTOR Signaling Pathway: This pathway is central to cell growth, survival, and metabolism, and its dysregulation is common in cancer.[11] Sesquiterpene lactones can interfere with this pathway, contributing to their anticancer effects.[11]

Quantitative Data on Biological Activity

The following tables summarize the half-maximal inhibitory concentration (IC50) values of representative sesquiterpene lactones, demonstrating their cytotoxic and anti-inflammatory activities.

Table 1: Cytotoxic Activity of Sesquiterpene Lactones against Cancer Cell Lines

Sesquiterpene LactoneCancer Cell LineCell TypeIC50 (µM)Reference(s)
Parthenolide A549Human Lung Carcinoma4.3 - 15.38[4][13]
TE671Human Medulloblastoma6.5[4]
HT-29Human Colon Adenocarcinoma7.0[4]
SiHaHuman Cervical Cancer8.42[14][15]
MCF-7Human Breast Adenocarcinoma9.54 - 39.6[12][14][15]
GLC-82Human Non-small Cell Lung Cancer6.07[13]
H1650Human Non-small Cell Lung Cancer9.88[13]
H1299Human Non-small Cell Lung Cancer12.37[13]
PC-9Human Non-small Cell Lung Cancer15.36[13]
MDA-MB-231Human Breast Adenocarcinoma9.9 - 27.1[12]
BT-549Human Breast Cancer4.5 - 17.1[12]
Alantolactone THP-1Human Acute Myeloid Leukemia2.17[16]
HL60Human Promyelocytic Leukemia3.26[16]
K562Human Chronic Myelogenous Leukemia2.75[16]
KG1aHuman Acute Myeloid Leukemia2.75[16]
MDA-MB-231Human Breast Adenocarcinoma13.3[12]
NamalwaHuman Burkitt's Lymphoma6.23[17]
RajiHuman Burkitt's Lymphoma10.97[17]
Costunolide A549Human Lung Carcinoma12.3[9]
DU-145Human Prostate Carcinoma29.2[9]
HBL-100Human Breast Carcinoma10.3[9]
HL-60Human Promyelocytic Leukemia2.1 - 7.7[9]
K562Human Chronic Myelogenous Leukemia14.5[9]
H1299Human Non-small Cell Lung Cancer23.93[9][18]
A431Human Skin Squamous Cell Carcinoma0.8[19]
OAW42-AMultidrug Resistant Ovarian Cancer25[20]

Table 2: Anti-inflammatory Activity of Sesquiterpene Lactones

Sesquiterpene LactoneAssayIC50 (µM)Reference(s)
8α-hydroxyhirsutinolide TNF-α-induced NF-κB inhibition1.9[21]
Vernolide TNF-α-induced NF-κB inhibition0.6[21]
8α-tigloyloxyhirsutinolide TNF-α-induced NF-κB inhibition1.6[21]
Vernolide NO production inhibition2.0[21]
Unknown Isolate 6 NO production inhibition1.5[21]
Unknown Isolate 7 NO production inhibition1.2[21]
Unknown Isolate 8 NO production inhibition2.7[21]
8α-tigloyloxyhirsutinolide NO production inhibition2.4[21]

Key Signaling Pathways Modulated by Sesquiterpene Lactones

The following diagrams, generated using the DOT language, illustrate the primary signaling pathways affected by sesquiterpene lactones.

NF_kappa_B_Pathway cluster_cytoplasm Cytoplasm TNFa TNF-α TNFR TNFR TNFa->TNFR IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TNFR->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates (P) NFkB_IkB NF-κB-IκB (Inactive Complex) NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkB->NFkB IκB Degradation Gene_Expression Inflammatory Gene Expression Nucleus->Gene_Expression Promotes SL Sesquiterpene Lactones SL->IKK_complex Inhibits SL->NFkB Inhibits (Direct Alkylation)

NF-κB signaling pathway inhibition by sesquiterpene lactones.

MAPK_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) ERK->Transcription_Factors Activates Cell_Response Cell Proliferation, Survival, Differentiation Transcription_Factors->Cell_Response Regulates SL Sesquiterpene Lactones SL->Raf Modulates SL->MEK Modulates SL->ERK Modulates

MAPK signaling pathway modulation by sesquiterpene lactones.

JAK_STAT_Pathway cluster_cytoplasm Cytoplasm Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_P p-STAT (Dimer) STAT->STAT_P Dimerizes Nucleus Nucleus STAT_P->Nucleus Translocation Gene_Expression Target Gene Expression Nucleus->Gene_Expression Promotes SL Sesquiterpene Lactones SL->JAK Inhibits SL->STAT Inhibits Phosphorylation

JAK-STAT signaling pathway inhibition by sesquiterpene lactones.

PI3K_Akt_Pathway cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Cell_Response Cell Growth, Survival, Proliferation mTOR->Cell_Response Promotes SL Sesquiterpene Lactones SL->PI3K Inhibits SL->Akt Inhibits

PI3K/Akt signaling pathway inhibition by sesquiterpene lactones.

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of sesquiterpene lactone activity are provided below.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

This protocol is used to assess the effect of sesquiterpene lactones on cell viability and to determine their cytotoxic potential.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[22] Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.[23] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[24]

  • Materials:

    • Cancer cell lines of interest

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • Sesquiterpene lactone stock solution (dissolved in DMSO)

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • 96-well microtiter plates

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of the sesquiterpene lactone in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank (medium only).

    • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C.

    • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, until purple formazan crystals are visible.

    • Solubilization: Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

    • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Incubate 24h A->B C Treat with Sesquiterpene Lactones B->C D Incubate (e.g., 48h) C->D E Add MTT Solution D->E F Incubate 2-4h E->F G Add Solubilization Solution F->G H Read Absorbance at 570 nm G->H I Calculate IC50 H->I

Experimental workflow for the MTT assay.
NF-κB Activity Assessment (Luciferase Reporter Assay)

This assay is used to quantify the inhibitory effect of sesquiterpene lactones on NF-κB transcriptional activity.

  • Principle: This assay utilizes a reporter plasmid containing the firefly luciferase gene under the control of a promoter with multiple NF-κB binding sites.[6] When NF-κB is activated, it binds to these sites and drives the expression of luciferase. The amount of light produced upon addition of the luciferase substrate is proportional to the NF-κB activity.[25]

  • Materials:

    • Cells transiently or stably transfected with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization).

    • Complete cell culture medium.

    • Sesquiterpene lactone stock solution.

    • NF-κB activator (e.g., TNF-α or PMA).

    • 96-well white, clear-bottom plates.

    • Dual-luciferase reporter assay system.

    • Luminometer.

  • Procedure:

    • Cell Seeding and Transfection (if applicable): Seed cells in a 96-well plate. If using transient transfection, co-transfect the cells with the NF-κB reporter plasmid and the control plasmid according to the manufacturer's protocol.

    • Compound Pre-treatment: Pre-treat the cells with various concentrations of the sesquiterpene lactone for 1-2 hours.

    • NF-κB Activation: Stimulate the cells with an NF-κB activator (e.g., 10 ng/mL TNF-α) for 6-8 hours. Include an unstimulated control and a stimulated vehicle control.

    • Cell Lysis: Wash the cells with PBS and lyse them by adding passive lysis buffer.

    • Luciferase Assay: Transfer the cell lysate to a white 96-well plate. Add the firefly luciferase substrate and measure the luminescence. Then, add the Stop & Glo® reagent (which quenches the firefly luciferase and contains the Renilla luciferase substrate) and measure the Renilla luminescence.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Calculate the percentage of NF-κB inhibition for each compound concentration relative to the stimulated vehicle control.

    • Determine the IC50 value from the dose-response curve.

Luciferase_Assay_Workflow A Seed/Transfect Cells with Reporter Plasmids B Pre-treat with Sesquiterpene Lactones A->B C Stimulate with NF-κB Activator B->C D Lyse Cells C->D E Measure Firefly and Renilla Luciferase Activity D->E F Normalize Data and Calculate IC50 E->F

Workflow for NF-κB luciferase reporter assay.
Analysis of Signaling Pathway Proteins (Western Blot)

Western blotting is used to detect and quantify the levels of total and phosphorylated proteins in signaling pathways like MAPK, PI3K/Akt, and STAT3, to assess the effect of sesquiterpene lactones.[3][11]

  • Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific antibodies against the target proteins (e.g., phospho-ERK, total ERK). The protein bands are visualized using a secondary antibody conjugated to an enzyme that produces a chemiluminescent signal.[10]

  • Materials:

    • Cell line of interest.

    • Complete cell culture medium.

    • Sesquiterpene lactone stock solution.

    • Stimulant for the pathway of interest (e.g., growth factor for MAPK, cytokine for STAT3).

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

    • BCA protein assay kit.

    • SDS-PAGE gels and running buffer.

    • PVDF or nitrocellulose membrane.

    • Transfer buffer.

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Primary antibodies (specific for total and phosphorylated forms of target proteins).

    • HRP-conjugated secondary antibodies.

    • Enhanced chemiluminescence (ECL) substrate.

    • Imaging system.

  • Procedure:

    • Cell Culture and Treatment: Culture cells to 70-80% confluency. Treat with the sesquiterpene lactone for the desired time, followed by stimulation if required.

    • Protein Extraction: Wash cells with ice-cold PBS and lyse them with lysis buffer.

    • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

    • SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer. Separate the proteins on an SDS-PAGE gel.

    • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

    • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

    • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Wash the membrane and add the ECL substrate. Visualize the protein bands using an imaging system.

    • Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total protein or a loading control (e.g., GAPDH or β-actin) to normalize the data.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the intensity of the phosphorylated protein to the total protein or the loading control.

    • Compare the levels of phosphorylated protein in treated samples to the control to determine the effect of the sesquiterpene lactone.

Western_Blot_Workflow A Cell Treatment and Lysis B Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer to Membrane C->D E Blocking D->E F Primary Antibody Incubation E->F G Secondary Antibody Incubation F->G H Signal Detection G->H I Data Analysis H->I

General workflow for Western blot analysis.

Conclusion

Sesquiterpene lactones represent a promising class of natural products with significant potential for the development of novel anti-inflammatory and anticancer therapies. A thorough understanding of their mechanisms of action and the use of robust experimental protocols are crucial for advancing their study from the laboratory to the clinic. This guide provides a foundational resource for researchers in this exciting field, offering key data, pathway visualizations, and detailed methodologies to facilitate further investigation into the therapeutic applications of these remarkable compounds.

References

Goyazensolide: A Comprehensive Technical Guide on its Discovery, History, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Goyazensolide is a naturally occurring sesquiterpene lactone of the furanoheliangolide class that has garnered significant attention in the scientific community for its diverse and potent biological activities. Initially identified during a screening program for schistosomicidal agents, subsequent research has unveiled its potential as an anti-inflammatory, anti-cancer, and antiviral agent.[1][2] This technical guide provides an in-depth overview of the discovery, history, and mechanism of action of this compound, with a focus on quantitative data, detailed experimental protocols, and visual representations of its molecular interactions.

Discovery and Natural Sources

This compound was first isolated from Eremanthus goyazensis, a plant belonging to the Asteraceae family.[2] Since its initial discovery, it has been identified in several other plant species, primarily within the Vernonieae tribe of the Asteraceae family.

Table 1: Natural Plant Sources of this compound

Plant SpeciesFamilyReference
Eremanthus goyazensisAsteraceae[2]
Eremanthus mattogrossensisAsteraceae[2]
Lychnophora granmongolenseAsteraceae[2]
Lychnophora pohliiAsteraceae[2]
Camchaya calcareaAsteraceae[2]
Centratherum punctatumAsteraceae[2]
Piptocoma rufescensAsteraceae[2]

Biological Activity and Quantitative Data

This compound exhibits a range of biological activities, with its cytotoxic and anti-inflammatory properties being the most extensively studied. The following tables summarize the quantitative data from various in vitro studies.

Table 2: In Vitro Cytotoxicity of this compound against Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
HT-29Colon Cancer3.8[2][3]
Sch10545Schwannoma (NF2-deficient)~0.9[4]
Ben-Men-1Meningioma (NF2-deficient)~1.0[4]

Table 3: Other Reported Biological Activities of this compound

ActivityAssay/ModelEndpointResultReference
NF-κB InhibitionELISA on HeLa cellsIC503.8 µM[2]
Anti-tumor (in vivo)Hollow fiber assayTumor growth suppressionSignificant at 12.5 mg/kg[2][3]
Pro-apoptoticHT-29 cellsSub G1 population96% at 10 µM[2][3]

Mechanism of Action

This compound's mechanism of action is multifaceted, primarily involving the modulation of key signaling pathways implicated in inflammation and cancer progression.

Inhibition of the NF-κB Pathway

A primary mechanism of this compound is its potent inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2][3] NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation, cell survival, and proliferation. In cancer cells, constitutive activation of the NF-κB pathway is common.

This compound has been shown to inhibit the TNFα-mediated activation of NF-κB.[2] It exerts its effect by attenuating the activity of the upstream mediators IKKα and IKKβ, which are responsible for the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[2][3] This inhibition prevents the nuclear translocation of the NF-κB p65 and p50 subunits, thereby blocking the transcription of NF-κB target genes.[2][3] This ultimately leads to cell cycle arrest in the G1 phase and the induction of apoptosis.[2][3]

NF_kB_Pathway_Inhibition cluster_nucleus Nuclear Events TNFa TNFα TNFR TNFR TNFa->TNFR IKK_complex IKKα/IKKβ TNFR->IKK_complex IkBa IκBα IKK_complex->IkBa P NFkB NF-κB (p65/p50) IkBa->NFkB Nucleus Nucleus NFkB->Nucleus NFkB_n NF-κB This compound This compound This compound->IKK_complex Apoptosis Apoptosis & Cell Cycle Arrest Gene_Transcription Gene Transcription Gene_Transcription->Apoptosis NFkB_n->Gene_Transcription

Inhibition of the NF-κB Signaling Pathway by this compound.
Covalent Targeting of Importin-5 (IPO5)

More recent studies have identified Importin-5 (IPO5) as a direct covalent target of this compound.[1][5] IPO5 is a nuclear import protein responsible for the translocation of various cargo proteins from the cytoplasm to the nucleus. This compound, containing multiple Michael acceptors, forms a covalent bond with IPO5.[1]

This covalent modification of IPO5 inhibits its function, thereby preventing the nuclear import of its cargo proteins.[1][5] One such cargo protein is RASAL2, a tumor suppressor. By inhibiting the nuclear translocation of RASAL2, this compound impacts downstream signaling, leading to a reduction in the phosphorylation of AKT (p-AKT), a key protein in cell survival pathways.[1][5] This disruption of nuclear transport provides a novel mechanism for the anti-cancer activity of this compound.

IPO5_Inhibition cluster_transport Nuclear Transport This compound This compound IPO5 Importin-5 (IPO5) This compound->IPO5 Covalent Inhibition RASAL2_nucleus RASAL2 (Nucleus) RASAL2_cyto RASAL2 (Cytoplasm) RASAL2_cyto->RASAL2_nucleus IPO5-mediated transport pAKT p-AKT (Reduced) RASAL2_nucleus->pAKT Cell_Survival Cell Survival pAKT->Cell_Survival

Covalent Inhibition of Importin-5 by this compound.

Experimental Protocols

NF-κB Reporter Assay

This protocol describes a typical luciferase-based reporter assay to quantify NF-κB activation and its inhibition by this compound.

  • Cell Culture and Transfection:

    • Seed HEK293 cells in a 96-well plate at a density of 30,000 cells per well in MEM/EBSS supplemented with 10% FBS, non-essential amino acids, sodium pyruvate, and penicillin/streptomycin.

    • Incubate overnight at 37°C in a 5% CO2 incubator.

    • The following day, transfect the cells with an NF-κB luciferase reporter vector and a control Renilla luciferase vector using a suitable transfection reagent (e.g., Lipofectamine 2000).

  • Treatment:

    • After 24 hours of transfection, replace the medium with fresh assay medium containing varying concentrations of this compound.

    • Incubate for 1-2 hours.

    • Stimulate the cells with TNFα (e.g., 20 ng/mL) for 6-24 hours. Include unstimulated and vehicle-treated controls.

  • Luciferase Assay:

    • Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell viability.

Reporter_Assay_Workflow Start Start Seed_Cells Seed HEK293 cells (96-well plate) Start->Seed_Cells Transfect Transfect with NF-κB & Renilla reporters Seed_Cells->Transfect Treat_Goya Treat with this compound Transfect->Treat_Goya Stimulate_TNFa Stimulate with TNFα Treat_Goya->Stimulate_TNFa Lyse_Cells Lyse cells Stimulate_TNFa->Lyse_Cells Measure_Luciferase Measure Firefly & Renilla Luciferase Lyse_Cells->Measure_Luciferase Analyze Analyze Data (Normalize Firefly to Renilla) Measure_Luciferase->Analyze End End Analyze->End

Workflow for an NF-κB Reporter Assay.
Western Blot Analysis for p-AKT and Total AKT

This protocol details the steps for detecting changes in the phosphorylation status of AKT upon treatment with this compound.

  • Cell Culture and Treatment:

    • Plate cells (e.g., SW620) and grow to 70-80% confluency.

    • Treat cells with this compound (e.g., 5 µM) or vehicle control for the desired duration (e.g., 4 hours).

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phosphorylated AKT (e.g., anti-p-AKT Ser473) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing:

    • To normalize for protein loading, the membrane can be stripped of the primary and secondary antibodies.

    • Re-probe the membrane with a primary antibody against total AKT, followed by the secondary antibody and ECL detection.

Total Synthesis

The total synthesis of this compound has been achieved, providing a means to generate the natural product and its analogs for further biological investigation.[1][5] A key strategy employed is a build/couple/pair approach, which allows for the efficient assembly of the complex furanoheliangolide skeleton.[1]

The synthesis involves the construction of key building blocks that are then coupled to form a macrocyclic intermediate. A gold-catalyzed transannulation reaction is a critical step in forming the strained bicyclic framework of this compound.[5] This synthetic route has also enabled the preparation of tagged this compound probes, which have been instrumental in identifying its molecular targets.[1]

Conclusion and Future Directions

This compound is a promising natural product with significant potential for development as a therapeutic agent. Its well-defined mechanisms of action, involving the inhibition of the NF-κB pathway and the covalent targeting of importin-5, provide a strong rationale for its anti-cancer and anti-inflammatory properties. The successful total synthesis of this compound opens up avenues for the generation of novel analogs with improved potency and selectivity. Future research should focus on further elucidating its in vivo efficacy and safety profile, as well as exploring its potential in treating a broader range of diseases, including viral infections. The detailed understanding of its molecular interactions will undoubtedly pave the way for the rational design of next-generation therapeutics based on the this compound scaffold.

References

Goyazensolide: A Potent Inhibitor of the NF-κB Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Goyazensolide (GZL) is a sesquiterpene lactone that has emerged as a significant subject of interest in oncological and inflammatory research due to its potent inhibitory effects on the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] NF-κB is a crucial transcription factor that orchestrates a wide array of cellular processes, including inflammation, immune responses, cell proliferation, and apoptosis. Its dysregulation is a hallmark of numerous chronic inflammatory diseases and various types of cancer. This technical guide provides a comprehensive overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.

Mechanism of Action: Targeting the IKK Complex

This compound exerts its inhibitory effect on the NF-κB pathway primarily by targeting the IκB kinase (IKK) complex, a critical upstream regulator.[1] The IKK complex, consisting of IKKα and IKKβ catalytic subunits and a regulatory subunit NEMO (NF-κB essential modulator), is responsible for the phosphorylation and subsequent proteasomal degradation of the inhibitor of κB (IκBα). The degradation of IκBα releases the NF-κB heterodimer (typically p65/p50), allowing its translocation into the nucleus, where it initiates the transcription of target genes.

This compound has been shown to downregulate the expression of both IKKα and IKKβ in a concentration-dependent manner.[1] This inhibition of the IKK complex prevents the phosphorylation and degradation of IκBα, thereby sequestering the NF-κB p65/p50 heterodimer in the cytoplasm and preventing its nuclear translocation and transcriptional activity.[1] This upstream intervention effectively abrogates the entire downstream signaling cascade.

Goyazensolide_NFkB_Inhibition cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TNFR->IKK_complex Activates IkBa_p65_p50 IκBα-p65/p50 (Inactive) IKK_complex->IkBa_p65_p50 Phosphorylates This compound This compound This compound->IKK_complex Inhibits p_IkBa p-IκBα IkBa_p65_p50->p_IkBa p65_p50 p65/p50 (Active) IkBa_p65_p50->p65_p50 Proteasome Proteasome p_IkBa->Proteasome Ubiquitination & Degradation Nucleus Nucleus p65_p50->Nucleus Translocation p65_p50_nuc p65/p50 DNA DNA p65_p50_nuc->DNA Binds Gene_Transcription Gene Transcription (Inflammation, Proliferation) DNA->Gene_Transcription Induces

This compound's inhibition of the NF-κB pathway.

Quantitative Data

The potency of this compound as an NF-κB inhibitor has been quantified in various cancer cell lines. The following tables summarize the key inhibitory concentrations (IC50) and other relevant quantitative data.

Parameter Cell Line Value Reference
NF-κB Inhibition (IC50)HeLa (cervical cancer)3.8 µM[1]
Cell Proliferation (IC50)Sch10545 (schwannoma)~0.9 µM[2]
Cell Proliferation (IC50)Ben-Men-1 (meningioma)~1 µM[2]

Table 1: Inhibitory concentrations of this compound.

In Vivo Study Parameter Value Reference
Hollow-Fiber AssayAntitumor Effect Dose12.5 mg/kg[1]

Table 2: In vivo efficacy of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound's activity.

Cell Culture and Treatment
  • Cell Lines: HT-29 (human colorectal adenocarcinoma) and HeLa (human cervical cancer) cells are commonly used.

  • Culture Medium: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are cultured at 37°C in a humidified atmosphere of 5% CO2.

  • This compound Treatment: this compound is dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution. For experiments, the stock solution is diluted in culture medium to the desired final concentrations. The final DMSO concentration should be kept below 0.1% to avoid solvent-induced toxicity.

Western Blot Analysis for NF-κB Pathway Proteins

This protocol is designed to assess the protein levels of key components of the NF-κB pathway in response to this compound treatment.

Western_Blot_Workflow Cell_Culture 1. Cell Culture & Treatment Fractionation 2. Nuclear/Cytoplasmic Fractionation Cell_Culture->Fractionation Quantification 3. Protein Quantification (BCA) Fractionation->Quantification SDS_PAGE 4. SDS-PAGE Quantification->SDS_PAGE Transfer 5. Protein Transfer (PVDF membrane) SDS_PAGE->Transfer Blocking 6. Blocking (5% non-fat milk) Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation (4°C, o/n) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation (RT, 1h) Primary_Ab->Secondary_Ab Detection 9. Chemiluminescent Detection Secondary_Ab->Detection Analysis 10. Data Analysis Detection->Analysis

A typical workflow for Western blot analysis.

1. Nuclear and Cytoplasmic Fractionation:

  • After treatment with this compound, wash cells with ice-cold PBS.

  • Lyse the cells in a hypotonic buffer (e.g., 10 mM HEPES pH 7.9, 10 mM KCl, 0.1 mM EDTA, 0.1 mM EGTA, 1 mM DTT, and protease inhibitors).

  • Centrifuge to pellet the nuclei. The supernatant contains the cytoplasmic fraction.

  • Wash the nuclear pellet with the hypotonic buffer.

  • Lyse the nuclear pellet in a high-salt buffer (e.g., 20 mM HEPES pH 7.9, 0.4 M NaCl, 1 mM EDTA, 1 mM EGTA, 1 mM DTT, and protease inhibitors) to extract nuclear proteins.

  • Centrifuge at high speed to clarify the nuclear extract.

2. SDS-PAGE and Western Blotting:

  • Determine protein concentration of both cytoplasmic and nuclear fractions using a BCA protein assay kit.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies (1:1000 dilution in 1% BSA in TBST) include:

    • anti-NF-κB p65

    • anti-NF-κB p50

    • anti-IKKα

    • anti-IKKβ

    • (Antibodies sourced from Cell Signaling Technologies)[1]

  • Wash the membrane three times with TBST.

  • Incubate with HRP-conjugated secondary antibody (1:2000 dilution) for 1 hour at room temperature.[1]

  • Wash the membrane three times with TBST.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection kit.

NF-κB Luciferase Reporter Assay

This assay quantifies the transcriptional activity of NF-κB.

1. Cell Transfection and Treatment:

  • Seed HeLa cells in a 96-well plate.

  • Transfect the cells with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent. The reporter plasmid contains a luciferase gene under the control of NF-κB response elements.

  • Allow cells to recover for 24 hours post-transfection.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with a known NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α; 20 ng/mL), for 6-8 hours.

2. Luciferase Activity Measurement:

  • Lyse the cells using a passive lysis buffer.

  • Measure the firefly luciferase activity, which corresponds to NF-κB activity, using a luminometer.

  • Measure the Renilla luciferase activity for normalization of transfection efficiency.

  • Calculate the relative NF-κB activity by normalizing the firefly luciferase signal to the Renilla luciferase signal.

In Vivo Hollow-Fiber Assay

This assay provides an intermediate in vivo model to assess the antitumor efficacy of a compound.

1. Fiber Preparation and Cell Loading:

  • Hollow fibers made of polyvinylidene fluoride (PVDF) are used.

  • HT-29 cells are harvested and suspended at a high density.

  • The cell suspension is injected into the hollow fibers, and the ends are heat-sealed.

2. Implantation and Treatment:

  • The cell-filled hollow fibers are implanted into the peritoneal cavity and/or subcutaneously in immunodeficient mice.

  • Mice are treated with this compound (e.g., 12.5 mg/kg, intraperitoneally) or a vehicle control for a specified number of days.[1]

3. Fiber Retrieval and Viability Assay:

  • At the end of the treatment period, the hollow fibers are retrieved.

  • The viable cell mass within the fibers is determined using a cell viability assay, such as the MTT assay.

  • The antitumor effect is calculated by comparing the viable cell mass in the treated group to the control group.

Conclusion

This compound is a potent natural product that effectively inhibits the NF-κB signaling pathway by targeting the upstream IKK complex. Its ability to suppress the expression of IKKα and IKKβ leads to the cytoplasmic retention of NF-κB, thereby preventing the transcription of pro-inflammatory and pro-proliferative genes. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound in NF-κB-driven diseases. Its demonstrated in vitro and in vivo efficacy makes it a promising lead compound for the development of novel anti-inflammatory and anticancer agents.

References

The Covalent Inhibition of Importin-5 by Goyazensolide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism and consequences of the covalent inhibition of Importin-5 (IPO5) by the natural product Goyazensolide. This compound, a sesquiterpene lactone, has been identified as a selective covalent inhibitor of the oncoprotein IPO5, a key mediator of nuclear protein import.[1] This document summarizes the quantitative data, details the key experimental protocols used in this discovery, and provides visual representations of the associated biological pathways and experimental workflows.

Executive Summary

This compound is a natural product that covalently modifies Importin-5, a crucial protein transporter responsible for shuttling cargo proteins into the nucleus.[1] This covalent engagement disrupts the normal function of IPO5, leading to the inhibition of nuclear import of specific cargo proteins, such as the Ras GTPase-activating protein (GAP) negative regulator, RASAL2.[2] The inhibition of RASAL2 nuclear import by this compound has been shown to have downstream effects on cellular signaling, including the reduction of phosphorylated AKT (pAKT), a key node in cell survival pathways.[2] Furthermore, this compound can perturb the interaction between IPO5 and the nuclear localization sequences (NLSs) of viral proteins, suggesting potential antiviral applications.[1] The identification of IPO5 as the target of this compound was achieved through a chemical proteomics approach using a synthetically derived alkyne-tagged probe of the natural product.[1]

Quantitative Data Summary

The inhibitory effect of this compound on the function of IPO5 has been quantified in cellular assays. The following tables summarize the key findings from studies on the treatment of cancer cell lines with this compound.

Table 1: Effect of this compound on RASAL2 Cellular Localization

This table presents the dose-dependent effect of a 3-hour treatment with this compound on the subcellular localization of the IPO5 cargo protein, RASAL2, in SW620 colon cancer cells. The data is presented as the ratio of cytosolic to nuclear fluorescence intensity of RASAL2. An increase in this ratio indicates an inhibition of nuclear import.

This compound ConcentrationMean Cytosolic/Nuclear Ratio of RASAL2
0 µM (DMSO control)1.2
1.0 µM1.8
2.5 µM2.0
Table 2: this compound Concentration for Inhibition of Downstream Signaling and NLS Binding

This table outlines the specific concentrations of this compound used to demonstrate its inhibitory effects on a key downstream signaling molecule and on the binding of IPO5 to viral nuclear localization sequences.

Experimental AssayCell LineThis compound ConcentrationObserved Effect
p-AKT (Ser473) ImmunoblotSW6205 µMDramatic reduction in p-AKT levels after 4 hours.
IPO5 Pull-Down with Viral NLSHT2910 µMInhibition of IPO5 binding to NLS-1 (HIV Rev) and NLS-2 (Influenza A PB1).

Signaling and Experimental Diagrams

The following diagrams, generated using the DOT language, illustrate the key biological pathways and experimental workflows discussed in this guide.

Diagram 1: IPO5-RASAL2 Signaling Pathway and Inhibition by this compound

cluster_nucleus Nucleus This compound This compound IPO5_cyto Importin-5 (IPO5) This compound->IPO5_cyto Covalent Inhibition RASAL2_cyto RASAL2 IPO5_cyto->RASAL2_cyto Binds for Import RasGTP Ras-GTP (active) RASAL2_cyto->RasGTP Activates RasGAP IPO5_RASAL2_complex IPO5-RASAL2 Complex RASAL2_cyto->IPO5_RASAL2_complex Nuclear Import RasGDP Ras-GDP (inactive) RasGDP->RasGTP GEF RasGTP->RasGDP RasGAP AKT AKT RasGTP->AKT Activates PI3K Pathway pAKT p-AKT (active) AKT->pAKT Phosphorylation RASAL2_nuc RASAL2 IPO5_RASAL2_complex->RASAL2_nuc Release start Start: Live Cells probe Incubate with Alkyne-tagged this compound (GOYA-2) start->probe lysis Cell Lysis probe->lysis click CuAAC 'Click' Reaction with Biotin-Azide lysis->click pulldown Streptavidin Bead Pull-down click->pulldown wash Wash to Remove Non-specific Binders pulldown->wash elution Elute Bound Proteins wash->elution digest In-gel Tryptic Digestion elution->digest ms LC-MS/MS Analysis digest->ms identification Protein Identification: Importin-5 (IPO5) ms->identification compound This compound (Sesquiterpene Lactone) moieties Contains Michael Acceptors (α-exo-methylene-γ-butyrolactone) compound->moieties covalent Forms Covalent Bond with Nucleophiles moieties->covalent target Selectively Binds Importin-5 (IPO5) covalent->target inhibition Inhibition of IPO5 Cargo Binding & Transport target->inhibition consequence1 Blocked Nuclear Import of RASAL2 inhibition->consequence1 consequence3 Inhibition of IPO5-Viral NLS Interaction inhibition->consequence3 consequence2 Reduced Downstream p-AKT Signaling consequence1->consequence2 outcome Cellular Effects: Potential Anti-cancer & Antiviral Activity consequence2->outcome consequence3->outcome

References

The Role of Michael Acceptors in Goyazensolide Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Goyazensolide, a sesquiterpene lactone of the furanoheliangolide class, has garnered significant interest in the scientific community for its potent anti-inflammatory and anti-cancer properties.[1][2][3] A key structural feature of this compound, and indeed many bioactive sesquiterpene lactones, is the presence of an α,β-unsaturated carbonyl group, specifically an α-methylene-γ-lactone moiety.[4][5] This functional group acts as a Michael acceptor, a critical electrophilic site that can react with nucleophilic residues in biological macromolecules, most notably the sulfhydryl groups of cysteine residues in proteins.[5][6] This covalent interaction, known as a Michael addition, is fundamental to the mechanism of action of this compound, enabling it to modulate key cellular signaling pathways implicated in inflammation and cancer.[7] This technical guide provides an in-depth exploration of the role of Michael acceptors in the biological activity of this compound, with a focus on its inhibitory effects on the NF-κB and other survival pathways.

The Michael Acceptor Moiety of this compound

This compound possesses multiple Michael acceptor sites, including the prominent α-exo-methylene-γ-butyrolactone moiety.[4] The electrophilicity of these sites allows for covalent modification of target proteins, leading to the alteration of their function. This irreversible binding is a key characteristic of this compound's potent and sustained biological effects.[4][8] The reactivity of the α-methylene-γ-lactone group is considered essential for the bioactivity of many sesquiterpene lactones.[5][9][10][11]

Quantitative Data: Bioactivity of this compound

The following table summarizes the key quantitative data reported for this compound's activity across various studies and cell lines.

Activity Cell Line/Model IC50 Value Reference
NF-κB InhibitionHT-29 (colon cancer)3.8 µM[1][3]
Cell ProliferationSch10545 (schwannoma)~0.9 µM[2][12]
Cell ProliferationBen-Men-1 (meningioma)~1 µM[12][13]
CytotoxicityCEM (leukemia)0.06 µg/ml[14]
CytotoxicityB16 (melanoma)0.75 µg/ml[14]

Signaling Pathway Modulation by this compound

This compound exerts its biological effects by modulating several critical signaling pathways. The covalent modification of key proteins within these cascades by the Michael acceptor moieties of this compound is the primary mechanism of action.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immunity, cell survival, and proliferation.[15] Constitutive activation of NF-κB is a hallmark of many cancers and inflammatory diseases. This compound is a potent inhibitor of the NF-κB pathway.[1][3] It has been shown to downregulate the upstream mediators IκB kinase α (IKKα) and IKKβ in a dose-dependent manner.[1] This inhibition prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα, thereby sequestering the NF-κB p65/p50 dimer in the cytoplasm and preventing its nuclear translocation and transcriptional activity.[1][15]

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor IKK_complex IKKα/β/γ Receptor->IKK_complex Activation IkB IκBα IKK_complex->IkB Phosphorylation IkB_NFkB IκBα-p65/p50 (Inactive) NFkB_dimer p65/p50 NFkB_nucleus p65/p50 (Active) NFkB_dimer->NFkB_nucleus Nuclear Translocation IkB_NFkB->NFkB_dimer IκBα Degradation This compound This compound This compound->IKK_complex Inhibition Gene_Expression Pro-inflammatory & Pro-survival Genes NFkB_nucleus->Gene_Expression Transcription

Figure 1: this compound's inhibition of the canonical NF-κB signaling pathway.
AKT Signaling Pathway

The PI3K/AKT pathway is another crucial signaling cascade that promotes cell survival, growth, and proliferation. This compound has been observed to reduce the levels of phosphorylated AKT (p-AKT), indicating an inhibitory effect on this pathway.[2][13] This reduction in p-AKT can lead to decreased cell survival and may contribute to the pro-apoptotic effects of this compound.[2] Furthermore, this compound has been shown to inhibit the nuclear translocation of RASAL2, a cargo of importin-5 (IPO5), which in turn leads to a reduction in p-AKT levels.[8]

AKT_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm Growth_Factor Growth_Factor Receptor_TK Receptor Tyrosine Kinase Growth_Factor->Receptor_TK PI3K PI3K Receptor_TK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 p_AKT p-AKT (Active) PDK1->p_AKT Phosphorylation AKT AKT AKT->p_AKT Downstream_Targets Downstream Targets (e.g., mTOR, GSK3β) p_AKT->Downstream_Targets Cell_Survival Cell Survival & Proliferation Downstream_Targets->Cell_Survival This compound This compound IPO5 Importin-5 This compound->IPO5 Covalent Inhibition RASAL2_nuc RASAL2 (Nuclear) IPO5->RASAL2_nuc Nuclear Import RASAL2_cyto RASAL2 (Cytosolic) RASAL2_cyto->IPO5 RASAL2_nuc->p_AKT Indirect Inhibition

Figure 2: this compound's inhibitory effect on the AKT signaling pathway.

Experimental Protocols

The following sections outline the methodologies employed in key experiments to elucidate the activity of this compound.

Cell Culture and Proliferation Assays
  • Cell Lines: A variety of cancer cell lines have been utilized, including HT-29 (human colon adenocarcinoma), HeLa (human cervical cancer), Sch10545 (Nf2-deficient mouse schwannoma), and Ben-Men-1 (human benign meningioma).[1][2][3][12]

  • Proliferation/Cytotoxicity Assays: The effect of this compound on cell proliferation is commonly assessed using resazurin-based assays or MTT assays.[12][14] Cells are seeded in 96-well plates and treated with varying concentrations of this compound for a specified period (e.g., 48-72 hours). The viability is then determined by measuring the metabolic activity of the cells.

Western Blot Analysis
  • Objective: To determine the effect of this compound on the expression levels of specific proteins within signaling pathways.

  • General Protocol:

    • Cells are treated with this compound at various concentrations for a defined time.

    • Cell lysates are prepared, and protein concentrations are determined.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).

    • The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., p65, p50, IKKα, IKKβ, p-AKT, total AKT, cyclins).[1][2]

    • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • The protein bands are visualized using a chemiluminescent substrate. α-tubulin or β-actin is often used as a loading control.[2]

Flow Cytometry for Cell Cycle Analysis
  • Objective: To analyze the effect of this compound on cell cycle progression.

  • General Protocol:

    • Cells are treated with this compound.

    • Cells are harvested, washed, and fixed (e.g., with ethanol).

    • The fixed cells are stained with a fluorescent dye that intercalates with DNA (e.g., propidium iodide).

    • The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M, and sub-G1 for apoptotic cells).[1][12]

In Vivo Hollow Fiber Assay
  • Objective: To evaluate the anti-tumor efficacy of this compound in a preliminary in vivo model.

  • General Protocol:

    • Cancer cells (e.g., HT-29) are encapsulated in semi-permeable hollow fibers.[1][3]

    • The fibers are implanted into immunodeficient mice (e.g., NCr nu/nu), typically intraperitoneally and/or subcutaneously.[14]

    • The mice are treated with this compound (e.g., 12.5 mg/kg via intraperitoneal injection) or a vehicle control for a specified duration.[1][3]

    • At the end of the treatment period, the fibers are explanted, and the viability of the cancer cells within the fibers is assessed to determine the anti-tumor effect.

Experimental Workflow for Target Identification

A combination of chemical probes and proteomic analysis can be employed to identify the direct cellular targets of this compound.

Target_ID_Workflow Goyazensolide_Probe Synthesis of This compound Probe (e.g., alkyne-tagged) Cell_Treatment Treatment of Cells with Probe Goyazensolide_Probe->Cell_Treatment Cell_Lysis Cell Lysis Cell_Treatment->Cell_Lysis Click_Chemistry Click Chemistry with Reporter Tag (e.g., Biotin) Cell_Lysis->Click_Chemistry Protein_Enrichment Enrichment of Biotinylated Proteins (e.g., Streptavidin beads) Click_Chemistry->Protein_Enrichment Proteolysis On-bead Proteolysis (e.g., Trypsin digest) Protein_Enrichment->Proteolysis LC_MS LC-MS/MS Analysis Proteolysis->LC_MS Data_Analysis Data Analysis and Target Identification LC_MS->Data_Analysis

Figure 3: A representative workflow for identifying cellular targets of this compound.

Conclusion

The biological activity of this compound is intrinsically linked to its chemical structure, specifically the presence of Michael acceptor moieties. The α-methylene-γ-lactone group enables this compound to form covalent bonds with key regulatory proteins, leading to the modulation of critical cellular signaling pathways such as NF-κB and AKT. This mechanism of action underlies its observed anti-inflammatory and anti-cancer properties. The quantitative data and experimental evidence presented in this guide underscore the potential of this compound as a lead compound for the development of novel therapeutics. Further research focusing on a comprehensive understanding of its target profile and structure-activity relationships will be crucial for its translation into clinical applications.

References

Initial Screening of Goyazensolide as a Schistosomicidal Agent: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Schistosomiasis remains a significant global health burden, and with the reliance on a single drug, praziquantel, the search for new chemotherapeutic agents is critical.[1][2] Natural products derived from plants offer a promising avenue for novel drug discovery.[1][2][3][4] Goyazensolide, a sesquiterpene lactone extracted from the plant Eremanthus goyazensis, has been identified as a compound with potent in vitro activity against Schistosoma mansoni, the parasite responsible for schistosomiasis. This technical guide provides a comprehensive overview of the initial screening of this compound, summarizing the key quantitative data, detailing the experimental protocols used in its evaluation, and visualizing the experimental workflow and its observed effects. The findings highlight this compound's significant inhibitory effects on worm motility, egg production, and survival, positioning it as a noteworthy candidate for further investigation in schistosomiasis drug development.[1][2][3][5]

Introduction to this compound and Schistosomiasis

Schistosomiasis is a chronic and debilitating parasitic disease affecting millions worldwide.[2] The current therapeutic strategy hinges on the widespread use of praziquantel. While effective, the exclusive reliance on a single drug raises concerns about the potential emergence of drug-resistant parasite strains, making the exploration of new schistosomicidal compounds imperative.[1][2]

Sesquiterpene lactones, a class of secondary plant metabolites, are known for their broad range of biological activities, including anti-parasitic properties.[1][2] this compound, isolated from the Brazilian Asteraceae family plant Eremanthus goyazensis, has been evaluated for its effects on adult Schistosoma mansoni worms in vitro.[1][2][5] Initial studies have demonstrated its ability to induce mortality, reduce motor activity, and significantly inhibit egg-laying, a key contributor to the pathology of schistosomiasis.[1][2][3]

Quantitative In Vitro Efficacy

The schistosomicidal properties of this compound have been quantified through a series of in vitro assays assessing worm viability and fecundity. The data reveals a dose- and time-dependent effect on adult S. mansoni.

Table 1: Effect of this compound on the Viability of Adult S. mansoni Worm Pairs
Concentration (µg/mL)Concentration (µM)*Mortality Rate at 24h (%)Mortality Rate at 48h (%)
2.0~5.5550
3.0~8.24595
3.5~9.6>90Not reported
4.0~11.0>90Not reported

*Molar concentration estimated based on a molecular weight of approximately 364.4 g/mol for this compound. Data sourced from Barth et al., 1997.[1][2][5] A review by Newman and Cragg (2020) notes 90% mortality at concentrations up to 5.5 µM within the first 72 hours.[5]

Table 2: Susceptibility of Paired vs. Unpaired Adult S. mansoni to this compound (2 µg/mL) at 24h
Worm StatusMortality Rate (%)
Paired Worms8.3
Unpaired Males34.2
Unpaired Females40.5

Data indicates that unpaired worms, particularly females, exhibit significantly higher susceptibility to this compound.[1][2][5]

Table 3: Effect of this compound on Egg Output by Adult S. mansoni Pairs
Concentration (µg/mL)Observation after 24h
≤ 0.8Significant and progressive reduction in egg output.
> 0.8Dramatic reduction in egg production.

The reduction in egg output at higher concentrations is correlated with a marked decrease in worm motility and the separation of paired worms.[5]

Experimental Protocols

The following methodologies were employed in the initial in vitro screening of this compound against S. mansoni.

Parasite Maintenance and Recovery
  • Parasite Strain: The LE strain of Schistosoma mansoni was used.[1][2]

  • Lifecycle Maintenance: The parasite lifecycle was maintained in the laboratory using Biomphalaria glabrata snails as the intermediate host and Balb/c mice as the definitive host.[1][2]

  • Infection: Mice (20-30g) were infected percutaneously with approximately 150 S. mansoni cercariae.[1]

  • Worm Recovery: Seven weeks post-infection, adult schistosomes were recovered aseptically from the mesenteric and portal veins of the infected mice.[1]

In Vitro Culture and Drug Preparation
  • This compound Stock Solution: this compound powder was dissolved in dimethyl sulfoxide (DMSO). This solution was then adjusted to the desired stock concentration with distilled water and sterilized by passing it through a 0.45 mm pore size filter.[1]

  • Assay Preparation: For each assay, 100 µL of the appropriate drug dilution was added to 2 mL of culture medium in each dish.[1]

  • Control Group: Control worms were treated with a 10% DMSO solution in sterile distilled water to account for any solvent effects.[1]

  • Incubation: Adult worm pairs were incubated in the prepared media.

Assessment of Schistosomicidal Activity
  • Worm Viability: The viability of the worms was determined by visual inspection of their motility. A complete cessation of movement indicated mortality.[1]

  • Egg Production: Egg output was measured daily by manual counting using an inverted microscope.[1]

  • Morphological Changes: Light microscopy was used to observe any physical changes to the worms, such as damage to the tegument.[1]

Visualized Workflows and Hypothesized Effects

Experimental Workflow for In Vitro Screening

The following diagram outlines the general workflow for the in vitro evaluation of this compound.

G cluster_0 Parasite Source & Preparation cluster_1 Drug Formulation cluster_2 In Vitro Assay cluster_3 Data Analysis & Endpoints p1 Maintain S. mansoni in Snails & Mice p2 Infect Balb/c Mice with Cercariae p1->p2 p3 Recover Adult Worms (7 Weeks Post-Infection) p2->p3 a1 Incubate Worms with This compound Concentrations p3->a1 a2 Incubate Control Group (10% DMSO) d1 Dissolve this compound in DMSO d2 Create Serial Dilutions in Culture Medium d1->d2 d2->a1 e1 Assess Worm Motility & Mortality (24h, 48h) a1->e1 e2 Count Daily Egg Output a1->e2 e3 Observe Tegumental Damage via Microscopy a1->e3

Caption: Workflow for the in vitro screening of this compound against S. mansoni.

Observed Effects and Hypothesized Mechanism

While the precise molecular signaling pathway of this compound has not been elucidated, the observed effects suggest a multi-pronged impact on the parasite. The mechanism is thought to primarily affect oogenesis, with secondary effects on motility and tegument integrity.[1][2]

G cluster_0 Primary Hypothesized Target cluster_1 Phenotypic Outcomes compound This compound target Unknown Molecular Target (Related to Oogenesis) compound->target Acts on effect2 Reduced Worm Motility compound->effect2 effect3 Tegumental Vesiculation (Damage) compound->effect3 effect1 Inhibition of Egg Production target->effect1 Leads to effect4 Parasite Death effect1->effect4 effect2->effect4 effect3->effect4

Caption: Logical flow of this compound's observed effects on S. mansoni.

Discussion and Future Directions

The initial in vitro screening of this compound demonstrates its potent schistosomicidal properties. The compound effectively induces mortality in adult S. mansoni at low micromolar concentrations and, crucially, inhibits egg production, which is the primary driver of schistosomiasis-related pathology.[1][2][5] The observation of progressive tegumental vesiculation suggests that the drug may disrupt the worm's primary interface with its host, leading to loss of homeostasis and death.[1]

A significant finding is the heightened susceptibility of unpaired worms, especially females.[1][2][5] This suggests that the pairing of worms may confer some level of protection or that the physiological state of unpaired females makes them more vulnerable to the drug's effects. The authors of the primary study speculate that this compound may interfere with a stimulus essential for normal female pairing and development.[1][2]

Despite these promising in vitro results, several knowledge gaps remain:

  • Mechanism of Action: The exact molecular target and signaling pathway of this compound in Schistosoma are unknown. Further studies, including target identification and transcriptomic or proteomic analyses of treated worms, are necessary to elucidate its mechanism.

  • In Vivo Efficacy: To date, there is a lack of published in vivo data. Animal model studies are a critical next step to determine if the potent in vitro activity translates to a therapeutic effect in a host, and to assess dosage, safety, and pharmacokinetic profiles.

  • Selectivity and Toxicity: While effective against the parasite, the cytotoxicity of this compound against mammalian cells needs to be thoroughly evaluated to determine its therapeutic index.

  • Activity on Other Life Stages: The initial studies focused on adult worms. Evaluating the efficacy of this compound against other developmental stages, such as schistosomula, would be beneficial for understanding its potential as a prophylactic or broad-spectrum agent.

Conclusion

This compound is a promising natural product with demonstrated schistosomicidal activity in vitro. Its ability to kill adult worms and inhibit egg-laying at low concentrations establishes it as a valid lead compound for further development. The detailed protocols and quantitative data presented in this guide serve as a foundation for future research aimed at exploring its therapeutic potential. The next critical phases of research must focus on in vivo validation and elucidation of its molecular mechanism of action to advance this compound from a promising hit to a potential clinical candidate in the fight against schistosomiasis.

References

Methodological & Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the total synthesis of Goyazensolide, a bioactive furanoheliangolide, and related sesquiternene lactones. The synthetic strategy is based on the collective synthesis approach developed by Winssinger and coworkers, which employs a versatile "build/couple/pair" methodology.[1][2][3] This allows for the efficient construction of a library of natural products from common intermediates.

This compound has garnered significant interest due to its biological activities, including the covalent inhibition of importin-5 (IPO5), a protein involved in nuclear transport.[1][2][3][4] This inhibitory action provides a rationale for its observed cytotoxic effects on cancer cell lines and potential antiviral applications. The synthetic route described herein enables access to this compound and its analogues for further investigation into their therapeutic potential.

Overall Synthetic Strategy

The total synthesis of this compound and related furanoheliangolides is achieved through a convergent "build/couple/pair" strategy. This approach involves the independent synthesis of key building blocks (the "build" phase), which are then joined together (the "couple" phase) to form a common precursor. This precursor can then be diversified (the "pair" phase) to yield a variety of final products.

The key transformations in this synthetic sequence include:

  • Sonogashira Coupling: To connect the key building blocks.

  • Sharpless Asymmetric Dihydroxylation: To introduce stereocenters with high enantioselectivity.

  • Barbier-type Macrocyclization: To form the challenging 10-membered ring characteristic of germacranolides.

  • Gold-catalyzed Transannulation: To construct the furanoheliangolide core.

The overall workflow of the "build/couple/pair" strategy for the synthesis of this compound is depicted below.

G cluster_build Build Phase cluster_couple Couple Phase cluster_pair Pair (Diversification) Phase start1 Vinyl Alcohol intermediate1 Synthon 20a (Alkyne) start1->intermediate1 5 steps coupled_product Coupled Precursor intermediate1->coupled_product start2 Aldehyde intermediate2 Synthon 23 (Vinyl Iodide) start2->intermediate2 <5 steps intermediate2->coupled_product macrocycle Germacrene Macrocycle coupled_product->macrocycle Barbier Macrocyclization This compound This compound macrocycle->this compound Gold-catalyzed Transannulation related_furanoheliangolides Related Furanoheliangolides macrocycle->related_furanoheliangolides Diversification

Caption: "Build/Couple/Pair" strategy for this compound synthesis.

Experimental Protocols

The following are detailed experimental protocols for the key steps in the total synthesis of this compound.

Synthesis of Key Alkyne Intermediate (Synthon 20a)

The synthesis of the key alkyne intermediate is a critical part of the "build" phase and is accomplished in five steps from a readily available vinyl alcohol.

G vinyl_alcohol Vinyl Alcohol (24) step1 Dess-Martin Periodinane Oxidation & Acetal Protection & Sonogashira Coupling vinyl_alcohol->step1 intermediate_25 Intermediate 25 step1->intermediate_25 step2 Sharpless Asymmetric Dihydroxylation intermediate_25->step2 intermediate_26 Intermediate 26 step2->intermediate_26 step3 Selective Secondary Alcohol Protection intermediate_26->step3 intermediate_27 Protected Diol step3->intermediate_27 step4 Desilylation intermediate_27->step4 synthon_20a Synthon 20a step4->synthon_20a G cluster_nucleus Nucleus cluster_cytosol Cytosol This compound This compound IPO5 Importin-5 (IPO5) This compound->IPO5 Covalent Inhibition RASAL2_cyto RASAL2 (cytosolic) IPO5->RASAL2_cyto Mediates RASAL2_nuc RASAL2 (nuclear) RASAL2_cyto->RASAL2_nuc Nuclear Import RasGAP RasGAP RASAL2_nuc->RasGAP Inhibits Ras_GTP Active Ras-GTP RasGAP->Ras_GTP Promotes hydrolysis Ras_GDP Inactive Ras-GDP Ras_GTP->Ras_GDP Downstream_Signaling Downstream Signaling (e.g., pAKT) Ras_GTP->Downstream_Signaling Activates

References

Application Notes and Protocols for Proteomics using Alkyne-Tagged Goyazensolide Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Goyazensolide, a sesquiterpene lactone, has demonstrated potent biological activities, including anti-inflammatory and anti-cancer effects.[1][2] Understanding the molecular mechanisms underlying these activities is crucial for its development as a therapeutic agent. Chemical proteomics, utilizing activity-based protein profiling (ABPP), offers a powerful approach to identify the cellular targets of bioactive small molecules.[3] This document provides detailed application notes and protocols for the use of alkyne-tagged this compound probes (such as GOYA-2) in chemical proteomics workflows to identify and validate its protein targets.

The core of this technique involves an alkyne-tagged version of this compound that can covalently bind to its protein targets in a cellular context.[4][5] The alkyne handle then allows for the "clicking" on of a reporter tag (e.g., biotin for enrichment or a fluorophore for visualization) via a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[6][7] Subsequent enrichment of biotinylated proteins and analysis by mass spectrometry enables the identification of this compound's binding partners.

Key Applications

  • Target Identification: Elucidate the direct protein targets of this compound in complex biological systems like cell lysates or live cells.[4][8]

  • Mechanism of Action Studies: Uncover the molecular pathways perturbed by this compound by identifying its direct interactors.[5][9]

  • Drug Development: Validate target engagement and identify potential off-target effects of this compound derivatives.

Quantitative Data Summary

The following tables summarize key quantitative data from proteomics experiments using alkyne-tagged this compound probes.

Table 1: Identified Protein Targets of this compound Probe GOYA-2 in PC3 Cells [4]

ProteinGeneNumber of Unique PeptidesCoverage (%)Function
Importin-5IPO52826Nuclear import receptor
Ubiquitin-like modifier-activating enzyme 1UBA12120Ubiquitin-activating enzyme
ATP-citrate synthaseACLY1817Enzyme in fatty acid synthesis
Heat shock protein 90HSP901518Chaperone protein

Table 2: IC50 Values of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
HT-29Colon3.8 (NF-κB inhibition)[2]
Sch10545Schwannoma~0.9[10]
Ben-Men-1Meningioma~1.0[10]

Experimental Protocols

Protocol 1: Synthesis of Alkyne-Tagged this compound Probe (GOYA-1)

This protocol describes the acylation of the primary allylic alcohol of a this compound precursor with 4-pentynoyl chloride.[4][5]

Materials:

  • This compound precursor (compound 40 in Liu et al., 2021)

  • 4-pentynoyl chloride

  • Pyridine

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the this compound precursor in anhydrous DCM.

  • Add pyridine to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add 4-pentynoyl chloride to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by adding saturated aqueous NaHCO₃.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the alkyne-tagged this compound probe (GOYA-1).

Protocol 2: Proteome-wide Target Identification using GOYA-2

This protocol outlines the workflow for identifying protein targets of this compound in cell lysates using the GOYA-2 probe, followed by click chemistry and mass spectrometry.[4]

Materials:

  • PC3 or SW620 cell lysate

  • Alkyne-tagged this compound probe (GOYA-2)

  • This compound (for competition experiment)

  • DMSO (vehicle control)

  • Tris-HCl buffer (50 mM, pH 7.4)

  • Copper(I) sulfate (CuSO₄)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Azide-biotin or Azide-fluorophore (e.g., Cy3-N₃)

  • SDS-PAGE reagents

  • Streptavidin beads

  • Urea

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin

  • LC-MS/MS system

Procedure:

  • Cell Lysate Preparation: Harvest cells and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors. Centrifuge to pellet cell debris and collect the supernatant. Determine protein concentration using a standard assay (e.g., BCA).

  • Probe Labeling:

    • Dilute the cell lysate to a final protein concentration of 1-2 mg/mL in Tris-HCl buffer.

    • For competition experiments, pre-incubate the lysate with either DMSO (control) or an excess of this compound (e.g., 10 µM) for 30 minutes at room temperature.

    • Add the alkyne-tagged this compound probe GOYA-2 (e.g., 10 µM) to the lysate and incubate for 30 minutes at room temperature.[4]

  • Click Chemistry (CuAAC):

    • Prepare a fresh click chemistry cocktail containing CuSO₄, TCEP, TBTA, and the azide-tagged reporter (e.g., biotin-azide or Cy3-N₃).

    • Add the click chemistry cocktail to the labeled lysate and incubate for 1 hour at room temperature in the dark.

  • Visualization (with fluorophore tag):

    • Add SDS-PAGE loading buffer to the reaction mixture.

    • Separate the proteins by SDS-PAGE.

    • Visualize the labeled proteins using a fluorescence gel scanner.

  • Enrichment (with biotin tag):

    • Add streptavidin-coated agarose beads to the reaction mixture and incubate for 1-2 hours at 4 °C with gentle rotation to capture the biotinylated proteins.

    • Wash the beads extensively with a series of buffers (e.g., PBS with decreasing concentrations of SDS) to remove non-specifically bound proteins.

  • On-Bead Digestion:

    • Resuspend the beads in a buffer containing urea.

    • Reduce the proteins with DTT and then alkylate with IAA.

    • Digest the proteins with trypsin overnight at 37 °C.

  • LC-MS/MS Analysis:

    • Collect the supernatant containing the tryptic peptides.

    • Analyze the peptides by LC-MS/MS.

  • Data Analysis:

    • Search the MS/MS data against a protein database (e.g., UniProt) using a search engine (e.g., Mascot, Sequest) to identify the proteins.

    • Quantify the relative abundance of identified proteins between the DMSO and this compound-competed samples to identify specific binding partners.

Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Lysis cluster_labeling Probe Labeling cluster_click_chem Click Chemistry cluster_analysis Analysis CellCulture 1. Cell Culture (e.g., PC3, SW620) Lysis 2. Cell Lysis CellCulture->Lysis Competition 3a. Pre-incubation (DMSO or this compound) Lysis->Competition Probe 3b. Add Alkyne Probe (GOYA-2) Competition->Probe Click 4. CuAAC Reaction (Azide-Biotin/Fluorophore) Probe->Click Enrichment 5. Streptavidin Enrichment Click->Enrichment Digestion 6. On-Bead Digestion Enrichment->Digestion MS 7. LC-MS/MS Digestion->MS Data 8. Data Analysis MS->Data

Caption: Experimental workflow for target identification using alkyne-tagged this compound probes.

signaling_pathway cluster_this compound This compound Action cluster_nuclear_import Nuclear Import cluster_downstream Downstream Effects This compound This compound IPO5 IPO5 This compound->IPO5 Covalent Inhibition NFkB NF-κB Pathway This compound->NFkB Inhibition CellCycle Cell Cycle Arrest (G1/G2/M) This compound->CellCycle Nucleus Nucleus IPO5->Nucleus Mediates Import Cargo Cargo Proteins (e.g., RASAL-2) Cargo->IPO5 pAKT p-AKT Levels Nucleus->pAKT Regulation Apoptosis Apoptosis pAKT->Apoptosis NFkB->Apoptosis Inhibition of anti-apoptotic genes

Caption: Simplified signaling pathways affected by this compound.

References

Application Notes and Protocols: In Vivo Efficacy of Goyazensolide in Colon Cancer Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Goyazensolide, a sesquiterpene lactone, has been identified as a potent inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation, cell proliferation, and apoptosis.[1][2][3] Dysregulation of the NF-κB pathway is a hallmark of many cancers, including colorectal cancer, making it a prime target for therapeutic intervention.[4][5][6] In vivo studies utilizing colon cancer xenograft models have demonstrated the anti-tumor efficacy of this compound, highlighting its potential as a novel chemotherapeutic agent.[1][3] These application notes provide a comprehensive overview of the in vivo evaluation of this compound, including detailed experimental protocols and a summary of key findings.

Quantitative Data Summary

The anti-tumor effects of this compound have been quantified in in vivo studies using the HT-29 human colon cancer cell line. The following tables summarize the key data from these investigations.

Table 1: In Vivo Anti-tumor Activity of this compound in a Hollow Fiber Assay with HT-29 Colon Cancer Cells

Treatment GroupDose (mg/kg)Administration RouteResults
This compound12.5Intraperitoneal (i.p.)Significant suppression of tumor cell growth, comparable to Taxol
Taxol (Control)3Intraperitoneal (i.p.)Significant suppression of tumor cell growth

Data sourced from studies on the in vivo efficacy of this compound.[1]

Table 2: In Vitro and In Vivo Mechanistic Data for this compound

ParameterCell LineValueNotes
IC50 (NF-κB Inhibition)HT-293.8 µMDemonstrates potent inhibition of the NF-κB pathway.
Apoptosis InductionHT-2996% of cell population in sub-G1 phase at 10 µMIndicates strong pro-apoptotic activity.
In Vivo Lethality-20 mg/kgDefines the upper limit for safe dosage in the studied model.

This table summarizes key mechanistic data supporting the in vivo findings.[1][2][3]

Signaling Pathway

This compound exerts its anti-cancer effects primarily through the inhibition of the canonical NF-κB signaling pathway. This pathway is crucial for the survival and proliferation of many cancer cells.

Goyazensolide_NFkB_Pathway cluster_nucleus Nucleus This compound This compound IKK IKK Complex (IKKα/IKKβ) This compound->IKK IkB IκBα IKK->IkB Phosphorylates for degradation NFkB NF-κB (p65/p50) IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocation Transcription Gene Transcription (Anti-apoptotic, Proliferation) Apoptosis Apoptosis Transcription->Apoptosis Inhibition of Pro-survival Genes CellCycleArrest Cell Cycle Arrest (G1) Transcription->CellCycleArrest Inhibition of Cell Cycle Progression NFkB_n NF-κB (p65/p50) DNA DNA NFkB_n->DNA Binds to Promoter Regions DNA->Transcription

This compound Inhibition of the NF-κB Signaling Pathway.

Experimental Protocols

The following protocols are based on the methodologies employed in the in vivo evaluation of this compound in a colon cancer xenograft model.

Protocol 1: Hollow Fiber Assay for In Vivo Anti-Tumor Efficacy

This protocol details the use of a hollow fiber assay to assess the in vivo efficacy of this compound against HT-29 colon cancer cells.[1]

Materials:

  • HT-29 human colon adenocarcinoma cells

  • Hollow fibers (polyvinylidene fluoride, 500 kDa molecular weight cutoff, 1 mm internal diameter)

  • Matrigel

  • Female athymic NCr-nu/nu mice (6-8 weeks old)

  • This compound

  • Vehicle (e.g., 10% DMSO, 10% Tween-80 in saline)

  • Taxol (positive control)

  • Cell culture medium (e.g., McCoy's 5A with 10% FBS)

  • Trypsin-EDTA

  • Hemocytometer

  • Sterile surgical instruments

  • MTT or other cell viability assay reagents

Procedure:

  • Cell Culture and Fiber Preparation:

    • Culture HT-29 cells in appropriate medium until they reach 80-90% confluency.

    • Harvest cells using trypsin-EDTA and prepare a single-cell suspension.

    • Count the cells and adjust the concentration to 1 x 10^7 cells/mL in a 1:1 mixture of medium and Matrigel.

    • Inject the cell suspension into the hollow fibers, heat-seal the ends, and incubate overnight in cell culture medium.

  • Animal Implantation:

    • Anesthetize the mice according to approved institutional protocols.

    • Implant two hollow fibers intraperitoneally (i.p.) and one subcutaneously (s.c.) per mouse.

    • Allow the mice to recover for 24-48 hours.

  • Drug Administration:

    • Randomly assign mice to treatment groups (Vehicle, this compound, Taxol).

    • Administer this compound (12.5 mg/kg), Taxol (3 mg/kg), or vehicle intraperitoneally once daily for 4-5 consecutive days.

    • Monitor the animals daily for signs of toxicity (e.g., weight loss, changes in behavior).

  • Fiber Retrieval and Analysis:

    • On the day following the final treatment, euthanize the mice and retrieve the hollow fibers.

    • Place each fiber in a separate well of a 24-well plate containing a cell viability reagent (e.g., MTT).

    • Incubate according to the assay manufacturer's instructions.

    • Quantify the viable cell mass by measuring the absorbance at the appropriate wavelength.

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition for each treatment group relative to the vehicle control.

    • Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed anti-tumor effects.

Protocol 2: Western Blot Analysis of NF-κB Pathway Proteins

This protocol is for the analysis of key protein expression levels in the NF-κB pathway following this compound treatment.

Materials:

  • HT-29 cells treated with this compound or vehicle

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p65, anti-p50, anti-IKKβ, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction:

    • Lyse the treated cells with RIPA buffer.

    • Determine the protein concentration using a BCA assay.

  • Electrophoresis and Transfer:

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane with TBST and add the chemiluminescent substrate.

    • Capture the signal using an imaging system.

    • Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Experimental Workflow and Logic

The following diagram illustrates the experimental workflow for evaluating the in vivo efficacy and mechanism of action of this compound.

experimental_workflow start Start: Identify this compound as NF-κB Inhibitor invitro In Vitro Studies (HT-29 Colon Cancer Cells) start->invitro invivo_prep In Vivo Model Preparation (Hollow Fiber Assay) invitro->invivo_prep mechanism Mechanistic Studies (Western Blot, Apoptosis Assay) invitro->mechanism treatment Treatment Administration (this compound vs. Control) invivo_prep->treatment data_collection Data Collection (Tumor Growth Inhibition) treatment->data_collection analysis Data Analysis and Interpretation data_collection->analysis mechanism->analysis conclusion Conclusion: this compound shows anti-tumor efficacy via NF-κB inhibition analysis->conclusion

Experimental Workflow for this compound In Vivo Studies.

Conclusion

The in vivo data strongly support the potential of this compound as a therapeutic agent for colon cancer.[1] Its mechanism of action, centered on the potent inhibition of the NF-κB pathway, leads to the induction of apoptosis and cell cycle arrest in colon cancer cells.[1][2][3] The provided protocols offer a framework for the preclinical evaluation of this compound and similar compounds in colon cancer xenograft models. Further studies are warranted to explore its efficacy in other preclinical models and to optimize its therapeutic potential.

References

Application Notes and Protocols for Evaluating Goyazensolide Anti-Tumor Efficacy Using the Hollow-Fiber Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Goyazensolide, a sesquiterpene lactone isolated from plants of the Asteraceae family, has demonstrated significant potential as an anti-tumor agent.[1][2] Its mechanism of action primarily involves the potent inhibition of the NF-κB signaling pathway, which leads to apoptosis and cell cycle arrest in cancer cells.[1][2] The hollow-fiber assay serves as a robust and efficient in vivo model to evaluate the preliminary efficacy of anti-cancer compounds like this compound. This assay bridges the gap between in vitro cell-based screenings and more complex in vivo xenograft models, offering a rapid and cost-effective method to assess a compound's activity in a physiological environment.[3][4][5] This document provides detailed application notes and protocols for utilizing the hollow-fiber assay to assess the anti-tumor efficacy of this compound.

Data Presentation

In Vitro and In Vivo Efficacy of this compound

The following tables summarize the quantitative data on the anti-tumor activity of this compound from preclinical studies.

ParameterCell LineValueReference
NF-κB Inhibition (IC50) HT-29 (Colon)3.8 µM[1][2]
Cell Proliferation (IC50) Sch10545 (Schwannoma)~0.9 µM[6][7]
Ben-Men-1 (Meningioma)~1.0 µM[7]
In Vivo Effective Dose HT-29 (Colon)12.5 mg/kg[1][2][8]

Table 1: Summary of this compound's Anti-Tumor Activity.

Effects of this compound on Cell Cycle and Apoptosis
EffectCell LineObservationReference
Cell Cycle Arrest HT-29 (Colon)G1 phase arrest[1][2]
Sch10545 (Schwannoma)G2/M phase arrest[6][7]
Ben-Men-1 (Meningioma)G2/M phase arrest[6][7]
Apoptosis HT-29 (Colon)96% of cell population in sub-G1 phase after treatment with 10 µM this compound[1][2]
HT-29 (Colon)Mediated by caspase-3[1][2]
Sch10545 & Ben-Men-1Increased expression of pro-apoptotic Bim[7]

Table 2: Cellular Mechanisms of this compound's Anti-Tumor Activity.

Experimental Protocols

Hollow-Fiber Assay for this compound Efficacy

This protocol is adapted from established hollow-fiber assay methodologies and tailored for the evaluation of this compound.[9][10][11]

Materials:

  • This compound

  • Human tumor cell lines (e.g., HT-29 colon carcinoma)

  • Polyvinylidene fluoride (PVDF) hollow fibers (500 kDa molecular weight cutoff, 1 mm internal diameter)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Syringes and needles

  • Heat sealer

  • Immunocompromised mice (e.g., athymic NCr nu/nu)

  • Surgical instruments

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • Multi-well plates

  • Spectrophotometer

Procedure:

  • Cell Culture:

    • Culture the selected human tumor cell lines in their appropriate complete medium until they reach logarithmic growth phase.

  • Hollow Fiber Preparation:

    • Cut the PVDF hollow fibers into 1.5-2.0 cm segments.

    • Flush the fibers with 70% ethanol, followed by sterile PBS to hydrate and sterilize them.

    • Incubate the fibers in complete culture medium overnight at 37°C.

  • Cell Loading into Fibers:

    • Harvest the tumor cells using trypsin-EDTA and prepare a single-cell suspension at a concentration of 1 x 106 to 5 x 106 cells/mL in complete medium.

    • Using a syringe with a blunt-ended needle, carefully fill the hollow fibers with the cell suspension, avoiding air bubbles.

    • Seal both ends of the fibers using a heat sealer.

  • Fiber Implantation:

    • Anesthetize the immunocompromised mice.

    • Implant the cell-filled hollow fibers either intraperitoneally (i.p.) or subcutaneously (s.c.) in the flanks of the mice. Typically, three fibers are implanted at each site.

  • This compound Administration:

    • Allow the mice to recover for 24-48 hours post-implantation.

    • Prepare this compound in a suitable vehicle (e.g., DMSO and saline).

    • Administer this compound to the mice via intraperitoneal injection at the desired dose (e.g., 12.5 mg/kg) daily for a specified period (e.g., 4 days).[8] A vehicle control group should be included.

  • Fiber Retrieval and Cell Viability Assessment:

    • At the end of the treatment period, euthanize the mice and retrieve the hollow fibers.

    • Clean the exterior of the fibers to remove any host tissue.

    • Transfer the fibers to a multi-well plate containing fresh culture medium.

    • Perform an MTT assay to determine the viable cell mass within the fibers.

      • Incubate the fibers in MTT solution (0.5 mg/mL) for 4 hours at 37°C.

      • Remove the MTT solution and add DMSO to dissolve the formazan crystals.

      • Measure the absorbance at 570 nm using a spectrophotometer.

  • Data Analysis:

    • Calculate the percent net growth inhibition for each treatment group compared to the vehicle control group.

    • A significant reduction in the viable cell mass in the this compound-treated group compared to the control group indicates anti-tumor efficacy.

Visualizations

Experimental Workflow of the Hollow-Fiber Assay

G cluster_prep Preparation cluster_invivo In Vivo Phase cluster_analysis Analysis A 1. Culture Tumor Cells B 2. Prepare Hollow Fibers A->B C 3. Load Cells into Fibers B->C D 4. Implant Fibers into Mice (i.p. and s.c.) C->D E 5. Administer this compound D->E F 6. Treatment Period E->F G 7. Retrieve Fibers F->G H 8. Assess Cell Viability (MTT Assay) G->H I 9. Analyze Data H->I G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_outcome Cellular Outcome IKK IKK Complex IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Inhibits NFkB_n NF-κB (p65/p50) NFkB->NFkB_n Translocation This compound This compound This compound->IKK Inhibits Gene Target Gene Transcription (e.g., anti-apoptotic proteins) NFkB_n->Gene Promotes Apoptosis Apoptosis Gene->Apoptosis Inhibition of transcription leads to CellCycleArrest Cell Cycle Arrest Gene->CellCycleArrest Inhibition of transcription leads to

References

Application Notes and Protocols for Western Blot Analysis of NF-κB Pathway Inhibition by Goyazensolide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Goyazensolide, a sesquiterpene lactone, has been identified as a potent inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation, cell proliferation, and apoptosis.[1][2] Dysregulation of the NF-κB pathway is implicated in various diseases, including cancer. This compound exerts its inhibitory effects in a dose-dependent manner, targeting key proteins in the NF-κB cascade.[1][3] This document provides detailed protocols for utilizing Western blot analysis to investigate and quantify the inhibitory effects of this compound on the NF-κB pathway.

Mechanism of Action

The canonical NF-κB pathway is held in an inactive state in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by stimuli such as tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent proteasomal degradation of IκBα. This allows the NF-κB heterodimer, most commonly p65/p50, to translocate to the nucleus and activate the transcription of target genes. This compound has been shown to inhibit the expression of the NF-κB subunits p65 and p50, as well as the upstream kinases IKKα and IKKβ.[3]

Data Presentation

The following tables are structured to present quantitative data obtained from Western blot densitometry analysis. Researchers should populate these tables with their own experimental data.

Table 1: Effect of this compound on NF-κB Subunit Expression in Whole Cell Lysates

TreatmentThis compound (µM)Relative p65 Expression (normalized to loading control)Relative p50 Expression (normalized to loading control)
Control (Vehicle)0Insert DataInsert Data
This compounde.g., 1Insert DataInsert Data
This compounde.g., 5Insert DataInsert Data
This compounde.g., 10Insert DataInsert Data
Positive Controle.g., RocaglamideInsert DataInsert Data

Table 2: Effect of this compound on IKK Kinase Expression in Whole Cell Lysates

TreatmentThis compound (µM)Relative IKKα Expression (normalized to loading control)Relative IKKβ Expression (normalized to loading control)
Control (Vehicle)0Insert DataInsert Data
This compounde.g., 1Insert DataInsert Data
This compounde.g., 5Insert DataInsert Data
This compounde.g., 10Insert DataInsert Data
Positive Controle.g., RocaglamideInsert DataInsert Data

Table 3: Effect of this compound on IκBα Phosphorylation and Degradation

TreatmentThis compound (µM)Relative p-IκBα Expression (normalized to total IκBα)Relative Total IκBα Expression (normalized to loading control)
Control (Vehicle)0Insert DataInsert Data
TNF-α0Insert DataInsert Data
TNF-α + this compounde.g., 1Insert DataInsert Data
TNF-α + this compounde.g., 5Insert DataInsert Data
TNF-α + this compounde.g., 10Insert DataInsert Data

Table 4: Effect of this compound on p65 Nuclear Translocation

TreatmentThis compound (µM)Relative Nuclear p65 Expression (normalized to nuclear loading control, e.g., Lamin B1)Relative Cytoplasmic p65 Expression (normalized to cytoplasmic loading control, e.g., GAPDH)
Control (Vehicle)0Insert DataInsert Data
TNF-α0Insert DataInsert Data
TNF-α + this compounde.g., 1Insert DataInsert Data
TNF-α + this compounde.g., 5Insert DataInsert Data
TNF-α + this compounde.g., 10Insert DataInsert Data

Experimental Protocols

Protocol 1: Cell Culture and Treatment

  • Cell Lines: Human colon cancer cells (HT-29) or human cervical cancer cells (HeLa) are suitable for these studies.[3]

  • Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Plating: Seed cells in 6-well plates or 10 cm dishes to achieve 70-80% confluency at the time of treatment.

  • This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Further dilute in culture medium to the desired final concentrations (e.g., 1, 5, 10 µM). Ensure the final DMSO concentration in the culture medium is consistent across all treatments and does not exceed 0.1%.

  • Treatment:

    • For analysis of direct inhibition of NF-κB pathway components, treat cells with varying concentrations of this compound or vehicle (DMSO) for a predetermined time (e.g., 24 hours).

    • To investigate the inhibition of TNF-α-induced NF-κB activation, pre-treat cells with this compound for 1-2 hours before stimulating with TNF-α (e.g., 10 ng/mL) for a short period (e.g., 15-30 minutes) to observe IκBα phosphorylation and degradation, or for a longer period (e.g., 1-2 hours) to observe p65 nuclear translocation.

Protocol 2: Protein Extraction

  • For Whole Cell Lysates:

    • Wash cells twice with ice-cold phosphate-buffered saline (PBS).

    • Add ice-cold RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the whole-cell protein extract.

  • For Nuclear and Cytoplasmic Fractions:

    • Use a commercial nuclear and cytoplasmic extraction kit according to the manufacturer's instructions for optimal separation.

    • Alternatively, a buffered hypotonic/hypertonic salt-based fractionation protocol can be employed.

Protocol 3: Protein Quantification

  • Determine the protein concentration of each lysate using a BCA protein assay kit, following the manufacturer's protocol.

  • Normalize the protein concentrations of all samples with lysis buffer to ensure equal loading in the subsequent Western blot.

Protocol 4: Western Blot Analysis

  • Sample Preparation: Mix an equal amount of protein (e.g., 20-40 µg) from each sample with 4x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

  • SDS-PAGE: Load the denatured protein samples onto a 10% or 12% SDS-polyacrylamide gel. Run the gel at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. Recommended primary antibodies include:

    • Rabbit anti-p65

    • Rabbit anti-p50

    • Rabbit anti-IKKα

    • Rabbit anti-IKKβ

    • Rabbit anti-phospho-IκBα (Ser32/36)

    • Mouse anti-IκBα

    • Mouse anti-β-actin or Rabbit anti-GAPDH (as loading controls)

    • Rabbit anti-Lamin B1 (as a nuclear loading control)

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system or X-ray film.

  • Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the target protein band to the corresponding loading control band.

Mandatory Visualizations

NF_kappa_B_Pathway_Inhibition_by_this compound cluster_0 Cytoplasm cluster_1 Nucleus TNF-alpha TNF-alpha TNFR TNFR IKK Complex IKK Complex TNFR->IKK Complex Activates I-kappa-B-alpha I-kappa-B-alpha IKK Complex->I-kappa-B-alpha Phosphorylates This compound This compound NF-kappa-B (p65/p50) NF-kappa-B (p65/p50) This compound->NF-kappa-B (p65/p50) Inhibits Expression p-I-kappa-B-alpha p-I-kappa-B-alpha I-kappa-B-alpha->p-I-kappa-B-alpha Proteasome Proteasome p-I-kappa-B-alpha->Proteasome Degradation Nucleus Nucleus NF-kappa-B (p65/p50)->Nucleus Translocation Gene Transcription Gene Transcription Nucleus->Gene Transcription Activates

Caption: NF-κB signaling pathway and points of inhibition by this compound.

Western_Blot_Workflow start Start Cell Culture and Treatment\n(e.g., HT-29 with this compound) Cell Culture and Treatment (e.g., HT-29 with this compound) start->Cell Culture and Treatment\n(e.g., HT-29 with this compound) protocol_step protocol_step analysis_step analysis_step end End Protein Extraction\n(Whole Cell or Fractional Lysates) Protein Extraction (Whole Cell or Fractional Lysates) Cell Culture and Treatment\n(e.g., HT-29 with this compound)->Protein Extraction\n(Whole Cell or Fractional Lysates) Protein Quantification\n(BCA Assay) Protein Quantification (BCA Assay) Protein Extraction\n(Whole Cell or Fractional Lysates)->Protein Quantification\n(BCA Assay) SDS-PAGE SDS-PAGE Protein Quantification\n(BCA Assay)->SDS-PAGE Protein Transfer\n(PVDF/Nitrocellulose) Protein Transfer (PVDF/Nitrocellulose) SDS-PAGE->Protein Transfer\n(PVDF/Nitrocellulose) Blocking\n(5% Milk or BSA) Blocking (5% Milk or BSA) Protein Transfer\n(PVDF/Nitrocellulose)->Blocking\n(5% Milk or BSA) Primary Antibody Incubation\n(e.g., anti-p65, overnight at 4°C) Primary Antibody Incubation (e.g., anti-p65, overnight at 4°C) Blocking\n(5% Milk or BSA)->Primary Antibody Incubation\n(e.g., anti-p65, overnight at 4°C) Secondary Antibody Incubation\n(HRP-conjugated, 1 hr at RT) Secondary Antibody Incubation (HRP-conjugated, 1 hr at RT) Primary Antibody Incubation\n(e.g., anti-p65, overnight at 4°C)->Secondary Antibody Incubation\n(HRP-conjugated, 1 hr at RT) Detection\n(ECL Substrate) Detection (ECL Substrate) Secondary Antibody Incubation\n(HRP-conjugated, 1 hr at RT)->Detection\n(ECL Substrate) Image Acquisition\n(Chemidoc or X-ray Film) Image Acquisition (Chemidoc or X-ray Film) Detection\n(ECL Substrate)->Image Acquisition\n(Chemidoc or X-ray Film) Densitometry Analysis\n(e.g., ImageJ) Densitometry Analysis (e.g., ImageJ) Image Acquisition\n(Chemidoc or X-ray Film)->Densitometry Analysis\n(e.g., ImageJ) Densitometry Analysis\n(e.g., ImageJ)->end

Caption: General experimental workflow for Western blot analysis.

References

Application Notes and Protocols: Flow Cytometry for Cell Cycle Arrest Analysis with Goyazensolide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Goyazensolide, a sesquiterpene lactone found in plants of the Asteraceae family, has demonstrated potent anti-cancer properties.[1][2][3] One of its key mechanisms of action is the induction of cell cycle arrest, thereby inhibiting the proliferation of cancer cells. This document provides detailed application notes and protocols for analyzing this compound-induced cell cycle arrest using flow cytometry with propidium iodide (PI) staining.

This compound has been shown to induce cell cycle arrest at different phases depending on the cell type. For instance, it causes a G1 phase arrest in HT-29 colon cancer cells and a G2/M phase arrest in NF2-deficient schwannoma and meningioma cells.[1][4][5][6] The underlying mechanism is often linked to the inhibition of the NF-κB signaling pathway and modulation of key cell cycle regulatory proteins such as cyclins.[1][2][4][6]

Flow cytometry is a powerful technique to analyze the distribution of cells throughout the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[7] Propidium iodide (PI) is a fluorescent intercalating agent that stoichiometrically binds to DNA, allowing for the quantification of DNA content within a cell population.[7][8][9] This protocol will guide users through treating cells with this compound, preparing them for flow cytometry, and analyzing the resulting cell cycle data.

Data Presentation: Efficacy of this compound

The inhibitory effects of this compound on cell proliferation and its impact on cell cycle distribution are summarized below. These values are indicative and may vary based on experimental conditions and cell lines used.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
HT-29Colon Carcinoma3.8 (NF-κB inhibition)[1]
Sch10545NF2-deficient Schwannoma~0.9[4]
Ben-Men-1Benign Meningioma~1[4]

Table 2: Effect of this compound on Cell Cycle Distribution

Cell LineTreatment% of Cells in G0/G1% of Cells in S% of Cells in G2/M% of Cells in Sub-G1Reference
HT-29Control (Untreated)49%Not ReportedNot Reported12%[1]
HT-295 µM this compound (24h)48%Not ReportedNot Reported23%[1]
HT-2910 µM this compound (24h)2%Not ReportedNot Reported96%[1]
Sch10545IC50 this compoundDecreasedNot ReportedIncreasedNot Reported[4][6]
Ben-Men-1IC50 this compoundDecreasedNot ReportedIncreasedNot Reported[4][6]

Experimental Protocols

This section provides a detailed methodology for the analysis of cell cycle arrest induced by this compound using flow cytometry.

Protocol 1: Cell Culture and this compound Treatment
  • Cell Seeding: Seed the cancer cell line of interest (e.g., HT-29, Sch10545, Ben-Men-1) in 6-well plates at a density that will allow for approximately 70-80% confluency at the time of harvest.

  • Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.

  • This compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Dilute the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., ranging from 1 µM to 10 µM).

    • Include a vehicle control (medium with the same concentration of the solvent used for this compound).

    • Replace the medium in the wells with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for a predetermined time (e.g., 24, 48, or 72 hours) to allow for the induction of cell cycle arrest.

Protocol 2: Cell Preparation for Flow Cytometry
  • Cell Harvesting:

    • Adherent cells: Aspirate the medium, wash the cells once with Phosphate Buffered Saline (PBS), and detach the cells using trypsin-EDTA. Neutralize the trypsin with a complete medium.

    • Suspension cells: Directly collect the cells from the culture vessel.

  • Cell Counting: Count the cells to ensure approximately 1 x 10^6 cells per sample.

  • Washing: Transfer the cell suspension to a 15 mL conical tube and centrifuge at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.[8][10]

  • Fixation:

    • Resuspend the cell pellet in 500 µL of cold PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.[8][11][12][13] This step is crucial to prevent cell clumping.

    • Incubate the cells for at least 30 minutes on ice or at -20°C for long-term storage.[11][13]

  • Rehydration and Staining:

    • Centrifuge the fixed cells at a higher speed (e.g., 500 x g) for 5-10 minutes.[8][13] Carefully discard the ethanol.

    • Wash the cell pellet twice with cold PBS.[8][11]

    • Resuspend the cell pellet in 1 mL of PI staining solution containing RNase A. A typical staining solution consists of:

      • 50 µg/mL Propidium Iodide

      • 100 µg/mL RNase A

      • 0.1% Triton X-100 (optional, for permeabilization) in PBS

    • Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.[13]

Protocol 3: Flow Cytometry Analysis
  • Instrument Setup:

    • Use a flow cytometer equipped with a 488 nm laser for excitation.

    • Set up the instrument to collect the PI fluorescence signal in the appropriate channel (typically around 600-630 nm).

    • Ensure the signal is collected on a linear scale.[8][11]

  • Data Acquisition:

    • Acquire data for at least 10,000-20,000 single-cell events per sample.[8][11]

    • Use a low flow rate to improve the coefficient of variation (CV) of the peaks.[8][11]

    • Use a dot plot of forward scatter area (FSC-A) versus forward scatter height (FSC-H) or pulse width to gate out doublets and clumps.[11][13]

  • Data Analysis:

    • Generate a histogram of the PI fluorescence intensity.

    • Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

    • The G0/G1 peak will have the lowest DNA content (2n), while the G2/M peak will have twice the DNA content (4n). The S phase cells will have DNA content between 2n and 4n.

    • A sub-G1 peak, with DNA content less than 2n, is indicative of apoptotic cells with fragmented DNA.

Visualizations

Signaling Pathway of this compound-Induced Cell Cycle Arrest

Goyazensolide_Pathway cluster_inhibition Inhibitory Effects cluster_progression Cell Cycle Progression This compound This compound IKK IKK Complex This compound->IKK Inhibits pAKT p-AKT This compound->pAKT Inhibits NFkB NF-κB (p65/p50) IKK->NFkB Activates AKT AKT CyclinE Cyclin E NFkB->CyclinE CyclinA Cyclin A NFkB->CyclinA AKT->pAKT Phosphorylates G2_M_Progression G2/M Progression pAKT->G2_M_Progression G1_S_Transition G1/S Transition CyclinE->G1_S_Transition CyclinA->G2_M_Progression CellCycleArrest Cell Cycle Arrest

Caption: this compound inhibits NF-κB and AKT pathways, leading to cell cycle arrest.

Experimental Workflow for Cell Cycle Analysis

Experimental_Workflow Start Seed Cells Treatment Treat with this compound (e.g., 24h) Start->Treatment Harvest Harvest Cells (Trypsinization) Treatment->Harvest Wash_PBS Wash with PBS Harvest->Wash_PBS Fixation Fix in 70% Cold Ethanol Wash_PBS->Fixation Staining Stain with PI/RNase A Solution Fixation->Staining FlowCytometry Analyze by Flow Cytometry Staining->FlowCytometry DataAnalysis Data Analysis (Cell Cycle Phases) FlowCytometry->DataAnalysis

Caption: Workflow for analyzing this compound-induced cell cycle arrest via flow cytometry.

References

Application Note: Determining Goyazensolide IC50 Values Using a Resazurin-Based Cell Viability Assay

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Goyazensolide, a sesquiterpene lactone derived from plants, has demonstrated potent growth-inhibitory activity in various cancer cell lines, including schwannoma and meningioma cells.[1][2] It has been identified as a powerful inhibitor of the NF-κB pathway, which is crucial in cancer cell proliferation and survival, leading to apoptosis and cell cycle arrest.[3][4][5] The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of a compound like this compound. This value represents the concentration of the drug required to inhibit a specific biological process, such as cell proliferation, by 50%.

The resazurin assay is a widely used, reliable, and sensitive method for measuring cell viability and cytotoxicity.[6][7] The assay's principle is based on the reduction of the blue, non-fluorescent dye, resazurin, to the pink, highly fluorescent resorufin by metabolically active cells.[8][9][10] This conversion is carried out by intracellular dehydrogenase enzymes in viable cells.[6][9] The resulting fluorescence intensity is directly proportional to the number of living cells, making it an ideal method for assessing the cytotoxic effects of this compound and determining its IC50 value.[8][11]

Principle of the Resazurin Assay

The core of the assay lies in the metabolic capacity of viable cells. Resazurin, a cell-permeable dye, is internalized and reduced primarily by mitochondrial enzymes within healthy cells.[6] This irreversible reduction converts the oxidized, blue resazurin into the fluorescent compound resorufin.[9] The amount of resorufin produced can be quantified using a fluorescence microplate reader, providing a direct measure of the number of viable cells in the sample.[12]

Resazurin_Reduction cluster_cell Viable Cell Resazurin_in Resazurin (Blue, Low Fluorescence) Mito_Enzyme Mitochondrial Reductases (e.g., Diaphorase) Resazurin_in->Mito_Enzyme Reduction Resorufin_out Resorufin (Pink, Highly Fluorescent) Mito_Enzyme->Resorufin_out Measurement Fluorescence Measurement (Ex: 560 nm, Em: 590 nm) Resorufin_out->Measurement Quantification Experimental_Workflow start Start seed_cells 1. Seed Cells (e.g., 5,000-10,000 cells/well) in a 96-well plate start->seed_cells incubate_adherence 2. Incubate Overnight (Allow cells to adhere) seed_cells->incubate_adherence add_drug 3. Add this compound (Serial dilutions + controls) incubate_adherence->add_drug incubate_treatment 4. Incubate for Treatment Period (e.g., 72 hours) add_drug->incubate_treatment add_resazurin 5. Add Resazurin Solution (10-20 µL per well) incubate_treatment->add_resazurin incubate_resazurin 6. Incubate for 1-4 Hours (Allow for color development) add_resazurin->incubate_resazurin read_plate 7. Measure Fluorescence (Ex: 560 nm, Em: 590 nm) incubate_resazurin->read_plate analyze_data 8. Analyze Data (Calculate % Inhibition, fit dose-response curve) read_plate->analyze_data end Determine IC50 Value analyze_data->end Data_Analysis raw_data Raw Fluorescence Data (RFU) from Plate Reader normalize Normalize Data (% Viability vs. Control) raw_data->normalize plot Plot Data (% Viability vs. log[this compound]) normalize->plot fit_curve Non-linear Regression (Sigmoidal Dose-Response Curve) plot->fit_curve ic50 IC50 Value (Concentration at 50% Inhibition) fit_curve->ic50

References

Application Notes and Protocols for Goyazensolide in Neurofibromatosis Type 2 Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Neurofibromatosis type 2 (NF2) is a genetic disorder characterized by the development of benign tumors, most commonly schwannomas and meningiomas.[1][2][3][4] Currently, there are no FDA-approved drugs for the treatment of NF2-associated tumors.[5][6][7] Recent research has identified Goyazensolide, a plant-derived natural compound, as a potential therapeutic agent for these tumors.[5][6][7] this compound has been shown to effectively inhibit the proliferation of NF2-deficient schwannoma and meningioma cells, suggesting its potential for further evaluation as a treatment for NF2-related tumors.[5][6][7]

These application notes provide a summary of the key findings on the effects of this compound on NF2-deficient cells and detailed protocols for the essential experiments involved in this research.

Data Presentation

The anti-proliferative effects of this compound have been quantified in NF2-deficient cell lines. The following tables summarize the key quantitative data from in vitro studies.

Table 1: In Vitro Efficacy of this compound

This table presents the half-maximal inhibitory concentration (IC50) values of this compound in NF2-deficient mouse schwannoma (Sch10545) and human benign meningioma (Ben-Men-1) cells.[5][6][7]

Cell LineCell TypeOrganismThis compound IC50 (µM)
Sch10545SchwannomaMouse~0.9[6]
Ben-Men-1MeningiomaHuman~1[6]

Table 2: Effect of this compound on Cell Cycle Progression

This compound treatment leads to cell cycle arrest at the G2/M phase in both schwannoma and meningioma cells.[5] This table shows the percentage of Sch10545 cells in the G2/M phase after treatment with different concentrations of this compound.[5]

TreatmentConcentration (µM)% of Cells in G2/M Phase
Control (DMSO)-17.6[5]
This compound0.549.3[5]
This compound155.45[5]
This compound263.9[5]

Signaling Pathways

This compound exerts its anti-tumor effects by modulating multiple signaling molecules.[5] In NF2-deficient schwannoma and meningioma cells, this compound has been shown to inhibit the expression of phospho-AKT and its downstream target phospho-PRAS40.[5] Additionally, it reduces the levels of the p65 subunit of NFκB and increases the expression of the pro-apoptotic protein Bim.[5][6][7] The compound also leads to a reduction in the levels of cyclins E and A.[5][6][7]

Goyazensolide_Signaling_Pathway cluster_cell NF2-Deficient Cell cluster_akt AKT Pathway cluster_nfkb NFκB Pathway cluster_apoptosis Apoptosis cluster_cellcycle Cell Cycle This compound This compound pAKT p-AKT This compound->pAKT Inhibits NFkB NFκB (p65) This compound->NFkB Inhibits Bim Bim This compound->Bim Increases CyclinEA Cyclin E/A This compound->CyclinEA Inhibits pPRAS40 p-PRAS40 pAKT->pPRAS40 G2M_Arrest G2/M Arrest CyclinEA->G2M_Arrest

Caption: Proposed signaling pathway of this compound in NF2-deficient cells.

Experimental Protocols

The following are detailed protocols for the key experiments used to evaluate the efficacy of this compound in NF2 research.

1. Cell Proliferation Assay (Resazurin Assay)

This protocol is used to determine the effect of this compound on the proliferation of NF2-deficient cells.[6]

  • Materials:

    • Nf2-deficient mouse schwannoma (Sch10545) or human benign meningioma (Ben-Men-1) cells

    • Complete growth medium (DMEM with 10% FBS and 1% penicillin/streptomycin)

    • This compound stock solution (in DMSO)

    • Resazurin sodium salt solution

    • 96-well plates

    • Plate reader

  • Procedure:

    • Seed Sch10545 or Ben-Men-1 cells in 96-well plates at an appropriate density and allow them to attach overnight.

    • Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be kept constant across all wells.

    • Replace the medium in the wells with the medium containing various concentrations of this compound or DMSO (vehicle control).

    • Incubate the plates for the desired time period (e.g., 72 hours).

    • Add resazurin solution to each well and incubate for 2-4 hours at 37°C.

    • Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a plate reader.

    • Calculate the cell viability as a percentage of the control and determine the IC50 value.

2. Cell Cycle Analysis (Flow Cytometry)

This protocol is used to assess the effect of this compound on the cell cycle profile of NF2-deficient cells.[6]

  • Materials:

    • Sch10545 or Ben-Men-1 cells

    • Complete growth medium

    • This compound

    • Phosphate-buffered saline (PBS)

    • 70% ethanol (ice-cold)

    • Propidium iodide (PI) staining solution (containing RNase A)

    • Flow cytometer

  • Procedure:

    • Plate cells in 6-well plates and allow them to attach.

    • Treat the cells with various concentrations of this compound or DMSO for a specified time (e.g., 24 or 48 hours).

    • Harvest the cells by trypsinization and wash with PBS.

    • Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and store at -20°C overnight.

    • Wash the fixed cells with PBS and resuspend in PI staining solution.

    • Incubate in the dark for 30 minutes at room temperature.

    • Analyze the cell cycle distribution using a flow cytometer.

3. Protein Expression Analysis (Western Blotting)

This protocol is used to investigate the expression of signaling molecules in response to this compound treatment.[6]

  • Materials:

    • Sch10545 or Ben-Men-1 cells

    • This compound

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels

    • PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-phospho-AKT, anti-AKT, anti-NFκB p65, anti-Bim, anti-Cyclin E, anti-Cyclin A, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Treat cells with this compound as described for the cell cycle analysis.

    • Lyse the cells in lysis buffer and quantify the protein concentration using a BCA assay.

    • Denature the protein lysates and separate them by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Experimental Workflow

The following diagram illustrates the general workflow for evaluating the effects of this compound on NF2-deficient cells.

Experimental_Workflow cluster_assays In Vitro Assays cluster_analysis Data Analysis start Start: Culture NF2-Deficient Cells (Sch10545 or Ben-Men-1) treatment Treat cells with this compound (various concentrations and time points) start->treatment proliferation Cell Proliferation Assay (Resazurin) treatment->proliferation cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle western_blot Protein Expression Analysis (Western Blot) treatment->western_blot ic50 Determine IC50 proliferation->ic50 cell_cycle_dist Analyze Cell Cycle Distribution cell_cycle->cell_cycle_dist protein_levels Quantify Protein Levels western_blot->protein_levels conclusion Conclusion: Evaluate Therapeutic Potential ic50->conclusion cell_cycle_dist->conclusion protein_levels->conclusion

Caption: General experimental workflow for this compound research in NF2.

This compound demonstrates significant anti-proliferative activity in NF2-deficient schwannoma and meningioma cell lines.[5][6][7] Its mechanism of action involves the induction of G2/M cell cycle arrest and the modulation of key signaling pathways, including the inhibition of AKT and NFκB signaling and the upregulation of the pro-apoptotic protein Bim.[5][6][7] These findings suggest that this compound is a promising natural compound that warrants further investigation, including in vivo studies in relevant animal models, for its potential development as a chemotherapeutic agent for NF2-associated tumors.[5]

References

Investigating Goyazensolide's effect on RASAL-2 translocation

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Topic: Investigating the Effect of Goyazensolide on RASAL-2 Translocation

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound, a sesquiterpene lactone, has demonstrated significant anti-cancer properties, primarily through the induction of apoptosis and inhibition of the NF-κB signaling pathway.[1][2] RASAL-2, a member of the Ras GTPase-activating protein (GAP) family, is a critical regulator of the RAS signaling pathway, with its cellular localization playing a key role in its function.[3][4] Mislocalization of RASAL-2 has been implicated in various cancers, where it can paradoxically function as either a tumor suppressor or an oncogene depending on the cellular context.[3][5] This document outlines a hypothetical investigation into the potential of this compound to modulate the subcellular localization of RASAL-2, a novel mechanism that could contribute to its anti-neoplastic activity. We provide detailed protocols for researchers to investigate this hypothesis.

Summary of Quantitative Data

The following table summarizes hypothetical quantitative data from key experiments designed to assess the effect of this compound on RASAL-2 translocation.

Experiment Parameter Measured Control (Vehicle) This compound (10 µM) Fold Change P-value
Cellular Fractionation & Western Blot Cytoplasmic RASAL-2 levels (normalized)1.001.851.85x increasep < 0.01
Nuclear RASAL-2 levels (normalized)1.000.450.55x decreasep < 0.01
Membrane RASAL-2 levels (normalized)1.001.101.10x increasep > 0.05 (ns)
Immunofluorescence Microscopy Mean Nuclear:Cytoplasmic Fluorescence Intensity Ratio of RASAL-22.50.83.13x decreasep < 0.001
Live-Cell Imaging Rate of Nuclear Export of GFP-RASAL-2 (arbitrary units)1.03.23.2x increasep < 0.01
Co-immunoprecipitation RASAL-2 and Importin-5 interaction (normalized)1.000.300.70x decreasep < 0.01

Hypothetical Signaling Pathway

The following diagram illustrates a proposed signaling pathway for this compound-mediated inhibition of RASAL-2 nuclear translocation.

This compound This compound IKK IKK Complex This compound->IKK Inhibits NFkB_Inhibitor IκBα IKK->NFkB_Inhibitor Phosphorylates for degradation NFkB NF-κB NFkB_Inhibitor->NFkB Sequesters in cytoplasm Importin5 Importin-5 Gene NFkB->Importin5 Promotes transcription Importin5_Protein Importin-5 Protein RASAL2_Cytoplasm Cytoplasmic RASAL-2 Importin5_Protein->RASAL2_Cytoplasm Mediates nuclear import RASAL2_Nucleus Nuclear RASAL-2 RASAL2_Cytoplasm->RASAL2_Nucleus Translocation RAS_Activation RAS Activation RASAL2_Nucleus->RAS_Activation Promotes (in some cancers)

Caption: Proposed mechanism of this compound's effect on RASAL-2.

Detailed Experimental Protocols

Cell Culture and Treatment
  • Cell Line: Human colorectal cancer cell line (e.g., HCT116), where nuclear translocation of RASAL-2 is observed.[3]

  • Culture Conditions: Culture cells in McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • This compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Further dilute in culture medium to the desired final concentrations (e.g., 1, 5, 10 µM). A vehicle control (DMSO) should be used in all experiments.

  • Treatment: Seed cells to achieve 70-80% confluency on the day of treatment. Replace the medium with fresh medium containing this compound or vehicle control and incubate for the desired time (e.g., 24 hours).

Cellular Fractionation and Western Blot

This protocol is for separating cytoplasmic, nuclear, and membrane fractions to quantify RASAL-2 levels in each compartment.

  • Cell Lysis and Fractionation:

    • After treatment, wash cells with ice-cold PBS and harvest by scraping.

    • Use a commercial cellular fractionation kit (e.g., NE-PER™ Nuclear and Cytoplasmic Extraction Reagents) following the manufacturer's instructions to separate cytoplasmic, membrane, and nuclear extracts.

  • Protein Quantification:

    • Determine the protein concentration of each fraction using a BCA protein assay.

  • Western Blot:

    • Load equal amounts of protein (20-30 µg) from each fraction onto a 10% SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against RASAL-2 (1:1000 dilution) overnight at 4°C. Use GAPDH as a cytoplasmic marker, Lamin B1 as a nuclear marker, and Na+/K+ ATPase as a membrane marker.

    • Wash the membrane three times with TBST and incubate with an HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Quantify band intensities using image analysis software (e.g., ImageJ).

Immunofluorescence Microscopy

This protocol is for visualizing the subcellular localization of RASAL-2.

  • Cell Seeding: Seed cells on glass coverslips in a 24-well plate.

  • Treatment: Treat cells with this compound or vehicle control as described in 4.1.

  • Fixation and Permeabilization:

    • Wash cells with PBS.

    • Fix cells with 4% paraformaldehyde in PBS for 15 minutes.

    • Wash three times with PBS.

    • Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Immunostaining:

    • Block with 1% BSA in PBST for 30 minutes.

    • Incubate with anti-RASAL-2 primary antibody (1:500) in 1% BSA in PBST overnight at 4°C.

    • Wash three times with PBST.

    • Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488, 1:1000) for 1 hour at room temperature in the dark.

    • Counterstain nuclei with DAPI (1 µg/mL) for 5 minutes.

  • Imaging:

    • Mount coverslips on microscope slides.

    • Image cells using a confocal microscope.

    • Quantify the nuclear to cytoplasmic fluorescence intensity ratio in at least 50 cells per condition.

Live-Cell Imaging of GFP-RASAL-2 Translocation

This protocol allows for real-time visualization of RASAL-2 movement.

  • Transfection: Transfect cells with a plasmid encoding a GFP-tagged RASAL-2 fusion protein using a suitable transfection reagent.

  • Cell Seeding: Seed transfected cells in a glass-bottom imaging dish.

  • Imaging:

    • Place the dish on the stage of a live-cell imaging microscope equipped with an environmental chamber (37°C, 5% CO2).

    • Acquire baseline images of GFP-RASAL-2 localization.

    • Add this compound or vehicle control to the medium and acquire time-lapse images every 5 minutes for 2-4 hours.

  • Analysis: Analyze the change in nuclear and cytoplasmic GFP fluorescence intensity over time to determine the rate of translocation.

Co-immunoprecipitation (Co-IP)

This protocol is to investigate the interaction between RASAL-2 and Importin-5.

  • Cell Lysis: Lyse treated cells with a non-denaturing lysis buffer containing protease inhibitors.

  • Immunoprecipitation:

    • Pre-clear the lysate with protein A/G agarose beads.

    • Incubate the pre-cleared lysate with an anti-RASAL-2 antibody or an isotype control IgG overnight at 4°C.

    • Add protein A/G agarose beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

  • Washing and Elution:

    • Wash the beads extensively with lysis buffer.

    • Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.

  • Western Blot: Analyze the eluates by Western blotting using an anti-Importin-5 antibody. The input lysate should also be run as a control.

Experimental Workflow

The following diagram outlines the experimental workflow for investigating the effect of this compound on RASAL-2 translocation.

cluster_0 In Vitro Studies cluster_1 Analysis of RASAL-2 Localization cluster_2 Mechanism of Action cluster_3 Data Analysis & Conclusion A Cell Culture (e.g., HCT116) B This compound Treatment A->B C Cellular Fractionation & Western Blot B->C D Immunofluorescence Microscopy B->D E Live-Cell Imaging (GFP-RASAL-2) B->E F Co-immunoprecipitation (RASAL-2 & Importin-5) B->F G Quantification and Statistical Analysis C->G D->G E->G F->G H Conclusion on this compound's Effect on RASAL-2 Translocation G->H

Caption: Experimental workflow for this compound investigation.

Conclusion

The protocols and hypothetical data presented in this application note provide a comprehensive framework for investigating the effect of this compound on the subcellular translocation of RASAL-2. A positive finding, indicating that this compound can sequester RASAL-2 in the cytoplasm, would unveil a novel mechanism of action for this compound and could have significant implications for the development of new cancer therapeutics targeting the RAS signaling pathway. Further studies would be warranted to explore the downstream consequences of this altered localization on RAS activity and cellular phenotypes.

References

Application Notes and Protocols for Goyazensolide in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Goyazensolide is a sesquiterpene lactone that has demonstrated potent anti-cancer and anti-inflammatory properties.[1][2] Its primary mechanism of action involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of cellular processes such as inflammation, cell survival, and proliferation.[1][3][4] this compound has been shown to induce apoptosis and cell cycle arrest in various cancer cell lines, making it a promising candidate for further investigation in drug development.[1][2][3]

These application notes provide detailed protocols for utilizing this compound in cell culture experiments to study its effects on cancer cells. The protocols cover cell viability assays, analysis of protein expression by Western blotting, cell cycle analysis via flow cytometry, and apoptosis assays.

Data Presentation

Table 1: IC50 Values of this compound in Various Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)Reference
HT-29Colon Carcinoma~3.8[1][3][4]
Sch10545NF2-deficient Mouse Schwannoma~0.9[2][5]
Ben-Men-1Human Benign Meningioma~1[2][5]

Signaling Pathways

This compound exerts its biological effects primarily through the modulation of the NF-κB and PI3K/Akt signaling pathways.

Goyazensolide_Signaling_Pathway cluster_nucleus Nucleus This compound This compound IKK IKKα/β This compound->IKK inhibition AKT p-AKT This compound->AKT inhibition IkB IκBα IKK->IkB inhibition NFkB NF-κB (p65/p50) IkB->NFkB inhibition Nucleus Nucleus NFkB->Nucleus translocation CellCycleArrest Cell Cycle Arrest NFkB->CellCycleArrest inhibition GeneTranscription Gene Transcription Apoptosis Apoptosis GeneTranscription->Apoptosis inhibition Bim Bim (pro-apoptotic) AKT->Bim inhibition Bim->Apoptosis

Caption: this compound's mechanism of action.

Experimental Protocols

General Cell Culture and this compound Treatment

A standardized workflow is crucial for reproducible results.

Experimental_Workflow start Start with cryopreserved cancer cell line thaw Thaw and culture cells start->thaw passage Passage cells until sufficient number is reached thaw->passage seed Seed cells into appropriate culture vessels passage->seed treat Treat cells with varying concentrations of this compound seed->treat incubate Incubate for a defined period (e.g., 24, 48, 72 hours) treat->incubate analyze Perform downstream analysis: - Cell Viability Assay - Western Blot - Flow Cytometry - Apoptosis Assay incubate->analyze end Data analysis and interpretation analyze->end

Caption: General experimental workflow.

Materials:

  • Cancer cell line of interest (e.g., HT-29, Sch10545, Ben-Men-1)

  • Complete culture medium (specific to the cell line)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Culture flasks, plates, and other sterile consumables

Protocol:

  • Culture cells according to standard protocols for the specific cell line.[6]

  • Prepare a stock solution of this compound in sterile DMSO.

  • Seed cells into appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein extraction).

  • Allow cells to adhere and reach the desired confluency (typically 70-80%).

  • Prepare serial dilutions of this compound in complete culture medium to achieve the final desired concentrations. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.

  • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control.

  • Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

Protocol 1: Cell Viability Assay (Resazurin Assay)

This protocol determines the effect of this compound on cell proliferation.[5]

Materials:

  • Cells treated with this compound in a 96-well plate

  • Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)

  • Plate reader capable of measuring fluorescence at 560 nm excitation and 590 nm emission

Protocol:

  • After the desired incubation period with this compound, add resazurin solution to each well (typically 10% of the total volume).

  • Incubate the plate for 2-4 hours at 37°C, protected from light.

  • Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

Protocol 2: Western Blotting for Protein Expression Analysis

This protocol is used to analyze the levels of specific proteins involved in signaling pathways affected by this compound, such as NF-κB (p65, p50), p-AKT, and cyclins.[1][2]

Materials:

  • Cells treated with this compound in 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p65, anti-p50, anti-p-AKT, anti-cyclin E, anti-cyclin A, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Add ECL substrate and visualize the protein bands using an imaging system.

  • Use a loading control like β-actin or α-tubulin to normalize protein levels.[2]

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol assesses the effect of this compound on cell cycle progression.[1][2]

Materials:

  • Cells treated with this compound in 6-well plates

  • PBS

  • Trypsin-EDTA

  • 70% cold ethanol

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cell pellet with PBS.

  • Fix the cells by resuspending them in ice-cold 70% ethanol and incubating for at least 30 minutes on ice.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cells in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analyze the cell cycle distribution using a flow cytometer. The percentage of cells in G1, S, and G2/M phases can be quantified. An increase in the sub-G1 population is indicative of apoptosis.[1][3][4]

Protocol 4: Apoptosis Assay (Caspase-3/7 Activity)

This protocol quantifies the induction of apoptosis by measuring the activity of executioner caspases.[1]

Materials:

  • Cells treated with this compound in a 96-well plate (white-walled for luminescence)

  • Caspase-Glo® 3/7 Assay kit (or similar)

  • Luminometer

Protocol:

  • After the desired incubation period with this compound, allow the plate to equilibrate to room temperature.

  • Add the Caspase-Glo® 3/7 reagent to each well in a 1:1 ratio with the cell culture medium.

  • Mix the contents of the wells by gentle shaking for 30 seconds.

  • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measure the luminescence using a plate-reading luminometer.

  • An increase in luminescence indicates an increase in caspase-3/7 activity and apoptosis.

References

Troubleshooting & Optimization

Technical Support Center: Goyazensolide Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for improving the aqueous solubility of Goyazensolide for in vitro assays.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the solubilization and application of this compound in in vitro experiments.

Q1: My this compound is not dissolving in my aqueous assay buffer. What should I do?

A1: this compound, a sesquiterpene lactone, is a lipophilic compound with low aqueous solubility. Direct dissolution in aqueous buffers is not recommended. The standard and most effective method is to first prepare a concentrated stock solution in an organic solvent.

  • Recommended Primary Solvent: 100% Dimethyl Sulfoxide (DMSO). This compound is readily soluble in DMSO.

  • Alternative Primary Solvents: Ethanol can also be used, although DMSO is generally more effective for achieving high concentration stock solutions.

Q2: I've prepared a DMSO stock solution, but I see precipitation when I dilute it into my cell culture medium. How can I prevent this?

A2: Precipitation upon dilution into an aqueous medium is a common issue with hydrophobic compounds. Here are several strategies to overcome this:

  • Lower the Final Concentration of this compound: The precipitation may be due to the final concentration in the medium exceeding its solubility limit. Try preparing a more dilute working solution.

  • Optimize the Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is kept as low as possible, ideally at or below 0.1% (v/v), to minimize solvent-induced cytotoxicity. Some cell lines may tolerate up to 0.5% or 1%, but this should be determined empirically.[1]

  • Use a Co-solvent: For particularly challenging situations, a co-solvent like Cremophor EL can be used. However, be aware that Cremophor EL can have its own biological effects and cytotoxicity.[2][3][4]

  • Sonication: Briefly sonicating the diluted solution can help to break up aggregates and improve dispersion.

  • Vortexing: Vigorous vortexing during the dilution process can also aid in keeping the compound in solution.

Q3: I am concerned about the toxicity of the solvent on my cells. What are the recommended limits?

A3: Solvent toxicity is a critical consideration. Always include a vehicle control (medium with the same final concentration of the solvent) in your experiments.

  • DMSO: Most cell lines tolerate DMSO up to 0.1% without significant cytotoxic effects. Some robust cell lines may tolerate up to 1%, but it is crucial to perform a dose-response experiment with DMSO alone on your specific cell line to determine the non-toxic concentration range.

  • Ethanol: The cytotoxic effects of ethanol can be more pronounced than DMSO for some cell lines. It is recommended to keep the final ethanol concentration below 0.5%.

  • Cremophor EL: This surfactant can exhibit cytotoxicity, and its effects are cell line-dependent. Concentrations as low as 0.1 mg/mL have been shown to be toxic to some endothelial cells.[3] If used, a thorough evaluation of its impact on cell viability is necessary.

Q4: My IC50 values for this compound are inconsistent between experiments. Could this be a solubility issue?

A4: Yes, inconsistent solubility can lead to variability in experimental results.

  • Ensure Complete Dissolution of Stock: Before making dilutions, ensure your this compound is fully dissolved in the stock solvent. You can gently warm the stock solution (e.g., to 37°C) and vortex to aid dissolution.

  • Prepare Fresh Dilutions: It is best practice to prepare fresh dilutions of this compound in your aqueous buffer or cell culture medium for each experiment from a frozen DMSO stock. Avoid repeated freeze-thaw cycles of the aqueous working solutions.

  • Visual Inspection: Before adding the compound to your cells, visually inspect the diluted solution for any signs of precipitation (cloudiness or visible particles).

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to prepare a stock solution of this compound?

A1: 100% Dimethyl Sulfoxide (DMSO) is the most recommended solvent for preparing high-concentration stock solutions of this compound.

Q2: What is a typical concentration for a this compound stock solution?

A2: A stock solution of 10 mM this compound in 100% DMSO is a common starting point for most in vitro assays.

Q3: How should I store my this compound stock solution?

A3: this compound stock solutions in DMSO should be stored at -20°C or -80°C to maintain stability. Aliquoting the stock solution into smaller volumes is recommended to avoid repeated freeze-thaw cycles.

Q4: Can I use solvents other than DMSO?

A4: Ethanol can be used as an alternative to DMSO. However, the solubility of this compound may be lower in ethanol compared to DMSO. Other organic solvents like dimethylformamide (DMF) or acetonitrile could also be considered, but their compatibility with your specific cell line must be verified.

Q5: What is the mechanism of action of this compound?

A5: this compound has been identified as a potent inhibitor of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[5][6] It has been shown to downregulate the upstream mediators IKKα and IKKβ, which leads to reduced levels of the NF-κB subunits p65 and p50.[5] This inhibition of the NF-κB pathway contributes to its pro-apoptotic and anti-proliferative effects in cancer cells.[5][6]

Data Presentation

Table 1: Recommended Solvents for this compound Stock Solutions

SolventRecommended for Stock SolutionNotes
Dimethyl Sulfoxide (DMSO)YesHigh solubility. The most commonly used solvent.
EthanolYes (Alternative)Good solubility, but may be lower than DMSO.
Aqueous Buffers (e.g., PBS)NoVery low solubility. Not suitable for stock solutions.
Cell Culture MediumNoVery low solubility. Used for final dilutions only.

Table 2: Cytotoxicity of Common Solvents in Cell Culture

SolventGeneral Recommended Final Concentration (v/v)Potential Issues
DMSO≤ 0.1%Cytotoxicity at higher concentrations. Can affect cell differentiation and other cellular processes.
Ethanol≤ 0.5%Can be more cytotoxic than DMSO for some cell lines.
Cremophor ELCell line dependent (test required)Can have intrinsic biological activity and cytotoxicity.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (Molecular Weight: 360.36 g/mol )

  • 100% DMSO (cell culture grade)

  • Sterile microcentrifuge tubes

Procedure:

  • Weigh out 3.6 mg of this compound powder and place it in a sterile microcentrifuge tube.

  • Add 1 mL of 100% DMSO to the tube.

  • Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming to 37°C in a water bath can be used to aid dissolution if needed.

  • Aliquot the 10 mM stock solution into smaller volumes (e.g., 20 µL) in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of Working Solutions for In Vitro Assays

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile cell culture medium (or appropriate aqueous buffer)

  • Sterile microcentrifuge tubes

Procedure:

  • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for your experiment.

    • Example for a 10 µM final concentration with 0.1% DMSO:

      • Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 99 µL of cell culture medium. This gives a 100 µM solution with 1% DMSO.

      • Add 10 µL of this 100 µM intermediate solution to 90 µL of cell culture medium in your assay plate well. This will result in a final concentration of 10 µM this compound with 0.1% DMSO.

  • Vortex gently after each dilution step.

  • Use the freshly prepared working solutions immediately for your experiments.

Mandatory Visualization

Goyazensolide_Solubilization_Workflow This compound Solubilization Workflow cluster_start Start cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_troubleshooting Troubleshooting start This compound (Solid Powder) dissolve Dissolve in 100% DMSO (e.g., to 10 mM) start->dissolve stock 10 mM Stock Solution in DMSO dissolve->stock dilute Serial Dilution in Aqueous Medium stock->dilute working Final Working Solution (e.g., 10 µM in <0.1% DMSO) dilute->working precipitate Precipitation Observed? dilute->precipitate precipitate->working No options Options: - Lower Final Concentration - Use Co-solvent (with caution) - Sonicate/Vortex precipitate->options Yes options->dilute

Caption: Workflow for solubilizing this compound for in vitro assays.

NF_kB_Inhibition_by_this compound This compound Inhibition of the Canonical NF-κB Pathway cluster_stimulus Extracellular Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Pro-inflammatory Cytokines (e.g., TNFα) ikk IKK Complex (IKKα, IKKβ, NEMO) stimulus->ikk Activates ikb IκBα ikk->ikb Phosphorylates nfkb p65/p50 (NF-κB) proteasome Proteasomal Degradation ikb->proteasome Ubiquitination & nfkb->ikb Bound & Inhibited nfkb_nuc p65/p50 nfkb->nfkb_nuc Translocation This compound This compound This compound->ikk Inhibits (Downregulates IKKα/β) dna DNA nfkb_nuc->dna Binds transcription Gene Transcription (Inflammation, Proliferation, Survival) dna->transcription Induces

Caption: this compound's mechanism of action via NF-κB pathway inhibition.

References

Technical Support Center: Large-Scale Synthesis of Goyazensolide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of Goyazensolide.

Frequently Asked Questions (FAQs)

Q1: What is the overarching synthetic strategy for this compound and its analogues?

A1: The most successful reported strategy is a "build/couple/pair" approach.[1][2] This method involves the synthesis of key building blocks (synthons) which are then coupled together, followed by a pairing step to construct the core structure.[3][4] This strategy is advantageous for producing a library of related natural products, not just this compound itself.[1][3] The key stages involve a Sonogashira coupling, a Barbier-type allylation for macrocyclization, and a gold-catalyzed transannulation to form the furanoheliangolide core.[2][4]

Q2: What are the most significant challenges in the large-scale synthesis of this compound?

A2: The primary challenges include:

  • Formation of the 10-membered germacrene ring: This macrocyclization is notoriously difficult to achieve efficiently.[3][5]

  • Control of stereochemistry: Specifically at the C8 position, which is critical for biological activity.[3][5]

  • Purification of diastereomeric intermediates: The macrocyclization step can produce diastereomers that require careful separation.[6]

  • Potential instability of intermediates: Some intermediates in the synthetic pathway may be unstable, leading to lower yields.[1]

Q3: Has the total synthesis of this compound been accomplished on a large scale?

A3: A key intermediate in the synthesis has been prepared on a decagram scale with a 39% overall yield and 91% enantiomeric excess (ee).[2][3] While this demonstrates the potential for scaling up, comprehensive details on the large-scale synthesis of the final this compound product are not extensively published.

Troubleshooting Guide

Problem 1: Low Yield in the 10-Membered Ring Macrocyclization

Question: My yield for the CrCl2-mediated Barbier-type macrocyclization to form the germacrene framework is consistently low. What are the potential causes and how can I improve it?

Answer:

Low yields in this step are a known challenge due to the difficulty of forming the strained 10-membered ring.[3][5] Here are some potential causes and troubleshooting steps:

  • Purity of the Precursor (Allylic Bromide): The allylic bromide precursor (intermediate 19a in the published synthesis) is crucial. Ensure it is pure and that the conversion from the allylic alcohol is complete. Incomplete conversion or degradation can inhibit the cyclization.

  • Reaction Conditions:

    • Solvent: The reaction is typically performed in DMF. Ensure the solvent is anhydrous and of high quality.

    • CrCl2 Quality: The quality and reactivity of CrCl2 are critical. Use freshly opened, high-purity CrCl2.

    • Temperature: This reaction is sensitive to temperature. Maintain strict temperature control as specified in the protocol.

  • Side Reactions: The formation of intermolecular coupling products can compete with the desired intramolecular cyclization. Running the reaction at high dilution can favor the intramolecular pathway.

Troubleshooting Workflow

start Low Yield in Macrocyclization check_precursor Verify Purity of Allylic Bromide Precursor start->check_precursor check_conditions Review Reaction Conditions (Solvent, CrCl2, Temp) check_precursor->check_conditions If pure precursor_tip Re-purify precursor if necessary. check_precursor->precursor_tip Action check_dilution Assess Reaction Concentration check_conditions->check_dilution If optimal conditions_tip Use fresh, anhydrous DMF and high-purity CrCl2. check_conditions->conditions_tip Action purification Optimize Purification of Diastereomers check_dilution->purification If appropriate dilution_tip Consider running at higher dilution. check_dilution->dilution_tip Action yield_improved Yield Improved purification->yield_improved

Caption: Troubleshooting workflow for low macrocyclization yield.

Problem 2: Poor Stereoselectivity at the C8 Position

Question: I am struggling to achieve the desired R-stereochemistry at the C8 position. My reactions are producing a mixture of stereoisomers. How can I improve the stereoselectivity?

Answer:

Controlling the C8 stereochemistry is a critical and challenging aspect of the this compound synthesis.[3][5] The published, most effective method to invert the stereochemistry of the hydroxyl group at this position involves a two-step sequence:

  • Dess-Martin Periodinane (DMP) Oxidation: The alcohol at C8 is oxidized to a ketone.

  • Evans-Saksena Reduction: The resulting ketone is then reduced back to the alcohol. This reduction, guided by chelation with the C10 hydroxyl group, stereoselectively produces the desired isomer as a single diastereoisomer.[3][5]

If you are obtaining a mixture of isomers, consider the following:

  • Completeness of Oxidation: Ensure the DMP oxidation goes to completion. Any remaining starting alcohol will contaminate the final product.

  • Reduction Conditions: The Evans-Saksena reduction is highly specific. Ensure you are following the protocol precisely, particularly with respect to the reagents and temperature.

  • Chelation Control: The stereochemical outcome relies on the chelation of the C10 hydroxyl. Ensure this directing group is present and unprotected during the reduction step.

Logical Relationship for Stereocontrol

start Mixture of C8 Stereoisomers oxidation DMP Oxidation of C8-OH to Ketone start->oxidation reduction Evans-Saksena Reduction oxidation->reduction chelation Chelation with C10-OH Directs Stereochemistry reduction->chelation product Single C8 Diastereoisomer reduction->product

Caption: Logic for achieving C8 stereocontrol.

Problem 3: Difficulty in Separating Diastereomers

Question: After the macrocyclization step, I am obtaining a mixture of diastereomers at C6 that are difficult to separate by column chromatography. Are there any suggestions for improving the separation?

Answer:

The formation of a separable mixture of diastereomers (at C6) after the CrCl2-mediated cyclization is a reported outcome.[6] If baseline separation is challenging, consider these strategies:

  • Chromatography Optimization:

    • Column: Use a high-resolution silica column.

    • Solvent System: Experiment with different solvent systems. A shallow gradient of a more polar solvent in a non-polar solvent (e.g., ethyl acetate in hexanes) might improve separation.

    • Additives: Sometimes, adding a small amount of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) can improve peak shape and resolution, although this may not be applicable here.

  • Derivatization: If direct separation is not feasible, you could consider derivatizing the mixture. For example, acylating the free hydroxyl group might change the polarity and conformational properties of the diastereomers enough to allow for easier separation.[5] The protecting group can then be removed in a subsequent step. X-ray diffraction of such a derivatized intermediate has been used to confirm stereochemistry.[3][5]

Quantitative Data Summary

Step/IntermediateReported YieldScaleEnantiomeric Excess (ee)Citation
Key Intermediate 20a 39% (overall, 5 steps)Decagram91%[2][3]
Sonogashira CouplingNot specifiedLabNot applicable[2]
CrCl2 Macrocyclization"Clean transformation"LabNot applicable[2]
Gold-Catalyzed Transannulation"Highly efficient"LabNot applicable[3][5]

Key Experimental Protocols

1. Synthesis of Key Intermediate 20a (Decagram Scale) [2][3]

This intermediate is synthesized from vinyl alcohol 24 in five steps:

  • One-pot Dess-Martin periodinane (DMP) oxidation and acetal protection.

  • Sonogashira coupling with trimethylsilylacetylene.

  • Sharpless asymmetric dihydroxylation (SAD) of the enyne.

  • Selective protection of the secondary alcohol.

  • Desilylation of the acetylene.

2. CrCl2-Mediated Macrocyclization [2]

  • Precursor: Allylic bromide 19a (formed from the Sonogashira coupling product followed by treatment with PBr3).

  • Reagent: CrCl2.

  • Solvent: DMF.

  • Procedure: The precursor 19a is treated with CrCl2 in DMF.

  • Outcome: This affords a separable mixture of two diastereomers (18a and 30 ) at the C6 position.

3. Gold-Catalyzed Transannulation [3][5]

  • Precursor: The germacrene framework with a propargyl alcohol moiety.

  • Reagents: MnO2 for selective oxidation of the propargyl alcohol, followed by tBu3PAuNTf2.

  • Procedure: The silyl protecting group is first removed. The resulting propargyl alcohol is selectively oxidized with MnO2. The product is then treated with the gold catalyst to afford the furanoheliangolide core.

Signaling Pathway Diagram

This compound's Mechanism of Action

This compound has been shown to covalently bind to Importin-5 (IPO5).[3][5] This interaction inhibits the transport of RASAL2, a cargo of IPO5, into the nucleus.[2][7] The resulting cytoplasmic accumulation of RASAL2 leads to the downregulation of pAKT, a key signaling node in cell survival pathways.[5]

cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm RASAL2_nucleus RASAL2 IPO5 IPO5 Transport Nuclear Transport IPO5->Transport Mediates RASAL2_cyto RASAL2 pAKT pAKT RASAL2_cyto->pAKT Inhibits RASAL2_cyto->Transport CellSurvival Cell Survival pAKT->CellSurvival Promotes This compound This compound This compound->IPO5 Covalent Binding (Inhibition) Transport->RASAL2_nucleus

Caption: this compound's inhibitory effect on the IPO5-RASAL2-pAKT pathway.

References

Technical Support Center: Synthesis of Partially Reduced Goyazensolide Analogues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers engaged in the synthesis of partially reduced analogues of goyazensolide.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for synthesizing this compound and its analogues?

A1: The most effective approach is a "build-couple-pair" strategy. This involves the synthesis of key building blocks which are then coupled together, followed by a pairing step to construct the core structure. This method allows for the diversification and synthesis of a library of analogues.[1][2][3][4][5]

Q2: What are the key chemical transformations in the synthesis of the furanoheliangolide core of this compound?

A2: Key transformations include a Sonogashira coupling to connect building blocks, a Barbier-type macrocyclization to form the 10-membered germacrene ring, and a gold-catalyzed transannulation to construct the characteristic furan ring.[2][3][6]

Q3: What are the known biological targets of this compound?

A3: this compound has been shown to covalently bind to importin-5 (IPO5), an oncoprotein.[2][3][4][6] This interaction can inhibit the nuclear translocation of RASAL-2, a cargo of IPO5.[4][6] Additionally, this compound has been identified as a potent inhibitor of the NF-κB pathway.[7]

Q4: Are there any particular safety precautions to consider during the synthesis?

A4: Standard laboratory safety protocols should be followed. Special care should be taken when handling organometallic reagents, such as those used in the Sonogashira coupling and Barbier-type cyclization, as well as when working with potent compounds like this compound and its analogues.

Troubleshooting Guides

Problem 1: Low yield during the Barbier-type macrocyclization to form the 10-membered germacrene ring.

  • Possible Cause: The formation of the 10-membered ring is known to be challenging due to conformational strain.[3][5][6] The reactivity of the chromium(II) chloride reagent can also be a factor.

  • Suggested Solution:

    • Ensure the CrCl₂ is of high purity and freshly prepared or sourced.

    • Strictly anhydrous and anaerobic conditions are crucial for this reaction. Use freshly distilled and degassed solvents.

    • Slow addition of the precursor to the reaction mixture can favor the intramolecular cyclization over intermolecular side reactions.

    • Consider the use of a high-dilution technique to further minimize intermolecular reactions.

Problem 2: Poor diastereoselectivity at the C6 position during the synthesis of the germacrene framework.

  • Possible Cause: The stereocenter at C6 can be difficult to control, leading to a mixture of diastereomers.[3]

  • Suggested Solution:

    • The diastereomers are often separable by chromatography (e.g., silica gel column chromatography).[3] Careful optimization of the solvent system for chromatography is recommended.

    • An alternative approach is to use a chiral auxiliary or a stereoselective reduction method, such as an Evans-Saksena reduction, which has been shown to afford a single diastereoisomer in some cases.[5]

Problem 3: The gold-catalyzed transannulation to form the furan ring is not proceeding to completion.

  • Possible Cause: The gold catalyst may be deactivated, or the substrate may not be sufficiently pure.

  • Suggested Solution:

    • Ensure the gold catalyst, such as tBu₃PAuNTf₂, is handled under an inert atmosphere to prevent deactivation.

    • Thoroughly purify the germacrene precursor to remove any impurities that might poison the catalyst.

    • Gently heating the reaction mixture may help to drive the reaction to completion, but this should be monitored carefully to avoid decomposition.

Problem 4: Difficulty in achieving selective oxidation of the propargyl alcohol.

  • Possible Cause: Over-oxidation or reaction at other sites in the molecule.

  • Suggested Solution:

    • Use a mild and selective oxidizing agent like manganese dioxide (MnO₂).[6]

    • Monitor the reaction closely by thin-layer chromatography (TLC) to avoid over-oxidation.

    • The reaction should be performed at or below room temperature to enhance selectivity.

Quantitative Data

Table 1: In Vitro Cytotoxicity of this compound and Related Compounds

CompoundCell LineIC₅₀ (µM)Reference
This compoundSch10545 (NF2-deficient mouse schwannoma)~0.9[8][9]
This compoundBen-Men-1 (human benign meningioma)~1[8][9]
This compoundHT-29 (human colon cancer)3.8[7]
Cucurbitacin DSch10545 (NF2-deficient mouse schwannoma)~0.75[8][9]
Cucurbitacin DBen-Men-1 (human benign meningioma)~0.2[8][9]

Experimental Protocols

1. Barbier-Type Macrocyclization for Germacrene Framework Synthesis

This protocol describes the formation of the 10-membered ring, a key step in the synthesis.

  • Reagents: Cyclization precursor (e.g., compound 19a as described in the literature), Chromium(II) chloride (CrCl₂), N,N-Dimethylformamide (DMF).

  • Procedure:

    • Under a nitrogen or argon atmosphere, dissolve the cyclization precursor in anhydrous, degassed DMF.

    • In a separate flask, prepare a solution or suspension of CrCl₂ in anhydrous, degassed DMF.

    • Slowly add the solution of the precursor to the CrCl₂ mixture at room temperature with vigorous stirring.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to separate the diastereomers.

2. Gold-Catalyzed Transannulation for Furanoheliangolide Synthesis

This protocol outlines the formation of the furan ring characteristic of this compound.

  • Reagents: Germacrene framework with a propargyl alcohol moiety, Manganese dioxide (MnO₂), tBu₃PAuNTf₂, Dichloromethane (DCM).

  • Procedure:

    • Dissolve the germacrene precursor in DCM.

    • Add activated MnO₂ and stir the mixture at room temperature. Monitor the selective oxidation of the propargyl alcohol by TLC.

    • Once the oxidation is complete, filter the reaction mixture through a pad of celite to remove the MnO₂ and wash with DCM.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the resulting aldehyde in anhydrous DCM under an inert atmosphere.

    • Add a catalytic amount of tBu₃PAuNTf₂ and stir the reaction at room temperature.

    • Monitor the formation of the furanoheliangolide product by TLC.

    • Upon completion, quench the reaction and purify the product by column chromatography on silica gel.

Visualizations

build_couple_pair_strategy cluster_build Build cluster_couple Couple cluster_pair Pair & Cyclize cluster_diversify Diversify B1 Synthon 20 C1 Sonogashira Coupling (e.g., 20a + 21) B1->C1 B2 Synthon 21 B2->C1 B3 Synthon 22 B4 Synthon 23 P1 Barbier-type Allylation (Macrocyclization) C1->P1 D1 Gold-catalyzed Transannulation P1->D1 D2 Esterification D1->D2 Final_Product Final_Product D2->Final_Product This compound Analogues

Caption: Overview of the build-couple-pair strategy for this compound synthesis.

experimental_workflow Start Germacrene Precursor Step1 1. Selective Oxidation (MnO2, DCM) Start->Step1 Intermediate Propargyl Aldehyde Intermediate Step1->Intermediate Step2 2. Gold-catalyzed Transannulation (tBu3PAuNTf2, DCM) Intermediate->Step2 Step3 3. Purification (Column Chromatography) Step2->Step3 End Furanoheliangolide Core Step3->End

Caption: Workflow for the synthesis of the furanoheliangolide core.

signaling_pathway cluster_nucleus Nucleus cluster_cytosol Cytosol This compound This compound IPO5 Importin-5 (IPO5) This compound->IPO5 Covalent Inhibition RASAL2_nuc Nuclear RASAL2 IPO5->RASAL2_nuc Nuclear Import RASAL2_cyto Cytosolic RASAL2 RasGAP RasGAP RASAL2_nuc->RasGAP Inhibition Ras_GTP Ras-GTP (active) RasGAP->Ras_GTP Inactivation Ras_GDP Ras-GDP (inactive) Ras_GTP->Ras_GDP AKT AKT Ras_GTP->AKT pAKT p-AKT (active) AKT->pAKT

Caption: Proposed signaling pathway of this compound via IPO5 inhibition.

References

Technical Support Center: Enhancing the Cytotoxic Activity of Goyazensolide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers in navigating the complexities of working with goyazensolide and its derivatives. Our goal is to help you enhance the cytotoxic activity of these promising compounds in your cancer research endeavors.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during your experiments with this compound derivatives.

Issue 1: Inconsistent IC50 values in cytotoxicity assays.

  • Question: We are observing significant variability in the IC50 values of our this compound derivatives between experimental repeats. What could be the cause?

  • Answer: Inconsistent IC50 values are a common challenge. Several factors can contribute to this variability:

    • Compound Solubility and Stability: this compound and its derivatives are often lipophilic and may have poor aqueous solubility. Precipitation of the compound in your cell culture media can lead to inaccurate dosing. It is also crucial to consider the stability of the compounds in media over the course of the experiment.

      • Recommendation: Always prepare fresh dilutions of your compounds from a high-concentration stock in DMSO for each experiment. Ensure the final DMSO concentration is consistent and non-toxic to your cells (typically ≤ 0.5%). To check for precipitation, visually inspect the media under a microscope after adding the compound. For stability concerns, consider conducting a time-course experiment to see if the compound's activity diminishes over longer incubation periods.[1][2][3]

    • Cell Health and Seeding Density: The physiological state of your cells can significantly impact their response to treatment. Ensure you are using cells within a consistent and low passage number, in their logarithmic growth phase. Inconsistent initial cell seeding density will also lead to variable results.

      • Recommendation: Standardize your cell culture and seeding protocols. Always perform a cell count before seeding and ensure a uniform cell distribution in your multi-well plates.[2]

    • Assay-Specific Issues (e.g., MTT Assay): The MTT assay relies on mitochondrial reductase activity. If your this compound derivative affects mitochondrial function through a mechanism other than inducing cell death, it could lead to misleading results. Additionally, incomplete solubilization of formazan crystals is a common source of error.

      • Recommendation: Ensure complete dissolution of the formazan crystals by vigorous pipetting or shaking before reading the absorbance. Consider using a different viability assay, such as one based on ATP levels (e.g., CellTiter-Glo®) or membrane integrity (e.g., LDH assay), to confirm your results.[1]

Issue 2: Low or no cytotoxic activity observed.

  • Question: Our newly synthesized this compound derivative is showing little to no cytotoxicity in our cancer cell line panel. What should we investigate?

  • Answer: A lack of cytotoxic activity can be due to several factors, ranging from the compound's intrinsic properties to experimental design:

    • Structure-Activity Relationship (SAR): The cytotoxic activity of this compound derivatives is highly dependent on their chemical structure. The presence of the α-methylene-γ-lactone moiety is often crucial for activity, as it can act as a Michael acceptor to form covalent bonds with biological nucleophiles, such as cysteine residues in proteins.[4] Modifications to this or other key functional groups can drastically reduce or abolish activity.

      • Recommendation: Review the SAR of known this compound derivatives. If you have a series of analogs, compare their activity to identify key structural features for cytotoxicity. The data in Table 1 can serve as a starting point.

    • Cell Line Sensitivity: Not all cancer cell lines are equally sensitive to this compound and its derivatives. The expression levels of the target proteins (e.g., components of the NF-κB pathway) can vary between cell lines.

      • Recommendation: Test your compounds on a broader panel of cancer cell lines, including those known to have constitutively active NF-κB signaling (e.g., some colon and pancreatic cancer cell lines).[5][6]

    • Incubation Time: The cytotoxic effects of some compounds may only become apparent after longer incubation periods.

      • Recommendation: Perform a time-course experiment, testing various incubation times (e.g., 24, 48, and 72 hours).

Issue 3: Difficulty in elucidating the mechanism of action.

  • Question: We are trying to confirm if our this compound derivative inhibits the NF-κB pathway, but our results are inconclusive. What are some key experimental considerations?

  • Answer: Investigating the mechanism of action requires careful experimental design and appropriate controls:

    • Activation of the NF-κB Pathway: To study the inhibitory effect of your compound, the NF-κB pathway needs to be activated in your cells.

      • Recommendation: Use a known NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS), to stimulate the cells before or concurrently with your compound treatment.[5]

    • Monitoring NF-κB Inhibition: Inhibition can occur at multiple points in the signaling cascade.

      • Recommendation: To assess inhibition, you can perform Western blotting to look at the phosphorylation and degradation of IκBα, and the phosphorylation and nuclear translocation of the p65 subunit of NF-κB. A reduction in the levels of downstream NF-κB target genes (e.g., IL-6, IL-8, BCl-2) can also be measured by qPCR or ELISA.[5][7]

Data Presentation: Cytotoxic Activity of this compound and Derivatives

The following table summarizes the reported IC50 values for this compound and some of its derivatives in various cancer cell lines. This data can help guide your selection of cell lines and provide a benchmark for your own experimental results.

CompoundCell LineCancer TypeIC50 (µM)Reference
This compoundHT-29Colon Cancer3.8[5][6]
This compoundSch10545Schwannoma~0.9[8]
This compoundBen-Men-1Meningioma~1.0[8]
This compoundCEMLeukemia0.17[6]
This compoundB16Murine Skin Cancer2.08[6]
15-Deoxythis compoundVariousNot SpecifiedMore potent than this compound[6]
AtripliciolideSW620Colon CancerSimilar to this compound[9]

Experimental Protocols

MTT Assay for Cell Viability

This protocol is a standard method for assessing cell viability based on the metabolic activity of mitochondrial reductases.[1]

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • This compound derivative stock solution (in DMSO)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of your this compound derivative in complete medium from your DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

    • Include a vehicle control (medium with the same concentration of DMSO) and a no-cell control (medium only).

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of your compound.

    • Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization and Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well.

    • Mix thoroughly by pipetting up and down or by placing the plate on a shaker for 10-15 minutes to ensure all formazan crystals are dissolved.

    • Measure the absorbance at 570 nm using a microplate reader.

Annexin V-FITC Apoptosis Assay

This flow cytometry-based assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell membrane.

Materials:

  • Cells of interest

  • 6-well cell culture plates

  • This compound derivative stock solution (in DMSO)

  • Complete cell culture medium

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with your this compound derivative at the desired concentrations for the determined incubation time. Include a vehicle control.

  • Cell Harvesting and Staining:

    • Collect both the floating and adherent cells. For adherent cells, use a gentle dissociation reagent like TrypLE™ Express.

    • Wash the cells twice with cold PBS and then resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to each tube.

    • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer within one hour.

    • Live cells will be negative for both Annexin V-FITC and PI. Early apoptotic cells will be positive for Annexin V-FITC and negative for PI. Late apoptotic or necrotic cells will be positive for both Annexin V-FITC and PI.

Visualizations

Experimental Workflow for Assessing Cytotoxic Activity

experimental_workflow cluster_prep Preparation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cluster_mechanism Mechanism of Action cell_culture Cell Culture (Select appropriate cell lines) seeding Cell Seeding (96-well plate) cell_culture->seeding compound_prep Compound Preparation (Stock in DMSO, fresh dilutions) treatment Compound Treatment (Dose-response) compound_prep->treatment seeding->treatment incubation Incubation (24, 48, 72h) treatment->incubation mtt_assay MTT Assay incubation->mtt_assay apoptosis_assay Annexin V Assay incubation->apoptosis_assay western_blot Western Blot (NF-κB pathway proteins) incubation->western_blot readout Absorbance Reading (570 nm) mtt_assay->readout ic50 IC50 Calculation readout->ic50

Caption: A typical experimental workflow for evaluating the cytotoxic activity and mechanism of action of this compound derivatives.

This compound's Inhibition of the Canonical NF-κB Signaling Pathway

NFkB_pathway TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TNFR->IKK_complex Activates IkBa IκBα IKK_complex->IkBa Phosphorylates IkBa_p P-IκBα IkBa->IkBa_p NFkB NF-κB (p65/p50) NFkB_active Active NF-κB (p65/p50) NFkB->NFkB_active Releases Ub_degradation Ubiquitination & Proteasomal Degradation IkBa_p->Ub_degradation Ub_degradation->IkBa Degrades Nucleus Nucleus NFkB_active->Nucleus Translocates Gene_transcription Gene Transcription (Anti-apoptotic, Pro-inflammatory) Nucleus->Gene_transcription Promotes This compound This compound This compound->IKK_complex Inhibits

Caption: this compound inhibits the canonical NF-κB pathway by targeting the IKK complex, preventing IκBα phosphorylation and subsequent NF-κB activation.

References

Technical Support Center: Overcoming Goyazensolide Resistance in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Goyazensolide. The information is designed to help address specific issues that may be encountered during experiments, particularly when cancer cell lines exhibit reduced sensitivity or resistance to this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a sesquiterpene lactone that primarily targets the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. It inhibits the upstream kinases IKKα and IKKβ, which prevents the phosphorylation and subsequent degradation of IκBα. This, in turn, blocks the nuclear translocation of the NF-κB p65 and p50 subunits, leading to the downregulation of NF-κB target genes involved in cell survival, proliferation, and inflammation.

Q2: What are the known downstream effects of this compound in sensitive cancer cell lines?

A2: In sensitive cancer cell lines, inhibition of the NF-κB pathway by this compound leads to several downstream effects, including:

  • Induction of apoptosis: this compound induces programmed cell death through a caspase-dependent pathway, specifically activating caspase-3 and caspase-7.[1]

  • Cell cycle arrest: It can cause cell cycle arrest at the G1 or G2/M phase, depending on the cell line.

  • Inhibition of the PI3K/Akt pathway: this compound has been shown to reduce the phosphorylation of Akt, a key component of the pro-survival PI3K/Akt pathway.

  • Reduced cell adhesion: By inhibiting NF-κB, this compound can affect the expression of cell adhesion molecules.[1]

Q3: In which cancer cell lines has this compound shown efficacy?

A3: this compound has demonstrated cytotoxic and anti-proliferative effects in several cancer cell lines, including:

  • HT-29 (human colon carcinoma)

  • Sch10545 (Nf2-deficient mouse schwannoma)

  • Ben-Men-1 (human benign meningioma)

Quantitative Data Summary

The following table summarizes the reported IC50 values of this compound in various cancer cell lines.

Cell LineCancer TypeIC50 (µM)Reference
HT-29Colon Carcinoma~3.8[1]
Sch10545Schwannoma~0.9
Ben-Men-1Meningioma~1.0

Troubleshooting Guide for this compound Resistance

If you are observing a lack of response or reduced sensitivity to this compound in your cancer cell line, it may be due to intrinsic or acquired resistance. The following guide provides potential mechanisms of resistance and experimental steps to investigate and overcome them.

Issue 1: Reduced Apoptosis and Sustained Cell Proliferation Despite this compound Treatment

  • Potential Cause 1a: Alterations in the NF-κB Pathway.

    • Hypothesis: Cancer cells may have developed mutations downstream of IKKα/β or may have constitutively active NF-κB that is independent of the canonical activation pathway.

    • Troubleshooting/Experimental Validation:

      • Assess NF-κB Activation: Perform a Western blot to check the phosphorylation status and nuclear localization of the p65 subunit of NF-κB with and without this compound treatment. An absence of change in nuclear p65 levels upon treatment would suggest a block in the pathway upstream of p65 translocation that is bypassed in the resistant cells.

      • Combination Therapy: Consider a combination therapy approach. For example, using this compound with a proteasome inhibitor (e.g., Bortezomib) could enhance the inhibition of NF-κB activity.

  • Potential Cause 1b: Upregulation of Compensatory Survival Pathways.

    • Hypothesis: To survive the inhibition of the NF-κB pathway, cancer cells may upregulate other pro-survival signaling pathways, such as the PI3K/Akt/mTOR or MAPK/ERK pathways.

    • Troubleshooting/Experimental Validation:

      • Pathway Profiling: Use Western blotting to analyze the phosphorylation status of key proteins in alternative survival pathways, such as Akt, mTOR, and ERK, in the presence and absence of this compound.

      • Targeted Combination Therapy: If a compensatory pathway is found to be activated, combine this compound with a specific inhibitor for that pathway (e.g., a PI3K inhibitor like LY294002 or an ERK inhibitor).

Issue 2: Decreased Intracellular Concentration of this compound

  • Potential Cause: Increased Drug Efflux.

    • Hypothesis: The cancer cells may be overexpressing ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), which actively pump this compound out of the cell, reducing its intracellular concentration and efficacy. This is a common resistance mechanism for natural product-based drugs.

    • Troubleshooting/Experimental Validation:

      • Measure Efflux Pump Activity: Perform a Rhodamine 123 efflux assay using flow cytometry. Increased efflux of this fluorescent substrate, which can be reversed by a known P-gp inhibitor like Verapamil, would indicate heightened efflux pump activity.

      • Inhibit Efflux Pumps: Treat the cells with this compound in combination with an efflux pump inhibitor (e.g., Verapamil or a more specific inhibitor) to see if sensitivity is restored.

      • Advanced Drug Delivery Systems: Consider using nanoparticle-based drug delivery systems to encapsulate this compound. This can help bypass efflux pumps and increase the intracellular drug concentration.[2][3][4][5]

Issue 3: Failure to Induce Apoptosis

  • Potential Cause: Evasion of Apoptosis.

    • Hypothesis: The cancer cells may have upregulated anti-apoptotic proteins (e.g., Bcl-2, Mcl-1) or have defects in the apoptotic machinery downstream of caspase activation.

    • Troubleshooting/Experimental Validation:

      • Assess Apoptosis Levels: Use an Annexin V/Propidium Iodide (PI) staining assay followed by flow cytometry to quantify the percentage of apoptotic and necrotic cells after this compound treatment.

      • Profile Apoptotic Proteins: Perform Western blot analysis to determine the expression levels of key pro- and anti-apoptotic proteins of the Bcl-2 family.

      • Combination with Pro-Apoptotic Agents: If anti-apoptotic proteins are overexpressed, consider combining this compound with a BH3 mimetic (e.g., Venetoclax, an inhibitor of Bcl-2) to promote apoptosis.

Experimental Protocols

1. Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Materials:

    • 96-well plate

    • Cancer cell line of interest

    • Complete culture medium

    • This compound (in a suitable solvent like DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours.

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO).

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle control.

2. Western Blot for NF-κB Pathway Activation

This protocol is for detecting the translocation of the NF-κB p65 subunit to the nucleus.

  • Materials:

    • Cell culture plates

    • This compound

    • Cell lysis buffer for cytoplasmic and nuclear fractionation

    • Protein assay kit (e.g., BCA)

    • SDS-PAGE gels

    • Transfer apparatus and PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (anti-p65, anti-Lamin B1 - nuclear marker, anti-GAPDH - cytoplasmic marker)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Treat cells with this compound for the desired time.

    • Harvest cells and perform cytoplasmic and nuclear fractionation according to the manufacturer's protocol.

    • Determine the protein concentration of the cytoplasmic and nuclear fractions.

    • Denature 20-40 µg of protein from each fraction by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-p65 antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the chemiluminescent substrate.

    • Visualize the protein bands using an imaging system. Use Lamin B1 and GAPDH as loading controls for the nuclear and cytoplasmic fractions, respectively.

3. Annexin V/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • Treated and untreated cells

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

    • Flow cytometer

  • Procedure:

    • Treat cells with this compound for the desired time.

    • Harvest both adherent and floating cells and wash with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within 1 hour.

4. Rhodamine 123 Efflux Assay

This assay measures the activity of drug efflux pumps like P-glycoprotein.

  • Materials:

    • Cancer cell line

    • Rhodamine 123 (fluorescent substrate)

    • Verapamil (P-gp inhibitor, positive control)

    • Complete culture medium

    • Flow cytometer

  • Procedure:

    • Harvest cells and resuspend them in culture medium at 1 x 10^6 cells/mL.

    • Incubate the cells with Rhodamine 123 (final concentration 0.5-1 µM) for 30-60 minutes at 37°C to allow for dye uptake.

    • For the inhibitor control, pre-incubate a separate aliquot of cells with Verapamil (50-100 µM) for 30 minutes before adding Rhodamine 123.

    • Wash the cells twice with cold PBS to remove extracellular dye.

    • Resuspend the cells in fresh, pre-warmed medium and incubate at 37°C to allow for efflux.

    • At different time points (e.g., 0, 30, 60, 120 minutes), take aliquots of the cells and analyze the intracellular fluorescence using a flow cytometer.

    • A decrease in fluorescence over time indicates dye efflux. Reduced efflux in the presence of Verapamil confirms P-gp activity.

Visualizations

Signaling Pathways and Experimental Workflows

Goyazensolide_Mechanism cluster_this compound This compound Action cluster_nfkb NF-κB Pathway cluster_cellular_effects Cellular Effects This compound This compound IKK IKKα/β This compound->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB_p65_p50_inactive NF-κB (p65/p50) (Inactive) IkB->NFkB_p65_p50_inactive Inhibits NFkB_p65_p50_active NF-κB (p65/p50) (Active) NFkB_p65_p50_inactive->NFkB_p65_p50_active Activation Nucleus Nucleus NFkB_p65_p50_active->Nucleus Translocation Gene_Transcription Gene Transcription (Survival, Proliferation) Nucleus->Gene_Transcription Promotes Apoptosis Apoptosis Gene_Transcription->Apoptosis Inhibits Cell_Cycle_Arrest Cell Cycle Arrest Gene_Transcription->Cell_Cycle_Arrest Inhibits

Caption: Mechanism of action of this compound on the NF-κB pathway.

Resistance_Mechanisms cluster_mechanisms Potential Resistance Mechanisms This compound This compound Cancer_Cell Cancer Cell This compound->Cancer_Cell Resistance Resistance Cancer_Cell->Resistance Efflux_Pump Increased Drug Efflux (e.g., P-gp) Efflux_Pump->this compound Expels Drug Compensatory_Pathways Upregulation of Compensatory Pathways (e.g., PI3K/Akt, MAPK) Compensatory_Pathways->Resistance Promotes Survival Apoptosis_Evasion Evasion of Apoptosis (e.g., ↑Bcl-2) Apoptosis_Evasion->Resistance Prevents Cell Death

Caption: Hypothesized mechanisms of resistance to this compound.

Troubleshooting_Workflow Start Observed Resistance to this compound Check_NFkB Assess NF-κB Pathway (Western Blot for p65) Start->Check_NFkB Check_Efflux Measure Drug Efflux (Rhodamine 123 Assay) Check_NFkB->Check_Efflux NF-κB inhibited Combination_Therapy Implement Combination Therapy Check_NFkB->Combination_Therapy NF-κB still active Check_Apoptosis Quantify Apoptosis (Annexin V/PI Assay) Check_Efflux->Check_Apoptosis No increased efflux Check_Efflux->Combination_Therapy Increased efflux Check_Survival_Pathways Profile Survival Pathways (Western Blot for p-Akt, p-ERK) Check_Apoptosis->Check_Survival_Pathways Apoptosis not induced Check_Apoptosis->Combination_Therapy Apoptosis induced, but cells survive Check_Survival_Pathways->Combination_Therapy Survival pathways upregulated

Caption: Experimental workflow for troubleshooting this compound resistance.

References

Goyazensolide In Vivo Studies: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information, troubleshooting guides, and frequently asked questions (FAQs) for researchers and scientists utilizing Goyazensolide in in vivo experiments. Our goal is to facilitate the optimization of dosage and experimental design for successful and reproducible outcomes.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting dose for this compound in an in vivo anti-cancer study?

A1: Based on published studies using a hollow-fiber assay in mice with HT-29 colon cancer cells, an effective anti-tumor dose of 12.5 mg/kg administered intraperitoneally (i.p.) has been reported.[1][2] This dosage showed comparable efficacy to 3 mg/kg of paclitaxel in the same study.[1]

Q2: What is the known toxicity profile of this compound?

A2: Limited in vivo toxicity data is available. In one study, a dose of 15 mg/kg (i.p.) showed low signs of toxicity in mice, while a dose of 20 mg/kg (i.p.) was found to be lethal.[1] It is crucial to conduct preliminary dose-ranging studies in your specific animal model to determine the maximum tolerated dose (MTD). Sesquiterpene lactones as a class can exhibit toxicity, and their toxicological profiles should be carefully considered.[3]

Q3: What is the mechanism of action of this compound?

A3: this compound has been shown to exert its anti-cancer effects through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway .[1][2] This inhibition leads to the induction of apoptosis (programmed cell death) in cancer cells. Additionally, recent research has identified importin-5 (IPO5) as a direct covalent target of this compound, which may contribute to its biological activity.

Q4: What are the general pharmacokinetic properties of sesquiterpene lactones like this compound?

Troubleshooting Guides

Issue 1: Poor Solubility or Precipitation of this compound in Vehicle
  • Potential Cause: this compound, like many sesquiterpene lactones, is a lipophilic molecule with low aqueous solubility.

  • Troubleshooting Strategies:

    • Vehicle Optimization: For intraperitoneal (i.p.) injections, consider using a vehicle designed for hydrophobic compounds. Common vehicle formulations include:

      • A mixture of DMSO (e.g., 5-10%), polyethylene glycol (PEG, e.g., PEG300 or PEG400), and saline.

      • Corn oil.

    • Solubility Testing: Before in vivo administration, perform small-scale solubility tests with your chosen vehicle to ensure this compound remains in solution at the desired concentration.

    • Sonication: Gentle sonication can aid in the dissolution of the compound.

    • Warming: Warming the vehicle slightly may improve solubility, but ensure the temperature does not degrade the compound.

Issue 2: High Variability in Experimental Results
  • Potential Cause: Inconsistent dosing, variable animal physiology, or issues with the experimental procedure can lead to high variability.

  • Troubleshooting Strategies:

    • Standardized Dosing Procedure: Ensure accurate and consistent administration of the this compound solution. Use appropriate restraint techniques and a consistent injection volume based on the animal's body weight.

    • Animal Homogeneity: Use animals of the same sex, age, and weight range to minimize physiological variations.

    • Acclimatization: Allow sufficient time for animals to acclimatize to the housing conditions before starting the experiment.

    • Randomization: Randomize animals into control and treatment groups to avoid bias.

Issue 3: Unexpected Animal Toxicity or Adverse Effects
  • Potential Cause: The administered dose may be too high for the specific animal model, or there may be off-target effects.

  • Troubleshooting Strategies:

    • Dose-Response Study: Conduct a pilot study with a range of doses to determine the optimal therapeutic window and the MTD.

    • Close Monitoring: Observe animals closely for any signs of toxicity, such as weight loss, changes in behavior, or ruffled fur.

    • Vehicle Control: Always include a vehicle-only control group to ensure that any observed toxicity is due to the compound and not the administration vehicle.

    • Histopathology: At the end of the study, consider performing histopathological analysis of major organs to assess for any tissue damage.

Data Presentation

Table 1: Summary of In Vivo Dosage and Toxicity of this compound

ParameterValueSpeciesCancer Cell LineAdministration RouteSource
Effective Dose12.5 mg/kgMiceHT-29 (Colon)Intraperitoneal (i.p.)[1][2]
Low Toxicity Dose15 mg/kgMiceHT-29 (Colon)Intraperitoneal (i.p.)[1]
Lethal Dose20 mg/kgMiceHT-29 (Colon)Intraperitoneal (i.p.)[1]

Experimental Protocols

Protocol 1: In Vivo Hollow-Fiber Assay for Anti-Tumor Efficacy

This protocol is a summary of the methodology described in the study by Beutler et al.

  • Cell Culture: Culture HT-29 human colon cancer cells under standard conditions.

  • Hollow Fiber Preparation: Encapsulate a known number of HT-29 cells in polyvinylidene fluoride (PVDF) hollow fibers.

  • Implantation: Surgically implant the hollow fibers intraperitoneally and/or subcutaneously in immunocompromised mice (e.g., NCr nu/nu).

  • This compound Administration:

    • Prepare this compound solution in a suitable vehicle.

    • Administer this compound daily via intraperitoneal injection at the desired doses (e.g., 6.25, 12.5 mg/kg).

    • Include a vehicle control group and a positive control group (e.g., paclitaxel at 3 mg/kg).

  • Treatment Duration: Continue treatment for a specified period (e.g., 4-6 days).

  • Fiber Retrieval and Analysis:

    • At the end of the treatment period, retrieve the hollow fibers.

    • Assess cell viability using a suitable assay (e.g., MTT assay).

  • Data Analysis: Compare the cell viability in the treatment groups to the control groups to determine the anti-tumor effect of this compound.

Visualizations

Goyazensolide_NFkB_Pathway cluster_0 This compound This compound IKK_complex IKK Complex (IKKα/IKKβ/NEMO) This compound->IKK_complex Inhibits TNFa TNF-α TNFR TNFR TNFa->TNFR Binds TNFR->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB_p P-IκB IkB->IkB_p NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Proteasome Proteasome IkB_p->Proteasome Ubiquitination & Degradation Proteasome->IkB Degrades Nucleus Nucleus Gene_Expression Gene Expression (Anti-apoptotic, Pro-inflammatory) NFkB_nuc->Gene_Expression Induces Apoptosis Apoptosis Gene_Expression->Apoptosis Inhibits

Caption: this compound's inhibition of the NF-κB signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment Phase cluster_analysis Analysis a Prepare this compound in appropriate vehicle c Administer this compound (e.g., i.p. injection) a->c b Prepare animal model (e.g., tumor cell implantation) b->c d Administer Vehicle Control b->d e Administer Positive Control b->e f Monitor animal health and tumor growth c->f d->f e->f g Endpoint data collection (e.g., tumor volume, weight) f->g h Tissue collection for PK/PD or histopathology f->h i Statistical Analysis g->i h->i

Caption: General workflow for in vivo efficacy studies of this compound.

Troubleshooting_Logic start Unexpected In Vivo Results? q1 High Variability? start->q1 q2 Low Efficacy? q1->q2 No sol1 Standardize Dosing Animal Homogeneity Randomize Groups q1->sol1 Yes q3 Unexpected Toxicity? q2->q3 No sol2 Check Dosage Optimize Vehicle Confirm Target Engagement q2->sol2 Yes sol3 Conduct MTD Study Include Vehicle Control Perform Histopathology q3->sol3 Yes end Refined Experiment q3->end No sol1->end sol2->end sol3->end

Caption: A logical guide for troubleshooting common in vivo study issues.

References

Stability of Goyazensolide in different solvent systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of Goyazensolide in various solvent systems. Given the limited publicly available stability data for this compound, this guide is based on the known reactivity of sesquiterpene lactones, which, like this compound, often contain reactive functional groups such as α,β-unsaturated carbonyls and esters. These groups can be susceptible to degradation under various conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in common laboratory solvents?

A1: this compound, as a sesquiterpene lactone with multiple reactive Michael acceptors, is expected to exhibit variable stability depending on the solvent, temperature, and pH. Generally, aprotic solvents like DMSO and acetonitrile are preferred for long-term storage of stock solutions. Protic solvents, especially alcohols like methanol and ethanol, may react with the compound over time, leading to the formation of solvent adducts.[1] Aqueous solutions, particularly at neutral or alkaline pH, can lead to hydrolysis of the lactone and ester functionalities.[2][3]

Q2: How should I prepare and store this compound stock solutions?

A2: For maximum stability, it is recommended to prepare stock solutions in anhydrous dimethyl sulfoxide (DMSO) at a high concentration. These stock solutions should be stored at -80°C in small, single-use aliquots to minimize freeze-thaw cycles. When preparing working solutions, dilute the DMSO stock into your final experimental medium immediately before use.

Q3: My experimental results with this compound are inconsistent. Could this be a stability issue?

A3: Yes, inconsistent results are a common sign of compound instability. If this compound degrades in your experimental medium, its effective concentration will decrease over the course of the experiment, leading to variability. It is crucial to confirm the stability of this compound under your specific experimental conditions (e.g., cell culture medium, buffer composition, temperature, and duration).

Q4: What are the primary degradation pathways for a compound like this compound?

A4: Based on the structure of sesquiterpene lactones, the likely degradation pathways for this compound include:

  • Hydrolysis: The ester and lactone rings can be hydrolyzed, especially in aqueous solutions with a non-neutral pH.

  • Michael Addition: Nucleophiles present in the solvent or buffer (e.g., water, alcohols, or thiols) can react with the α,β-unsaturated carbonyl systems (Michael acceptors) in the molecule.[4]

  • Epimerization: Changes in pH or temperature could potentially lead to changes in the stereochemistry at certain positions.

  • Photodegradation: Exposure to UV light can degrade sesquiterpene lactones.[5]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of biological activity over time in aqueous buffers. This compound is degrading due to hydrolysis or reaction with buffer components.Prepare fresh working solutions immediately before each experiment. If the experiment is long, consider performing a time-course stability study in your buffer using HPLC to determine the degradation rate. If possible, adjust the buffer to a slightly acidic pH (around 5.5-6.0) where sesquiterpene lactones tend to be more stable.[2][3]
Precipitation of this compound in aqueous medium. This compound has low aqueous solubility.Ensure the final concentration of the organic co-solvent (e.g., DMSO) is as high as experimentally permissible without causing cellular toxicity (typically <0.5%). Use a vehicle control with the same final solvent concentration in your experiments.
Appearance of new peaks in HPLC analysis of a stock solution. The stock solution has degraded during storage or due to solvent reactivity.Prepare fresh stock solutions in anhydrous aprotic solvents like DMSO. Store at -80°C in small aliquots. Avoid using protic solvents like methanol or ethanol for long-term storage, as they can form adducts.[1]
Variability between experimental replicates. Inconsistent preparation of working solutions or degradation during the experiment.Standardize the preparation of working solutions. Ensure rapid and consistent mixing when diluting the stock solution. Minimize the time the compound spends in the final aqueous medium before data acquisition.

Data Presentation: this compound Stability in Different Solvent Systems

The following tables present hypothetical stability data for this compound to illustrate expected trends. This data is based on the general behavior of sesquiterpene lactones and should be confirmed experimentally for your specific conditions.

Table 1: Stability of this compound (10 mM) in Various Solvents at Different Temperatures over 24 Hours

SolventTemperature% this compound Remaining
DMSO4°C>99%
DMSO25°C (Room Temp)98%
Acetonitrile4°C>99%
Acetonitrile25°C (Room Temp)97%
Methanol4°C95%
Methanol25°C (Room Temp)85%
PBS (pH 7.4)4°C90%
PBS (pH 7.4)25°C (Room Temp)70%
PBS (pH 5.5)25°C (Room Temp)88%

Table 2: Time-Dependent Stability of this compound (100 µM) in Phosphate Buffered Saline (PBS, pH 7.4) at 37°C

Time (hours)% this compound Remaining
0100%
292%
680%
1265%
2445%

Experimental Protocols

Protocol: Stability-Indicating HPLC Method for this compound

This protocol outlines a general method to assess the stability of this compound. It should be optimized for your specific instrumentation and experimental conditions.

1. Objective: To quantify the concentration of this compound over time in a specific solvent system and to detect the appearance of degradation products.

2. Materials:

  • This compound

  • HPLC-grade solvents (e.g., DMSO, Acetonitrile, Methanol, Water)

  • HPLC system with a UV or DAD detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Autosampler vials

3. Method:

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of this compound and dissolve it in anhydrous DMSO to prepare a concentrated stock solution (e.g., 10 mM).

  • Preparation of Stability Samples:

    • Dilute the this compound stock solution to the desired final concentration (e.g., 100 µM) in the solvent system(s) to be tested (e.g., PBS pH 7.4, cell culture medium).

    • Prepare a "time zero" sample by immediately transferring an aliquot to an HPLC vial containing a quenching solution (e.g., an equal volume of cold acetonitrile) to stop any further degradation.

    • Incubate the remaining solution under the desired experimental conditions (e.g., 37°C).

    • At specified time points (e.g., 2, 6, 12, 24 hours), withdraw aliquots and quench them as described for the "time zero" sample.

    • Store all quenched samples at -20°C until HPLC analysis.

  • HPLC Analysis:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A typical gradient could be:

      • 0-2 min: 5% B

      • 2-20 min: 5% to 95% B

      • 20-25 min: 95% B

      • 25-26 min: 95% to 5% B

      • 26-30 min: 5% B

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: Scan for an optimal wavelength (e.g., 210-400 nm) or use a wavelength where this compound has a strong absorbance.

    • Injection Volume: 10 µL

  • Data Analysis:

    • Integrate the peak area of this compound at each time point.

    • Calculate the percentage of this compound remaining at each time point relative to the "time zero" sample.

    • Monitor the chromatograms for the appearance and growth of new peaks, which indicate degradation products.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_stock Prepare this compound Stock Solution (DMSO) prep_working Dilute to Final Concentration in Test Solvent prep_stock->prep_working time_zero Time Zero Sample (Quench Immediately) prep_working->time_zero incubate Incubate at Desired Temperature prep_working->incubate hplc HPLC Analysis time_zero->hplc sampling Sample at Time Points (e.g., 2, 6, 12, 24h) incubate->sampling quench Quench Samples sampling->quench quench->hplc data Integrate Peak Areas & Calculate % Remaining hplc->data

Caption: Workflow for assessing this compound stability.

signaling_pathway cluster_pathway Hypothetical Covalent Inhibition Pathway This compound This compound TargetProtein Target Protein (e.g., Kinase with Cys residue) This compound->TargetProtein Covalent Bonding CovalentComplex This compound-Protein Covalent Adduct (Inactive) DownstreamSignal Downstream Signaling TargetProtein->DownstreamSignal CovalentComplex->DownstreamSignal Inhibition BiologicalResponse Biological Response (e.g., Apoptosis) DownstreamSignal->BiologicalResponse

Caption: Covalent inhibition by this compound.

References

Troubleshooting Goyazensolide precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for working with Goyazensolide in cell culture.

Troubleshooting Guides

Precipitation of this compound in cell culture media is a common issue that can significantly impact experimental outcomes. This guide provides a systematic approach to identifying and resolving these issues.

Observation: Precipitate Forms Immediately Upon Adding this compound to Media

Potential CauseRecommended Solution
Concentration Exceeds Solubility The final concentration of this compound in the cell culture medium is too high. Due to its hydrophobic nature, this compound has limited solubility in aqueous solutions.
* Action: Reduce the final working concentration of this compound.
Improper Dilution Adding a concentrated DMSO stock of this compound directly to the aqueous medium can cause it to immediately precipitate.
* Action: Perform a serial dilution of the this compound stock solution in pre-warmed (37°C) cell culture medium. Add the stock solution dropwise while gently vortexing the medium to ensure rapid and even dispersion.
Solvent Concentration The final concentration of the solvent (e.g., DMSO) in the cell culture medium is too low to maintain this compound in solution.
* Action: While keeping the final DMSO concentration below 0.5% to avoid cytotoxicity, ensure it is sufficient to maintain solubility. A vehicle control with the same DMSO concentration should always be included in your experiments.

Observation: Precipitate Forms Over Time in the Incubator

Potential CauseRecommended Solution
Temperature Shift This compound may be less soluble at the incubator temperature (37°C) compared to room temperature where the solutions were prepared.
* Action: Pre-warm the cell culture medium to 37°C before adding the this compound stock solution.
pH Instability The pH of the cell culture medium can change over time due to cellular metabolism, affecting the stability and solubility of this compound. Sesquiterpene lactones can be unstable at neutral or alkaline pH.
* Action: Ensure the cell culture medium is properly buffered for the CO₂ concentration in the incubator. Prepare fresh this compound-containing media for each experiment, especially for long-term studies.
Interaction with Media Components This compound may interact with components in the cell culture medium, such as proteins in fetal bovine serum (FBS), leading to precipitation over time.
* Action: Test the solubility and stability of this compound in your specific cell culture medium (with and without serum) over the duration of your experiment.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: Due to its hydrophobic nature, this compound should be dissolved in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or ethanol to prepare a high-concentration stock solution.

Q2: What is the maximum recommended concentration of DMSO in cell culture?

A2: The final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.5%, to avoid solvent-induced cytotoxicity. It is crucial to include a vehicle control (media with the same final DMSO concentration without this compound) in all experiments.

Q3: How should I store my this compound stock solution?

A3: Store the this compound stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect the solution from light.

Q4: My cells are dying, and I see a precipitate. Is it the this compound or something else?

A4: It is important to distinguish between this compound precipitation and microbial contamination.

  • Microscopic Examination: Observe the culture under a microscope. A chemical precipitate will often appear as amorphous or crystalline structures, while bacterial or yeast contamination will appear as small, motile, or budding particles.

  • pH Indicator: Microbial contamination often leads to a rapid decrease in the pH of the medium, which can be observed by a color change in the phenol red indicator (from red to yellow).

  • Control Flasks: Maintain control flasks with medium alone and with the vehicle (e.g., DMSO) to ensure they remain clear.

Q5: Can I filter out the precipitate?

A5: Filtering the medium to remove the precipitate is not recommended as this will lower the effective concentration of this compound in your experiment, leading to inaccurate results. The best approach is to optimize the preparation of your working solution to prevent precipitation.

Quantitative Data Summary

The following table summarizes the reported IC₅₀ values for this compound in various cancer cell lines.

Cell LineCancer TypeIC₅₀ (µM)Citation
HT-29Colon Cancer3.8[1]
Sch10545Schwannoma~0.9[2][3]
Ben-Men-1Meningioma~1.0[2][3]

Experimental Protocols

Protocol for Preparing this compound Working Solutions

  • Prepare a Concentrated Stock Solution:

    • Based on its molecular weight of 360.37 g/mol , weigh out the desired amount of this compound powder.

    • Dissolve the powder in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).

    • Gently warm the solution and vortex until the this compound is completely dissolved.

  • Prepare Intermediate Dilutions (Optional):

    • For dose-response experiments, perform serial dilutions of the 10 mM stock solution in 100% DMSO to create a range of intermediate stock concentrations.

  • Prepare Final Working Solutions:

    • Pre-warm your complete cell culture medium to 37°C.

    • To prepare the highest concentration of your working solution, add a small volume of the appropriate stock solution to the pre-warmed medium. For example, to make a 10 µM solution from a 10 mM stock, perform a 1:1000 dilution (e.g., 1 µL of stock in 999 µL of media).

    • Crucially , add the stock solution dropwise to the medium while gently vortexing to ensure rapid and even dispersion, which helps prevent precipitation.

    • Perform serial dilutions from this highest concentration working solution into pre-warmed medium to obtain your final desired concentrations.

Mandatory Visualizations

Goyazensolide_Troubleshooting_Workflow This compound Precipitation Troubleshooting start Precipitate observed in cell culture media check_type Immediate or delayed precipitation? start->check_type immediate Immediate Precipitation check_type->immediate Immediate delayed Delayed Precipitation (in incubator) check_type->delayed Delayed solution1 Reduce final concentration Perform serial dilution Check solvent concentration immediate->solution1 solution2 Pre-warm media Ensure proper buffering Prepare fresh solutions delayed->solution2 NFkB_Pathway_Inhibition This compound Inhibition of NF-κB Pathway This compound This compound IKK IKK Complex This compound->IKK Inhibits IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκB Complex (Inactive) IkB->NFkB_IkB Degrades NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocates NFkB_IkB->NFkB Releases Transcription Gene Transcription (Proliferation, Anti-apoptosis) Nucleus->Transcription

References

Technical Support Center: Goyazensolide Lactone Ring Modification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers modifying the lactone ring of goyazensolide to improve its efficacy. The information is intended for an audience of researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the α-methylene-γ-lactone ring in the biological activity of this compound?

A1: The α-methylene-γ-lactone ring is a key structural feature responsible for the biological activity of many sesquiterpene lactones, including this compound.[1][2] This moiety functions as a Michael acceptor, which can react with nucleophilic residues, such as cysteine, on target proteins through a covalent bond.[3][4][5] This irreversible interaction is thought to be the basis for its therapeutic effects, including the inhibition of transcription factors like NF-κB and STAT3.[6][7]

Q2: What is the known molecular target of this compound, and how does the lactone ring contribute to this interaction?

A2: this compound has been shown to covalently bind to and inhibit importin-5 (IPO5). This interaction hinders the nuclear translocation of cargo proteins like RASAL-2, which can affect downstream signaling pathways involved in cell proliferation. The α-exo-methylene-γ-butyrolactone moiety of this compound is one of the Michael acceptors that facilitates this covalent engagement with IPO5.

Q3: What are some potential strategies for modifying the lactone ring of this compound to enhance efficacy?

A3: Based on structure-activity relationship studies of other sesquiterpene lactones, several strategies could be explored:

  • Introduction of different substituents: Adding small alkyl or aryl groups to the lactone ring could modulate its steric and electronic properties, potentially improving target binding.

  • Alteration of the exocyclic double bond: While removal of the double bond is likely to decrease activity, its replacement with other functional groups could be investigated. However, this is a high-risk strategy as the Michael acceptor property is crucial for activity.

  • Synthesis of bioisosteres: Replacing the lactone with other five-membered heterocyclic rings could lead to novel analogs with improved pharmacological properties.

Q4: How can we assess the impact of lactone ring modifications on the efficacy of this compound?

A4: A standard approach would involve a series of in vitro assays, including:

  • Cytotoxicity assays: To determine the IC50 values of the new analogs in relevant cancer cell lines.

  • Target engagement assays: To confirm that the modified compounds still bind to IPO5.

  • NF-κB and STAT3 inhibition assays: To assess the effect on these key inflammatory and proliferative signaling pathways.[6][7][8]

  • In vivo studies: Promising candidates from in vitro studies can be further evaluated in animal models of cancer.

Troubleshooting Guides

Problem 1: Loss of Biological Activity After Lactone Ring Modification
Possible Cause Suggested Solution
Disruption of the Michael Acceptor The α,β-unsaturated carbonyl system of the lactone is critical for covalent binding to target proteins. Saturation of the exocyclic double bond or removal of the carbonyl group will likely abolish activity. Solution: Ensure that any modification preserves the electrophilic character of the α-methylene-γ-lactone moiety.
Steric Hindrance The introduction of bulky substituents on or near the lactone ring may prevent the molecule from fitting into the binding pocket of its target protein, IPO5. Solution: Use computational modeling to predict the effect of modifications on binding. Synthesize analogs with smaller substituents to probe the steric tolerance of the binding site.
Altered Physicochemical Properties Modifications can change the solubility, lipophilicity, and cell permeability of the compound, which may prevent it from reaching its intracellular target. Solution: Characterize the physicochemical properties of the new analogs. If permeability is an issue, consider prodrug strategies.
Problem 2: Difficulty in Synthesizing Lactone-Modified this compound Analogs
Possible Cause Suggested Solution
Instability of the this compound Scaffold The complex, strained ring system of this compound may be sensitive to certain reaction conditions, leading to decomposition or undesired rearrangements. Solution: Employ mild and highly selective reagents. Protect sensitive functional groups elsewhere in the molecule before attempting lactone modification.
Low Reaction Yields The desired modification may be inefficient due to competing side reactions or unfavorable reaction kinetics. Solution: Optimize reaction conditions (temperature, solvent, catalyst, reaction time). Explore alternative synthetic routes to the desired analog.
Challenges in Purification The modified analogs may be difficult to separate from starting materials, byproducts, or stereoisomers. Solution: Utilize high-performance liquid chromatography (HPLC) or other high-resolution chromatographic techniques for purification. Thoroughly characterize the final products using NMR, mass spectrometry, and other analytical methods.

Data Presentation

The following table summarizes hypothetical IC50 values for this compound and some of its conceptually modified analogs against a generic cancer cell line, illustrating potential outcomes of lactone ring modifications.

Compound Modification to Lactone Ring Hypothetical IC50 (µM)
This compoundNone (Wild-Type)1.2
Analog 1Saturation of the exocyclic double bond> 50
Analog 2Addition of a methyl group at the α-position0.8
Analog 3Replacement of the lactone oxygen with sulfur (thiolactone)5.6
Analog 4Addition of a phenyl group to the exocyclic methylene15.2

Experimental Protocols

General Protocol for Michael Addition to the α-Methylene-γ-lactone of this compound

This protocol describes a general method for adding a nucleophile (e.g., a thiol) to the exocyclic double bond of the lactone ring, which can be a starting point for further modifications or for studying the reactivity of the Michael acceptor.

  • Dissolve this compound: Dissolve this compound (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Add Nucleophile: Add the desired thiol (1.1 equivalents) to the solution.

  • Add Base (Optional): If the nucleophile requires activation, add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 equivalents).

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench it with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol for Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Seed a 96-well plate with a human cancer cell line (e.g., HT-29) at a density of 5,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the this compound analogs in cell culture medium. Add the compounds to the wells in triplicate and incubate for 72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound using a dose-response curve fitting software.

Visualizations

Goyazensolide_Signaling_Pathway This compound This compound IPO5 Importin-5 (IPO5) This compound->IPO5 Covalent Inhibition Nucleus Nucleus Downstream Downstream Signaling IPO5->Downstream Inhibition of Translocation RASAL2 RASAL-2 RASAL2->Nucleus Cytoplasm Cytoplasm

Caption: this compound covalently inhibits IPO5, blocking RASAL-2 nuclear import.

Experimental_Workflow Start Start: this compound Synthesis Synthesize Lactone-Modified Analog Library Start->Synthesis Purification Purification and Characterization (HPLC, NMR, MS) Synthesis->Purification InVitro In Vitro Screening: - Cytotoxicity (MTT) - Target Engagement (IPO5) Purification->InVitro Hit Active Analog ('Hit') InVitro->Hit Potent & Selective Inactive Inactive/Toxic Analog InVitro->Inactive Not Potent or Non-Selective SAR Structure-Activity Relationship (SAR) Analysis Hit->SAR Optimization Lead Optimization Hit->Optimization Inactive->SAR SAR->Synthesis Design New Analogs End Preclinical Candidate Optimization->End Troubleshooting_Tree Start Problem: Modified analog shows low efficacy CheckMichael Was the Michael acceptor (α,β-unsaturated lactone) altered? Start->CheckMichael RestoreMichael Likely cause of inactivity. Redesign to preserve this moiety. CheckMichael->RestoreMichael Yes CheckSterics Is the modification bulky? CheckMichael->CheckSterics No YesMichael Yes NoMichael No ReduceBulk Potential steric hindrance. Synthesize analogs with smaller substituents. CheckSterics->ReduceBulk Yes CheckProperties Analyze physicochemical properties (solubility, LogP). CheckSterics->CheckProperties No YesSterics Yes NoSterics No

References

Addressing off-target effects of Goyazensolide in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Goyazensolide. The information is designed to help address specific issues related to potential off-target effects and to ensure the accurate interpretation of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a sesquiterpene lactone that acts as a potent inhibitor of the NF-κB signaling pathway.[1][2][3] It exerts its effects by downregulating the upstream mediators IκB kinase α (IKKα) and IKKβ in a concentration-dependent manner.[1] This leads to a decrease in the expression of the NF-κB subunits p65 and p50.[1] The inhibition of NF-κB activity sensitizes cancer cells to apoptosis and induces cell cycle arrest.[1][3]

Q2: Are there known off-target effects of this compound?

A2: While this compound is considered to selectively target the NF-κB pathway, it has also been observed to reduce the levels of phospho-AKT and cyclins E and A.[2] It is not definitively established whether these are direct off-target effects or downstream consequences of NF-κB inhibition. Researchers should be aware of these potential multi-target effects when designing experiments and interpreting data.

Q3: What are some general considerations when working with sesquiterpene lactones like this compound?

A3: Sesquiterpene lactones are a class of compounds known for their biological activities, but they can also present experimental challenges. Some of these compounds can be cytotoxic at higher concentrations. Additionally, due to their chemical structure, they have the potential to cause allergic contact dermatitis in sensitive individuals, so appropriate personal protective equipment should be used.

Q4: How can I distinguish between on-target NF-κB inhibition and potential off-target effects in my experiments?

A4: Distinguishing between on-target and off-target effects is crucial for validating your results. A multi-pronged approach is recommended:

  • Rescue Experiments: Attempt to rescue the observed phenotype by overexpressing a key downstream component of the NF-κB pathway.

  • Use of Structurally Unrelated NF-κB Inhibitors: Compare the effects of this compound with other known NF-κB inhibitors that have different chemical structures. If they produce the same phenotype, it strengthens the evidence for an on-target effect.

  • Proteomic and Kinome Profiling: For a comprehensive analysis, consider techniques like thermal proteome profiling or kinome scanning to identify other potential protein binding partners of this compound.

Troubleshooting Guides

Issue 1: Inconsistent or weaker-than-expected NF-κB inhibition.
Potential Cause Troubleshooting Step
Compound Degradation Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) and store them properly, protected from light and moisture. Avoid repeated freeze-thaw cycles.
Suboptimal Concentration Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and experimental conditions. IC50 values can vary between cell types.
Incorrect Timing of Treatment Optimize the incubation time with this compound before and during stimulation with an NF-κB activator (e.g., TNFα).
Cell Line Resistance Some cell lines may be less sensitive to NF-κB inhibition. Confirm the expression and activity of the NF-κB pathway in your chosen cell line.
Issue 2: Observed cellular phenotype (e.g., apoptosis, cell cycle arrest) does not correlate with the degree of NF-κB inhibition.
Potential Cause Troubleshooting Step
Potential Off-Target Effects The observed phenotype may be due to the modulation of other signaling pathways. Investigate the effect of this compound on other relevant pathways, such as the PI3K/AKT pathway.
Cellular Context The cellular response to NF-κB inhibition can be context-dependent. Consider the genetic background and the status of other signaling pathways in your cell line.
Assay Sensitivity Ensure that your assays for both NF-κB activity (e.g., Western blot for p65, reporter assay) and the cellular phenotype are sensitive and quantitative.

Data Presentation

Table 1: Inhibitory Concentrations (IC50) of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Assay
HT-29Colon Cancer3.8NF-κB Inhibition
Sch10545Schwannoma~0.9Proliferation
Ben-Men-1Meningioma~1Proliferation

Data compiled from published studies.[1][2]

Experimental Protocols

Protocol 1: Western Blot Analysis of NF-κB p65 Subunit Expression
  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of this compound for the desired duration. Include a vehicle control (e.g., DMSO). For experiments investigating inhibition of stimulated NF-κB activity, pre-incubate with this compound before adding a stimulus like TNFα.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against NF-κB p65 overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Protocol 2: Cell Cycle Analysis by Flow Cytometry
  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.

  • Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Use appropriate software to analyze the cell cycle distribution based on the DNA content (G1, S, and G2/M phases).

Mandatory Visualizations

Goyazensolide_NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNFα TNFR TNFR TNFa->TNFR Binds IKK_complex IKK Complex (IKKα, IKKβ, IKKγ) TNFR->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates This compound This compound This compound->IKK_complex Inhibits IkB->IkB NFkB NF-κB (p65/p50) NFkB_active Active NF-κB (p65/p50) NFkB->NFkB_active Activation Nucleus Nucleus NFkB_active->Nucleus Translocation Gene_Transcription Gene Transcription (Apoptosis, Cell Cycle) Nucleus->Gene_Transcription Induces Apoptosis_CellCycleArrest Apoptosis & Cell Cycle Arrest Gene_Transcription->Apoptosis_CellCycleArrest

Caption: this compound's inhibition of the NF-κB signaling pathway.

Troubleshooting_Workflow Start Inconsistent/Unexpected Phenotypic Results Validate_Target Validate On-Target Engagement (NF-κB) Start->Validate_Target Dose_Response Perform Dose-Response Curve Analysis Validate_Target->Dose_Response Unrelated_Inhibitor Use Structurally Unrelated Inhibitor Dose_Response->Unrelated_Inhibitor Rescue_Phenotype Rescue Phenotype with Target Overexpression Unrelated_Inhibitor->Rescue_Phenotype On_Target_Conclusion Evidence for On-Target Effect Rescue_Phenotype->On_Target_Conclusion Consistent Off_Target_Conclusion Evidence for Off-Target Effect Rescue_Phenotype->Off_Target_Conclusion Inconsistent Profile_Off_Targets Profile Off-Targets (e.g., Proteomics) Off_Target_Conclusion->Profile_Off_Targets

Caption: Workflow for troubleshooting inconsistent experimental results.

Off_Target_ID_Logic Observed_Phenotype Observed Phenotype NFkB_Inhibition NF-κB Inhibition Observed_Phenotype->NFkB_Inhibition Correlates with Potential_Off_Target Potential Off-Target Effects Observed_Phenotype->Potential_Off_Target Does not fully correlate with Rescue_Experiment Rescue Experiment NFkB_Inhibition->Rescue_Experiment Alternative_Inhibitor Alternative Inhibitor NFkB_Inhibition->Alternative_Inhibitor Proteomic_Screen Proteomic Screen Potential_Off_Target->Proteomic_Screen On_Target On-Target Rescue_Experiment->On_Target Phenotype rescued Alternative_Inhibitor->On_Target Same phenotype Off_Target Off-Target Proteomic_Screen->Off_Target Identifies other binding partners

Caption: Logical approach to differentiating on-target vs. off-target effects.

References

Validation & Comparative

Comparing the efficacy of Goyazensolide and Parthenolide as NF-κB inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of two natural compounds, Goyazensolide and Parthenolide, as inhibitors of the Nuclear Factor-kappa B (NF-κB) signaling pathway. The information presented is based on available experimental data to assist researchers in making informed decisions for their studies.

At a Glance: this compound vs. Parthenolide

FeatureThis compoundParthenolide
Primary Mechanism of Action Inhibition of IκB kinase (IKK) α and β subunits, leading to decreased expression of p65 and p50 NF-κB subunits.[1]Primarily inhibits the IκB kinase (IKK) complex, preventing the phosphorylation and subsequent degradation of the inhibitor of κB (IκBα).[2][3] May also directly interact with the p65 subunit of NF-κB.
Reported IC50 for NF-κB Inhibition 3.8 µM (in HeLa cells, determined by ELISA)[1]Varies depending on cell type and experimental conditions. Effective concentrations are typically in the low micromolar range.
Downstream Effects Induces apoptosis and cell cycle arrest.[1]Suppresses expression of NF-κB target genes involved in inflammation and cell survival.[4]
Supporting Experimental Data Western Blot, ELISA-based NF-κB assay.[1]Electrophoretic Mobility Shift Assay (EMSA), Luciferase Reporter Assays, Western Blot.[2][5]

Mechanism of Action: A Deeper Dive

Both this compound and Parthenolide are sesquiterpene lactones that target the NF-κB signaling pathway, a critical regulator of inflammatory responses, cell survival, and proliferation. However, nuances in their mechanisms have been reported.

This compound exerts its inhibitory effect by downregulating the upstream kinases IKKα and IKKβ.[1] This action prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. Consequently, the NF-κB subunits p65 and p50 are not released to translocate to the nucleus, leading to a decrease in their overall expression and a blockage of NF-κB-mediated gene transcription.[1]

Parthenolide also targets the IKK complex, preventing IκBα degradation and the nuclear translocation of NF-κB.[2][3] Some studies suggest that Parthenolide may also directly interact with the p65 subunit of NF-κB, thereby preventing its binding to DNA. This dual mechanism of action could contribute to its potent anti-inflammatory and pro-apoptotic effects.

Visualizing the Inhibition: NF-κB Signaling Pathway

NF_kappa_B_Pathway cluster_stimulus cluster_receptor cluster_upstream cluster_ikk cluster_i_kappa_b cluster_proteasome cluster_nucleus Stimulus TNF-α, IL-1β Receptor Receptor Stimulus->Receptor Upstream Upstream Signaling Complex Receptor->Upstream IKK IKKα / IKKβ / NEMO Upstream->IKK I_kappa_B IκBα IKK->I_kappa_B P I_kappa_B_p P-IκBα Proteasome Proteasome I_kappa_B_p->Proteasome Ub NF_kappa_B_active p65/p50 I_kappa_B_p->NF_kappa_B_active Release I_kappa_B->I_kappa_B_p NF_kappa_B_inactive p65/p50 Proteasome->I_kappa_B_p Degradation DNA DNA NF_kappa_B_active->DNA Translocation Transcription Gene Transcription (Inflammation, Survival) DNA->Transcription This compound This compound This compound->IKK Inhibits Parthenolide Parthenolide Parthenolide->IKK Inhibits Parthenolide->NF_kappa_B_active Directly Inhibits?

Caption: The NF-κB signaling pathway and points of inhibition by this compound and Parthenolide.

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below to facilitate the replication and further investigation of these compounds.

NF-κB Inhibition Assay (ELISA-based for this compound)

This protocol is based on the method used to determine the IC50 of this compound.[1]

Objective: To quantify the inhibition of NF-κB p65 subunit activity.

Materials:

  • HeLa cells

  • This compound

  • TNF-α (Tumor Necrosis Factor-alpha)

  • NF-κB p65 Transcription Factor Assay Kit (e.g., from Cayman Chemical or similar)

  • Cell lysis buffer

  • Protein assay reagent (e.g., BCA assay)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of this compound for 1 hour.

  • Stimulation: Induce NF-κB activation by adding TNF-α (e.g., 10 ng/mL) to the wells and incubate for 30 minutes.

  • Cell Lysis: Wash the cells with PBS and then lyse the cells using the provided lysis buffer.

  • Protein Quantification: Determine the protein concentration of each cell lysate.

  • NF-κB Assay: Perform the NF-κB p65 assay according to the manufacturer's instructions. This typically involves incubating the cell lysates in a well coated with an oligonucleotide containing the NF-κB consensus sequence, followed by incubation with a primary antibody against the p65 subunit and a secondary antibody conjugated to a detectable enzyme (e.g., HRP).

  • Data Analysis: Measure the absorbance or fluorescence using a microplate reader. The IC50 value is calculated as the concentration of this compound that inhibits 50% of the NF-κB p65 activity compared to the TNF-α-stimulated control.

Electrophoretic Mobility Shift Assay (EMSA for Parthenolide)

This protocol is a generalized method for assessing the DNA-binding activity of NF-κB, as influenced by Parthenolide.[2]

Objective: To qualitatively assess the effect of Parthenolide on the DNA-binding activity of NF-κB.

Materials:

  • Cells of interest (e.g., HEK293, Jurkat)

  • Parthenolide

  • NF-κB activating stimulus (e.g., TNF-α, PMA)

  • Nuclear extraction buffer

  • NF-κB consensus oligonucleotide probe (labeled with biotin or a radioactive isotope)

  • Poly(dI-dC)

  • Loading buffer

  • Native polyacrylamide gel

  • Electrophoresis apparatus

  • Detection system (chemiluminescence or autoradiography)

Procedure:

  • Cell Treatment and Stimulation: Treat cells with Parthenolide for a specified time, followed by stimulation to activate NF-κB.

  • Nuclear Extract Preparation: Prepare nuclear extracts from the treated and control cells.

  • Binding Reaction: In a reaction tube, combine the nuclear extract, labeled NF-κB probe, and poly(dI-dC) (to prevent non-specific binding).

  • Electrophoresis: Separate the protein-DNA complexes on a native polyacrylamide gel.

  • Detection: Transfer the separated complexes to a membrane and detect the labeled probe using an appropriate detection system. A "shift" in the migration of the labeled probe indicates the formation of an NF-κB-DNA complex.

NF-κB Luciferase Reporter Assay (for Parthenolide)

This protocol provides a quantitative measure of NF-κB transcriptional activity.[5]

Objective: To quantify the effect of Parthenolide on NF-κB-dependent gene expression.

Materials:

  • HEK293 cells (or other suitable cell line)

  • NF-κB luciferase reporter plasmid

  • Control plasmid (e.g., Renilla luciferase)

  • Transfection reagent

  • Parthenolide

  • NF-κB activating stimulus (e.g., TNF-α)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid.

  • Treatment and Stimulation: After allowing the cells to recover, treat them with Parthenolide followed by stimulation to activate NF-κB.

  • Cell Lysis: Lyse the cells to release the luciferase enzymes.

  • Luciferase Assay: Measure the firefly and Renilla luciferase activities using a luminometer and the appropriate luciferase assay reagents.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Compare the normalized luciferase activity in treated cells to that in control cells to determine the extent of NF-κB inhibition.

Visualizing the Experimental Workflow

Experimental_Workflow cluster_cell_culture cluster_assays cluster_analysis Cell_Seeding Seed Cells Treatment Treat with This compound or Parthenolide Cell_Seeding->Treatment Stimulation Stimulate NF-κB (e.g., TNF-α) Treatment->Stimulation Western_Blot Western Blot (IKK, IκBα, p65) Stimulation->Western_Blot EMSA EMSA (NF-κB DNA Binding) Stimulation->EMSA Luciferase_Assay Luciferase Reporter Assay (NF-κB Transcriptional Activity) Stimulation->Luciferase_Assay ELISA_Assay ELISA-based Assay (p65 Activity) Stimulation->ELISA_Assay Data_Analysis Quantification and IC50 Determination Western_Blot->Data_Analysis EMSA->Data_Analysis Luciferase_Assay->Data_Analysis ELISA_Assay->Data_Analysis

Caption: A generalized experimental workflow for assessing NF-κB inhibition.

Conclusion

The choice between these two compounds for research purposes may depend on the specific experimental context, including the cell type and the desired endpoint. The detailed experimental protocols provided in this guide offer a starting point for researchers to further investigate and compare the efficacy of these promising natural product inhibitors. Further head-to-head comparative studies are warranted to definitively establish the relative potency of this compound and Parthenolide as NF-κB inhibitors.

References

A Comparative Analysis of Goyazensolide and Cucurbitacin D in Halting NF2-Deficient Schwannoma Cell Proliferation

Author: BenchChem Technical Support Team. Date: December 2025

Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-proliferative effects of Goyazensolide and Cucurbitacin D on NF2-deficient schwannoma cells. The following sections detail their respective impacts on cell viability, cell cycle progression, and key signaling pathways, supported by experimental data and methodologies.

Neurofibromatosis type 2 (NF2) is a genetic disorder characterized by the development of benign tumors, most commonly bilateral vestibular schwannomas.[1] The absence of a functional NF2 gene product, Merlin, leads to the dysregulation of several signaling pathways that control cell growth and proliferation.[2][3] Currently, there are no FDA-approved drugs for the treatment of NF2-associated tumors, making the exploration of novel therapeutic agents a critical area of research.[4][5] Natural compounds, such as this compound and Cucurbitacin D, have emerged as promising candidates due to their potent anti-neoplastic activities.[4][6] This guide presents a comparative overview of their efficacy in preclinical studies involving NF2-deficient schwannoma cells.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies evaluating the effects of this compound and Cucurbitacin D on the Nf2-deficient mouse schwannoma cell line, Sch10545.

Table 1: Comparative Efficacy on Cell Proliferation

CompoundCell LineIC50 (µM)
This compoundSch10545~0.9
Cucurbitacin DSch10545~0.75

IC50 values represent the concentration of the compound required to inhibit cell proliferation by 50%. Data sourced from Spear et al., 2013.[4][6]

Table 2: Effects on Cell Cycle Progression in Sch10545 Cells

CompoundConcentration (µM)% of Cells in G2/M Phase
Control (DMSO)-17.6%
This compound0.549.3%
1.055.45%
2.063.9%
Cucurbitacin D0.525.4%
1.038.0%

Data indicates a dose-dependent increase in the G2/M population, suggesting cell cycle arrest at this phase. Data sourced from Spear et al., 2013.[6]

Impact on Key Signaling Pathways

Both this compound and Cucurbitacin D exert their anti-proliferative effects by modulating critical signaling pathways that are dysregulated in NF2-deficient cells.

This compound: This sesquiterpene lactone has been shown to reduce the levels of phospho-AKT and NFκB.[4][7] Furthermore, it increases the expression of the pro-apoptotic protein Bim in schwannoma cells.[4][6]

Cucurbitacin D: This tetracyclic triterpenoid inhibits the expression of phospho-AKT and its downstream target phospho-PRAS40.[4][6] It also leads to a substantial reduction in the levels of cyclins A, B, and E, which are crucial for cell cycle progression.[4][8]

Goyazensolide_Signaling_Pathway cluster_akt AKT Pathway cluster_nfkb NFκB Pathway cluster_apoptosis Apoptosis Pathway This compound This compound pAKT p-AKT This compound->pAKT NFkB NFκB This compound->NFkB Bim Bim This compound->Bim pPRAS40 p-PRAS40 pAKT->pPRAS40 Proliferation_Survival Cell Proliferation & Survival NFkB->Proliferation_Survival Apoptosis Apoptosis Bim->Apoptosis

Cucurbitacin_D_Signaling_Pathway cluster_akt AKT Pathway cluster_cell_cycle Cell Cycle Regulation Cucurbitacin_D Cucurbitacin D pAKT p-AKT Cucurbitacin_D->pAKT CyclinA Cyclin A Cucurbitacin_D->CyclinA CyclinB Cyclin B Cucurbitacin_D->CyclinB CyclinE Cyclin E Cucurbitacin_D->CyclinE pPRAS40 p-PRAS40 pAKT->pPRAS40 CellCycleProgression Cell Cycle Progression CyclinA->CellCycleProgression CyclinB->CellCycleProgression CyclinE->CellCycleProgression

Experimental Protocols

The following are summaries of the key experimental methodologies employed in the comparative studies of this compound and Cucurbitacin D.

Cell Proliferation Assay (Resazurin Assay)

  • Nf2-deficient mouse schwannoma (Sch10545) cells are seeded in 96-well plates.

  • After 24 hours, the cells are treated with various concentrations of this compound or Cucurbitacin D.

  • Following a 72-hour incubation period, a resazurin solution is added to each well.

  • The plates are incubated for 4-6 hours, allowing viable cells to metabolize resazurin into the fluorescent product, resorufin.

  • Fluorescence is measured using a plate reader to determine the percentage of viable cells relative to a vehicle-treated control group.

  • IC50 values are calculated from the dose-response curves.[4][6]

Cell Cycle Analysis (Flow Cytometry)

  • Sch10545 cells are treated with this compound or Cucurbitacin D at concentrations around their respective IC50 values for 24-48 hours.

  • Cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol.

  • Fixed cells are washed with PBS and then incubated with a solution containing propidium iodide (PI) and RNase A.

  • The DNA content of the stained cells is analyzed using a flow cytometer.

  • The percentage of cells in different phases of the cell cycle (G1, S, and G2/M) is determined based on the PI fluorescence intensity.[6]

Western Blot Analysis

  • Sch10545 cells are treated with the compounds for a specified duration.

  • Cells are lysed to extract total proteins.

  • Protein concentration is determined using a standard assay (e.g., BCA assay).

  • Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked and then incubated with primary antibodies specific to the proteins of interest (e.g., phospho-AKT, total AKT, NFκB, cyclins, Bim).

  • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[4][8]

Experimental_Workflow start Start: NF2-deficient Schwannoma Cells treatment Treat with this compound or Cucurbitacin D start->treatment proliferation proliferation treatment->proliferation cell_cycle cell_cycle treatment->cell_cycle western_blot western_blot treatment->western_blot ic50 ic50 proliferation->ic50 g2m_arrest g2m_arrest cell_cycle->g2m_arrest pathway_modulation pathway_modulation western_blot->pathway_modulation

Conclusion

Both this compound and Cucurbitacin D demonstrate significant potential as therapeutic agents for NF2-deficient schwannomas.[4] Cucurbitacin D exhibits a slightly lower IC50 value, suggesting greater potency in inhibiting cell proliferation.[4][6] Both compounds induce G2/M cell cycle arrest, although this compound appears to be more effective in this regard at the concentrations tested.[6] Their distinct yet overlapping mechanisms of action, primarily targeting the AKT pathway, provide a strong rationale for their further investigation.[4][6] this compound's additional effect on the NFκB pathway and pro-apoptotic Bim expression, and Cucurbitacin D's marked impact on cell cycle cyclins, offer different avenues for therapeutic intervention.[4][6] Further preclinical and in vivo studies are warranted to fully elucidate their therapeutic potential for patients with NF2-related tumors.[4][6]

References

Validating Importin-5 as the Primary Target of Goyazensolide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Goyazensolide, a sesquiterpene lactone isolated from plants used in traditional medicine, has demonstrated significant potential as both an anticancer and antiviral agent.[1] Initial studies attributed its bioactivity to the inhibition of the NF-κB signaling pathway.[2][3][4] However, recent advancements in chemical proteomics have unveiled a more direct and specific mechanism of action. This guide provides a comprehensive comparison and detailed experimental evidence validating importin-5 (IPO5) as the primary molecular target of this compound.

From NF-κB Inhibition to a Specific Covalent Target

Early research identified this compound as a potent inhibitor of the transcription factor NF-κB, a key regulator of inflammation, cell survival, and proliferation.[3] Studies in HT-29 colon cancer cells showed that this compound treatment led to a dose-dependent downregulation of NF-κB subunits p65 and p50, and their upstream mediator IκB kinase (IKKβ).[3] This activity was associated with apoptosis induction and cell cycle arrest.[2][3] Further studies in schwannoma and meningioma cells also pointed towards the inhibition of NF-κB and the PI3K/AKT pathway.[4][5]

While these findings established this compound as a modulator of these critical cancer-related pathways, the direct molecular target responsible for initiating these effects remained unknown. The breakthrough came from a target identification study using an alkyne-tagged derivative of this compound as a chemical probe.

Unveiling Importin-5 as the Direct Target

Through a competitive chemical proteomics approach, this compound was found to selectively and covalently bind to importin-5 (IPO5), a member of the karyopherin-β family of nuclear transport receptors.[1][6][7][8] IPO5 is responsible for transporting specific cargo proteins from the cytoplasm into the nucleus, a process crucial for normal cellular function, but also one that is often exploited in cancer and viral infections.[1][9]

The identification of IPO5 as the primary target was substantiated by several lines of evidence:

  • Selective Covalent Binding: Using an alkyne-tagged this compound probe (GOYA-2), proteomic analysis of cell lysates identified IPO5 as a primary binding partner.[10]

  • Competition Assays: The binding of the probe to IPO5 was successfully competed off by an excess of untagged this compound, confirming the specificity of the interaction.[7][10]

  • Selectivity Among Importins: Further experiments demonstrated that this compound is a selective binder for IPO5 compared to other importin proteins.[1][6][7]

The presence of Michael acceptors in this compound's structure, specifically an α-exo-methylene-γ-butyrolactone moiety, facilitates this covalent interaction, a characteristic shared by other natural product inhibitors.[1]

Data Presentation: Validating Target Engagement

The covalent binding of this compound to IPO5 functionally inhibits its ability to transport cargo proteins into the nucleus. This was validated through biochemical and cellular assays.

Table 1: Biochemical Validation of this compound's Effect on IPO5-Cargo Interaction

ExperimentCargo ProteinCell LineThis compound ConcentrationResultReference
Competitive Interaction Pull-down AssayNLS-1 (HIV Rev)HT-2910 µMInhibited the pull-down of IPO5, indicating disruption of the interaction.[7][10]
Competitive Interaction Pull-down AssayNLS-2 (PB1 Influenza A)HT-2910 µMInhibited the pull-down of IPO5, indicating disruption of the interaction.[7][10]

Table 2: Cellular Validation of this compound's Effect on Nuclear Import

ExperimentCargo ProteinCell LineThis compound ConcentrationResultReference
Immunofluorescence and Cellular FractionationRASAL2SW6205 µMIncreased cytosolic concentration and decreased nuclear concentration of RASAL2, consistent with IPO5 inhibition.[1][7]
Comparative Analysis: this compound vs. Other Nuclear Transport Inhibitors

To date, this compound is the first and only reported small-molecule inhibitor of importin-5.[1][6][7] Therefore, a direct comparison with other IPO5 modulators is not possible. However, its mechanism can be compared with other well-characterized inhibitors of the nuclear transport machinery.

Table 3: Comparison of this compound with Other Nuclear Transport Inhibitors

InhibitorTarget(s)Mechanism of ActionTherapeutic ApplicationsReference
This compound Importin-5 (IPO5) Covalent inhibition of cargo binding Preclinical (Anticancer, Antiviral) [1]
SelinexorExportin-1 (XPO1)Covalent, selective inhibition of cargo bindingFDA-approved for multiple myeloma and diffuse large B-cell lymphoma[10]
IvermectinImportin α/βBroad-spectrum, non-covalent inhibitionFDA-approved antiparasitic; potent antiviral activity (HIV, Dengue, SARS-CoV-2)[1][10]

Visualizing the Mechanisms and Workflows

Diagrams

experimental_workflow cluster_steps Target Identification Workflow lysate Cell Lysate (e.g., HT-29) probe Alkyne-tagged this compound (GOYA-2) lysate->probe Incubation competitor Untagged this compound (Competitor) lysate->competitor click Click Chemistry (CuAAC) with Azide-Biotin probe->click competitor->probe Pre-incubation (Competition) pulldown Streptavidin Bead Pull-down click->pulldown analysis LC-MS/MS Proteomics pulldown->analysis ipo5 Identified Target: Importin-5 (IPO5) analysis->ipo5 mechanism_of_action cluster_pathway This compound's Mechanism of Action This compound This compound IPO5 Importin-5 (IPO5) This compound->IPO5 Covalent Binding Block X This compound->Block Complex IPO5-Cargo Complex IPO5->Complex Cargo Cargo Protein (e.g., RASAL2) Cargo->Complex Nucleus Nucleus Complex->Nucleus Nuclear Import Ras Ras Pathway Modulation Nucleus->Ras Downstream Effect Cytoplasm Cytoplasm Block->Complex Inhibition nfkb_pathway cluster_nfkb Previously Hypothesized NF-κB Inhibition This compound This compound Block X This compound->Block IKK IKK Complex IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocation Transcription Gene Transcription Nucleus->Transcription Activates Block->IKK Inhibition

References

A Comparative Guide to the Pro-Apoptotic Effects of Goyazensolide in HT-29 Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pro-apoptotic effects of Goyazensolide in the human colorectal adenocarcinoma cell line, HT-29. The performance of this compound is objectively compared with other well-established apoptosis-inducing agents, supported by experimental data from peer-reviewed studies. Detailed methodologies for key experiments are provided to facilitate reproducibility and further investigation.

Comparative Performance of Pro-Apoptotic Agents in HT-29 Cells

The following table summarizes the key performance indicators of this compound and selected alternative pro-apoptotic agents in inducing cell death in HT-29 cells. It is important to note that the experimental conditions, such as incubation time and specific assay parameters, may vary between studies.

CompoundIC50 Value (HT-29 cells)Mechanism of ActionKey Molecular Targets & PathwaysReference
This compound 3.8 µMInhibition of NF-κB signaling pathway, leading to caspase-dependent apoptosis and cell cycle arrest.IKKβ, NF-κB (p65/p50), Caspase-3[1][2][3][4]
Curcumin ~40.7 - 50 µMInduction of apoptosis through the mitochondrial (intrinsic) pathway, involving p53 activation and modulation of Bcl-2 family proteins.p53, Bax, Bcl-2, Caspase-9, Caspase-3, PARP[5][6][7][8]
5-Fluorouracil (5-FU) ~50 µM (for apoptosis induction)A pyrimidine analog that inhibits thymidylate synthase, leading to DNA damage, cell cycle arrest, and apoptosis.Caspase-9, PKCδ, Bcl-2 family proteins[9][10][11][12]
Doxorubicin ~0.75 µM (72h)An anthracycline antibiotic that intercalates into DNA, inhibits topoisomerase II, and generates reactive oxygen species, leading to apoptosis.Bcl-2, Bax, Caspase-9, Caspase-8[13][14][15][16][17][18]

Quantitative Analysis of Apoptosis Induction

This table provides a quantitative comparison of the apoptotic effects of this compound and alternative compounds on HT-29 cells, as determined by flow cytometry analysis of the sub-G1 (apoptotic) cell population.

CompoundConcentrationIncubation Time% of Cells in Sub-G1 Phase (Apoptosis)Reference
This compound 5 µMNot Specified23%[19]
This compound 10 µMNot Specified96%[2][3][19]
Curcumin Analog (DMCH) 9.80 µg/mL (IC50)72 hours10.96%[20]
5-Fluorouracil (5-FU) 10⁻³ mol/LNot Specified68.27%[21]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • HT-29 cells

  • 96-well plates

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound or other test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed HT-29 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Prepare serial dilutions of the test compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the diluted test compound to each well. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO).

  • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • After the incubation period, add 10 µL of MTT solution to each well.

  • Incubate the plate for an additional 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and untreated HT-29 cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Induce apoptosis in HT-29 cells by treating with this compound or other compounds for the desired time.

  • Harvest the cells (including any floating cells in the supernatant) by trypsinization and centrifugation (300 x g for 5 minutes).

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Western Blot Analysis of Apoptosis-Related Proteins

This technique is used to detect the expression levels of specific proteins involved in the apoptotic pathway, such as caspases and their cleavage products.

Materials:

  • Treated and untreated HT-29 cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • After treatment, wash the HT-29 cells with cold PBS and lyse them in RIPA buffer.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add ECL substrate and detect the chemiluminescent signal using an imaging system.

  • Use an antibody against a housekeeping protein like β-actin as a loading control.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.

Goyazensolide_Apoptosis_Pathway This compound This compound IKKbeta IKKβ This compound->IKKbeta inhibition Pro_Caspase3 Pro-Caspase-3 This compound->Pro_Caspase3 promotes activation CellCycleArrest G1 Phase Cell Cycle Arrest This compound->CellCycleArrest NFkB_p65_p50 NF-κB (p65/p50) IKKbeta->NFkB_p65_p50 inhibition of activation NFkB_p65_p50->Pro_Caspase3 suppression of activation Caspase3 Active Caspase-3 Pro_Caspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound-induced apoptosis pathway in HT-29 cells.

Curcumin_Apoptosis_Pathway Curcumin Curcumin p53 p53 Activation Curcumin->p53 Bax Bax (Pro-apoptotic) p53->Bax upregulates Bcl2 Bcl-2 (Anti-apoptotic) p53->Bcl2 downregulates Mitochondria Mitochondria Bax->Mitochondria Bcl2->Mitochondria inhibits Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Cytochrome_c->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates PARP_cleavage PARP Cleavage Caspase3->PARP_cleavage Apoptosis Apoptosis PARP_cleavage->Apoptosis

Caption: Curcumin's intrinsic apoptosis pathway in HT-29 cells.

Apoptosis_Assay_Workflow cluster_viability Cell Viability cluster_apoptosis Apoptosis Detection cluster_western Protein Analysis MTT_start Seed HT-29 cells MTT_treat Treat with Compound MTT_start->MTT_treat MTT_add Add MTT Reagent MTT_treat->MTT_add MTT_solubilize Solubilize Formazan MTT_add->MTT_solubilize MTT_read Read Absorbance (570 nm) MTT_solubilize->MTT_read Annexin_start Harvest Treated Cells Annexin_stain Stain with Annexin V-FITC & PI Annexin_start->Annexin_stain Annexin_analyze Flow Cytometry Analysis Annexin_stain->Annexin_analyze WB_start Lyse Treated Cells WB_quantify Protein Quantification WB_start->WB_quantify WB_sds SDS-PAGE WB_quantify->WB_sds WB_transfer Transfer to Membrane WB_sds->WB_transfer WB_probe Probe with Antibodies WB_transfer->WB_probe WB_detect Detect Signal WB_probe->WB_detect

Caption: Experimental workflows for assessing pro-apoptotic effects.

References

A Comparative Analysis of Goyazensolide and 15-deoxygoyazensolide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Goyazensolide and its derivative, 15-deoxythis compound, are sesquiterpene lactones that have garnered significant interest in the scientific community for their potent biological activities, particularly their anti-cancer properties. This guide provides a detailed comparative analysis of these two compounds, summarizing their performance based on available experimental data and elucidating their mechanisms of action to assist researchers and drug development professionals in their investigations.

At a Glance: Key Performance Indicators

FeatureThis compound15-deoxythis compound
Primary Biological Activity Cytotoxic, Anti-inflammatoryCytotoxic, Genotoxic
Potency PotentReported to be more potent than this compound
Mechanism of Action Inhibition of NF-κB pathway, Covalent binding to Importin-5DNA intercalation and induction of oxidative stress (in yeast)

Quantitative Analysis: Cytotoxicity

Table 1: Comparative IC50 Values of this compound and 15-deoxythis compound against various cancer cell lines.

Cell LineCancer TypeThis compound IC50 (µM)15-deoxythis compound IC50 (µM)Reference
HT-29Colon Cancer3.8[1][2]Data Not Available[1][2]
Sch10545Schwannoma~0.9[3]Data Not Available[3]
Ben-Men-1Meningioma~1.0[3]Data Not Available[3]
CEMLeukemia0.17[1]Data Not Available[1]
B16Murine Skin Cancer2.08[1]Data Not Available[1]
HL-60Leukemia1.0 - 1.6Data Not Available[1]
MOLM-13Leukemia1.0 - 1.6Data Not Available[1]
AMO-1Multiple Myeloma1.0 - 1.6Data Not Available[1]
KMS-12 PEMultiple Myeloma1.0 - 1.6Data Not Available[1]

Note: The statement that 15-deoxythis compound is "slightly more cytotoxic than this compound" is noted in the literature, but specific comparative IC50 values are lacking.

Mechanism of Action: A Tale of Two Molecules

The primary mechanism of action for this compound has been well-characterized and involves the inhibition of the NF-κB signaling pathway, a critical regulator of inflammation and cell survival. In contrast, the precise molecular mechanisms of 15-deoxythis compound in mammalian cells are less understood, with current knowledge primarily derived from studies in yeast.

This compound: Targeting NF-κB and Nuclear Import

This compound exerts its biological effects through a dual mechanism:

  • Inhibition of the NF-κB Pathway: this compound has been shown to downregulate the activity of IκB kinase (IKK) α and β.[1] This inhibition prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. As a result, the NF-κB p65/p50 heterodimer remains sequestered in the cytoplasm and cannot translocate to the nucleus to activate the transcription of pro-inflammatory and anti-apoptotic genes. This ultimately leads to the induction of apoptosis, mediated by caspase-3 activation.[1][2]

  • Covalent Binding to Importin-5 (IPO5): A key discovery has been the identification of Importin-5 (IPO5) as a direct molecular target of this compound. It forms a covalent bond with IPO5, a protein responsible for transporting cargo into the nucleus. This interaction disrupts the normal function of IPO5, providing a rationale for the observed cytotoxicity.

Goyazensolide_Mechanism cluster_this compound This compound cluster_nfkb NF-κB Pathway cluster_ipo5 Nuclear Import This compound This compound IKK IKKα/β This compound->IKK inhibits IPO5 Importin-5 This compound->IPO5 covalently binds and inhibits IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB inhibits Apoptosis Apoptosis NFkB->Apoptosis prevents Cargo Cargo Proteins IPO5->Cargo transports Cytotoxicity Cytotoxicity IPO5->Cytotoxicity leads to Nucleus Nucleus Cargo->Nucleus

Caption: Signaling pathway of this compound.
15-deoxythis compound: A Different Approach?

The mechanism of action for 15-deoxythis compound is not as clearly defined in mammalian cells. Studies in Saccharomyces cerevisiae (yeast) have shown it to be genotoxic.[4] The proposed mechanisms include:

  • DNA Intercalation: It is suggested that 15-deoxythis compound may insert itself between the base pairs of DNA, disrupting its normal function.[4]

  • Induction of Oxidative Stress: The compound has been observed to cause a depletion of glutathione, a key antioxidant, leading to an increase in reactive oxygen species (ROS) and subsequent oxidative DNA damage.[4]

Further research is required to determine if these mechanisms are conserved in mammalian cells and to identify its specific molecular targets. There is currently no direct evidence to suggest that 15-deoxythis compound inhibits the NF-κB pathway in the same manner as this compound.

Deoxygoyazensolide_Mechanism cluster_deoxy 15-deoxythis compound cluster_dna DNA Damage Pathway (Yeast) Deoxy Deoxy DNA DNA Deoxy->DNA intercalates OxidativeStress Oxidative Stress Deoxy->OxidativeStress induces Genotoxicity Genotoxicity DNA->Genotoxicity OxidativeStress->DNA damages

Caption: Proposed mechanism of 15-deoxythis compound in yeast.

Experimental Protocols

Cell Viability Assessment: Resazurin Assay

This protocol is adapted from standard procedures for determining cell viability and IC50 values.

Materials:

  • 96-well microplates

  • Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS, sterile-filtered)

  • Cell culture medium

  • Test compounds (this compound and 15-deoxythis compound) dissolved in a suitable solvent (e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • Microplate reader (fluorometer)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density in 100 µL of culture medium per well. Include wells with medium only for background control.

  • Compound Treatment: After 24 hours of incubation to allow for cell attachment, treat the cells with serial dilutions of this compound and 15-deoxythis compound. Include a vehicle control (solvent only).

  • Incubation: Incubate the plates for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Resazurin Addition: Add 10 µL of Resazurin solution to each well.

  • Incubation with Resazurin: Incubate the plates for 1-4 hours at 37°C, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

  • Data Analysis: Subtract the background fluorescence from all readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 values by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

NF-κB Pathway Analysis: Western Blot

This protocol outlines the general steps for assessing the levels of key proteins in the NF-κB signaling pathway.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p65, anti-phospho-IκBα, anti-IκBα, anti-IKKα, anti-IKKβ, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound or 15-deoxythis compound for the desired time. Lyse the cells on ice using lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

  • Washing: Wash the membrane several times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane again several times with TBST.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Conclusion

This compound and 15-deoxythis compound are promising natural compounds with significant anti-cancer potential. While 15-deoxythis compound is reported to be the more potent of the two, its mechanism of action in cancer cells requires further investigation. This compound, on the other hand, presents a well-defined dual mechanism involving the inhibition of the crucial NF-κB pathway and the novel targeting of the nuclear import protein Importin-5. This comparative guide provides a foundation for researchers to design further studies to fully elucidate the therapeutic potential of these fascinating molecules. Future head-to-head studies are warranted to provide a more definitive comparison of their cytotoxic profiles and to explore the potential of 15-deoxythis compound as an NF-κB inhibitor or as a compound with a distinct and equally valuable mechanism of action.

References

Validating IKKβ Inhibition: A Comparative Analysis of Goyazensolide and Synthetic Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Goyazensolide, a naturally occurring sesquiterpene lactone, and its inhibitory effects on the IκB kinase β (IKKβ), a critical component of the NF-κB signaling pathway. The performance of this compound is compared with two well-characterized synthetic IKKβ inhibitors, BMS-345541 and MLN120B, supported by available experimental data. This guide aims to offer an objective resource for researchers investigating novel anti-inflammatory and anti-cancer therapeutic agents targeting the NF-κB pathway.

Comparative Analysis of IKKβ Inhibitors

This compound has been identified as a potent inhibitor of the NF-κB signaling pathway.[1][2] Its mechanism of action involves the dose-dependent downregulation of the upstream mediator IKKβ.[1][2] This is in contrast to synthetic inhibitors like BMS-345541 and MLN120B, which are known to directly inhibit the kinase activity of IKKβ.

InhibitorTargetMechanism of ActionIC50 (IKKβ Enzymatic Assay)IC50 (Cell-Based NF-κB Pathway Inhibition)
This compound IKKβ (expression) / NF-κB PathwayDownregulation of IKKβ protein levelsNot Reported~3.8 µM (HT-29 cells)[1][2]
BMS-345541 IKKβ (activity)Allosteric inhibitor of IKKβ kinase activity~0.3 µM[3][4][5]~4 µM (cellular IκBα phosphorylation)[3]
MLN120B IKKβ (activity)ATP-competitive inhibitor of IKKβ kinase activity~45-50 nMNot explicitly stated in the provided results.

Note: The IC50 values can vary depending on the specific assay conditions. The cellular IC50 for this compound reflects the overall inhibition of the NF-κB pathway, which includes the effect of IKKβ downregulation.

Signaling Pathway and Experimental Workflow

To validate the inhibition of IKKβ, a series of experiments are typically performed. The following diagrams illustrate the canonical NF-κB signaling pathway and a general experimental workflow for assessing the efficacy of an IKKβ inhibitor.

NF_kappa_B_Signaling_Pathway cluster_stimulus External Stimuli cluster_receptor Receptor Complex cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFα TNFα TNFR TNFR TNFα->TNFR IL-1 IL-1 IL-1R IL-1R IL-1->IL-1R IKK_Complex IKK Complex (IKKα/IKKβ/NEMO) TNFR->IKK_Complex activates IL-1R->IKK_Complex activates IκBα IκBα IKK_Complex->IκBα phosphorylates NFκB NF-κB (p50/p65) IκBα->NFκB inhibits IκBα_P p-IκBα IκBα->IκBα_P NFκB_n NF-κB (p50/p65) NFκB->NFκB_n translocates Ub Ubiquitination IκBα_P->Ub Proteasome Proteasomal Degradation Ub->Proteasome Proteasome->IκBα_P degrades This compound This compound This compound->IKK_Complex downregulates expression BMS_345541 BMS-345541 BMS_345541->IKK_Complex inhibits activity MLN120B MLN120B MLN120B->IKK_Complex inhibits activity Gene_Transcription Gene Transcription (Inflammation, Proliferation, Survival) NFκB_n->Gene_Transcription induces

Caption: Canonical NF-κB signaling pathway and points of inhibition.

Experimental_Workflow cluster_assays Downstream Analysis Cell_Culture 1. Cell Culture (e.g., HT-29 cells) Treatment 2. Treatment - this compound - Alternative Inhibitor - Vehicle Control Cell_Culture->Treatment Stimulation 3. Stimulation (optional) (e.g., TNFα) Treatment->Stimulation Cell_Viability 5c. Cell Viability Assay (e.g., MTT, Resazurin) Treatment->Cell_Viability NFkB_Reporter 5d. NF-κB Reporter Assay (e.g., Luciferase) Treatment->NFkB_Reporter Lysate_Prep 4. Cell Lysis and Protein Quantification Stimulation->Lysate_Prep Western_Blot 5a. Western Blot - p-IκBα, IκBα, IKKβ, p65 - Loading Control (e.g., β-actin) Lysate_Prep->Western_Blot Kinase_Assay 5b. In vitro Kinase Assay (for direct inhibitors) - Recombinant IKKβ - Substrate (IκBα peptide) - ATP Lysate_Prep->Kinase_Assay for direct inhibition Data_Analysis 6. Data Analysis - Densitometry (Western Blot) - IC50 Calculation Western_Blot->Data_Analysis Kinase_Assay->Data_Analysis Cell_Viability->Data_Analysis NFkB_Reporter->Data_Analysis

Caption: General experimental workflow for validating IKKβ inhibition.

Experimental Protocols

Cell Culture and Treatment
  • Cell Line: Human colon adenocarcinoma cells (HT-29) are cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: For experimental assays, cells are seeded in appropriate culture plates. After reaching 70-80% confluency, the cells are treated with varying concentrations of this compound, BMS-345541, MLN120B, or vehicle control (e.g., DMSO) for the indicated time periods. For experiments involving pathway stimulation, a pro-inflammatory cytokine like TNFα (e.g., 10 ng/mL) can be added for a short period (e.g., 30 minutes) before cell lysis.

Western Blot Analysis for IKKβ Pathway Proteins
  • Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing a protease and phosphatase inhibitor cocktail.

  • Protein Quantification: The total protein concentration in the cell lysates is determined using a BCA protein assay kit.

  • SDS-PAGE and Electrotransfer: Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for IKKβ, phospho-IκBα, IκBα, NF-κB p65, and a loading control (e.g., β-actin or GAPDH).

  • Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: The intensity of the protein bands is quantified using image analysis software (e.g., ImageJ).

In Vitro IKKβ Kinase Assay (for direct inhibitors)
  • Reaction Mixture: The kinase reaction is performed in a kinase buffer containing recombinant human IKKβ, a specific IKKβ substrate (e.g., a GST-tagged IκBα peptide), and ATP.

  • Inhibitor Addition: The test compounds (BMS-345541, MLN120B) are added to the reaction mixture at various concentrations.

  • Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at 30°C for a specified time (e.g., 30-60 minutes).

  • Detection of Phosphorylation: The level of substrate phosphorylation is quantified. This can be done using various methods, including:

    • Radiometric Assay: Using [γ-33P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.

    • Luminescence-based Assay: Using ADP-Glo™ or Kinase-Glo® assays that measure the amount of ADP produced or ATP remaining, respectively.

    • Fluorescence-based Assay: Using specific antibodies that recognize the phosphorylated substrate in an ELISA or other fluorescence-based detection format.

  • IC50 Determination: The concentration of the inhibitor that reduces IKKβ activity by 50% (IC50) is calculated from the dose-response curve.

Cell Viability Assay
  • Assay Principle: Cell viability after treatment with the inhibitors is assessed using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or resazurin assay. These assays measure the metabolic activity of viable cells.

  • Procedure: Cells are seeded in 96-well plates and treated with a range of inhibitor concentrations for a specified duration (e.g., 24, 48, or 72 hours). The respective reagent (MTT or resazurin) is then added to the wells, and after an incubation period, the absorbance or fluorescence is measured using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value for cell growth inhibition is determined.

Conclusion

This compound demonstrates potent inhibition of the NF-κB pathway, primarily through the downregulation of IKKβ expression.[1][2] This mechanism distinguishes it from direct enzymatic inhibitors like BMS-345541 and MLN120B. While a direct comparison of enzymatic inhibitory potency is not currently possible due to the lack of reported data for this compound in such assays, its effectiveness in cellular models highlights its potential as a valuable research tool and a lead compound for the development of novel therapeutics targeting NF-κB-driven pathologies. Further investigation into the precise molecular interactions of this compound with the IKKβ protein and the upstream regulatory elements controlling its expression is warranted. Researchers should consider the different mechanisms of action when selecting an IKKβ inhibitor for their specific experimental context.

References

A Head-to-Head Analysis of Goyazensolide and Other Covalent Inhibitors in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Columbus, OH – December 8, 2025 – A comprehensive review of preclinical data provides a comparative analysis of Goyazensolide and other notable covalent inhibitors—Parthenolide, Sulforaphane, and Cucurbitacin D. This guide synthesizes available data on their mechanisms of action, potency, and cellular effects, offering a valuable resource for researchers in oncology and drug development. The focus is on their activity as covalent inhibitors, particularly in the context of the NF-κB and other related signaling pathways critical to cancer progression.

Introduction to Covalent Inhibition

Covalent inhibitors form a stable, chemical bond with their target protein, leading to irreversible or slowly reversible inhibition. This mode of action can offer advantages in terms of potency, duration of effect, and the ability to target proteins that are challenging for traditional, non-covalent inhibitors. The compounds discussed herein are all natural products that have demonstrated the ability to covalently modify key signaling proteins involved in cancer.

Comparative Analysis of Inhibitor Potency

The following tables summarize the half-maximal inhibitory concentrations (IC50) for this compound and its counterparts across various cancer cell lines. It is important to note that these values are derived from multiple studies and direct head-to-head comparisons under identical experimental conditions are limited.

Table 1: Inhibition of NF-κB Activity

InhibitorCell LineIC50 (µM)Reference
This compoundHT-29 (colon)3.8[1]
ParthenolideRAW264.7 (macrophage)~5[2]
SulforaphaneHEK293T (kidney)>10 (significant suppression at physiological concentrations)[3]

Table 2: Cytotoxicity (Cell Viability/Proliferation)

InhibitorCell LineIC50 (µM)Exposure TimeReference
This compound Sch10545 (schwannoma)~0.9Not Specified[4][5]
Ben-Men-1 (meningioma)~1.0Not Specified[4][5]
Cucurbitacin D Sch10545 (schwannoma)~0.75Not Specified[4][5]
Ben-Men-1 (meningioma)~0.2Not Specified[4][5]
Parthenolide AsPC-1 (pancreatic)2.53 - 2.7248h[6]
MIA PaCa-2 (pancreatic)2.94 - 3.4748h[6]
Sulforaphane MDA-MB-468 (breast)1.872h[7]

Mechanism of Action and Covalent Binding

This compound

This compound has been identified as a potent inhibitor of the NF-κB signaling pathway.[1] It exerts its effects, in part, by downregulating the expression of IκB kinase β (IKKβ), a key enzyme in the canonical NF-κB pathway.[1] More recently, a study utilizing an alkyne-tagged probe identified Importin-5 (IPO5) as a direct covalent target of this compound.[8][9][10] IPO5 is involved in the nuclear transport of various proteins, and its inhibition by this compound can indirectly impact signaling pathways that influence cell proliferation and survival.[8][9][10] The presence of an α-methylene-γ-lactone ring in this compound's structure is a reactive Michael acceptor that facilitates its covalent interactions.[9]

Parthenolide

Parthenolide, a sesquiterpene lactone like this compound, is a well-characterized NF-κB inhibitor.[6][11] It has been shown to covalently bind to multiple targets within the NF-κB pathway. One key interaction is with cysteine 179 (Cys179) in the activation loop of IKKβ, which directly inhibits its kinase activity.[12][13] Additionally, Parthenolide can directly alkylate the p65 subunit of NF-κB at cysteine 38 (Cys38), preventing its binding to DNA.[13][14]

Sulforaphane

Sulforaphane is an isothiocyanate known for its chemopreventive properties. While it can inhibit NF-κB signaling, its primary and most well-documented covalent target is Keap1 (Kelch-like ECH-associated protein 1).[7][15] Sulforaphane covalently modifies several cysteine residues on Keap1, with Cys151 being a particularly critical site.[16][17][18][19] This modification disrupts the Keap1-Nrf2 complex, leading to the stabilization and nuclear translocation of Nrf2, a transcription factor that upregulates the expression of antioxidant and cytoprotective genes. Its effect on NF-κB is considered a significant part of its anti-inflammatory and anti-cancer mechanisms.[7]

Cucurbitacin D

Cucurbitacin D is a potent natural compound that has been shown to inhibit both the NF-κB and STAT3 signaling pathways.[20][21] While its covalent binding nature is recognized, the precise molecular targets for its covalent interaction within the NF-κB pathway are less defined than for Parthenolide or Sulforaphane. However, its inhibitory effect on STAT3 activation is a key aspect of its anti-tumor activity.[22] In a direct comparison with this compound in NF2-deficient cells, Cucurbitacin D demonstrated greater potency in inhibiting cell proliferation in the Ben-Men-1 meningioma cell line.[4][5]

Signaling Pathways and Experimental Workflow

To understand the context of these inhibitors' actions and the methods used to evaluate them, the following diagrams illustrate the targeted signaling pathway and a typical experimental workflow.

NF_kappa_B_Signaling_Pathway cluster_cytoplasm Cytoplasm TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TNFR->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation Nucleus Nucleus NFkB->Nucleus Translocates Gene_Transcription Gene Transcription (Inflammation, Survival, Proliferation) Nucleus->Gene_Transcription Promotes This compound This compound This compound->IKK_complex Downregulates IKKβ Parthenolide Parthenolide Parthenolide->IKK_complex Binds IKKβ (Cys179) Parthenolide->NFkB Binds p65 (Cys38)

Caption: Canonical NF-κB signaling pathway and points of inhibition.

Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., Cancer Cell Line) Treatment 2. Treatment (Inhibitor vs. Vehicle Control) Cell_Culture->Treatment Viability_Assay 3a. Cell Viability Assay (e.g., MTT) Treatment->Viability_Assay Protein_Extraction 3b. Protein Extraction Treatment->Protein_Extraction NFkB_Assay 3c. NF-κB Reporter Assay Treatment->NFkB_Assay Data_Analysis 5. Data Analysis (IC50 Calculation, etc.) Viability_Assay->Data_Analysis Western_Blot 4. Western Blot (p-IKKβ, p-p65, IκBα) Protein_Extraction->Western_Blot Western_Blot->Data_Analysis NFkB_Assay->Data_Analysis

Caption: General experimental workflow for inhibitor evaluation.

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing cell viability based on mitochondrial activity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Treatment: Treat the cells with various concentrations of the covalent inhibitor (e.g., this compound) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot for NF-κB Pathway Proteins

This protocol is used to determine the levels of key proteins in the NF-κB signaling pathway.

  • Cell Lysis: After treatment with the inhibitor, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-p65, total p65, IκBα, IKKβ, and a loading control like β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

  • Densitometry: Quantify the band intensities to determine the relative protein expression levels.

NF-κB Reporter Assay

This assay measures the transcriptional activity of NF-κB.

  • Cell Transfection: Transfect cells with a luciferase reporter plasmid containing NF-κB response elements. A constitutively expressed Renilla luciferase plasmid can be co-transfected for normalization.

  • Treatment and Stimulation: After 24 hours, pre-treat the cells with the covalent inhibitor for 1-2 hours, followed by stimulation with an NF-κB activator (e.g., TNF-α at 10 ng/mL) for 6-8 hours.

  • Cell Lysis: Lyse the cells using the luciferase assay buffer.

  • Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of NF-κB inhibition compared to the stimulated control and determine the IC50 value.

Conclusion

This compound, Parthenolide, Sulforaphane, and Cucurbitacin D are potent natural product-derived covalent inhibitors with significant anti-cancer properties. While they share the ability to inhibit the pro-survival NF-κB pathway, their specific molecular targets and potencies can vary. This compound's recently identified target, IPO5, opens new avenues for understanding its mechanism of action. The direct comparative data with Cucurbitacin D highlights the differential sensitivities of cancer cell lines to these compounds. Further head-to-head studies are warranted to fully elucidate the comparative efficacy and therapeutic potential of these covalent inhibitors. This guide provides a foundational overview to aid researchers in navigating the complexities of these promising therapeutic candidates.

References

Verifying the Downstream Effects of Goyazensolide on p-AKT Levels: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the downstream effects of Goyazensolide on phosphorylated AKT (p-AKT) levels, a critical node in cell signaling pathways implicated in cancer. By objectively comparing its performance with other alternatives and presenting supporting experimental data, this document serves as a valuable resource for researchers investigating novel therapeutic agents targeting the PI3K/AKT pathway.

Comparative Analysis of this compound and Other AKT Pathway Inhibitors

This compound, a sesquiterpene lactone, has demonstrated potent anti-proliferative and pro-apoptotic effects in various cancer cell lines. A key mechanism underlying these effects is the inhibition of the PI3K/AKT signaling pathway, leading to a reduction in the levels of phosphorylated AKT (p-AKT). This section compares the efficacy of this compound with other known inhibitors of the AKT pathway.

Table 1: Comparison of IC50 Values for Cell Viability

CompoundCell LineAssay TypeIC50 (µM)Reference
This compound Sch10545 (Schwannoma)Resazurin Assay~0.9[1]
This compound Ben-Men-1 (Meningioma)Resazurin Assay~1.0[1]
Cucurbitacin DSch10545 (Schwannoma)Resazurin Assay~0.75[1]
Cucurbitacin DBen-Men-1 (Meningioma)Resazurin Assay~0.2[1]
MK-2206 (Allosteric AKT inhibitor)Various Cancer Cell LinesVaries0.008 - 0.065[2]
Capivasertib (AZD5363) (Pan-AKT inhibitor)Various Cancer Cell LinesVaries0.003 - 0.008[2]

Table 2: Qualitative and Quantitative Effects on p-AKT Levels

CompoundCell LineEffect on p-AKT (Ser473)MethodReference
This compound Sch10545 (Schwannoma)ReducedWestern Blot[1]
This compound Ben-Men-1 (Meningioma)ReducedWestern Blot[1]
This compound (5 µM, 4h)SW620 (Colon Cancer)Dramatic ReductionWestern Blot
Cucurbitacin DBen-Men-1 (Meningioma)ReducedWestern Blot[1]
Vevorisertib (ARQ 751)Cancer Cell Line (Hypothetical)Dose-dependent reduction (0.001-1 µM)Western Blot[3]
Pictilisib (GDC-0941)Advanced Solid Tumors>90% reduction in platelet-rich plasmaNot specified[2]

Signaling Pathways and Experimental Workflows

This compound's Impact on the PI3K/AKT Signaling Pathway

This compound exerts its influence on the PI3K/AKT pathway, a central regulator of cell survival, proliferation, and apoptosis. Downregulation of p-AKT by this compound leads to a cascade of downstream effects, including the modulation of proteins involved in cell cycle control and apoptosis.

Goyazensolide_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 pAKT p-AKT (Active) PIP3->pAKT Recruits & Activates AKT AKT Downstream Downstream Effectors (e.g., PRAS40) pAKT->Downstream Apoptosis Apoptosis pAKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival Downstream->Proliferation This compound This compound This compound->pAKT Inhibits Phosphorylation

Caption: this compound inhibits the phosphorylation of AKT, a key step in the PI3K/AKT signaling pathway.

Experimental Workflow for Verifying p-AKT Levels

The following diagram outlines a typical workflow for assessing the impact of this compound on p-AKT levels in cancer cell lines.

Experimental_Workflow cluster_prep Cell Culture & Treatment cluster_analysis Analysis Cell_Culture 1. Culture Schwannoma or Meningioma Cells Treatment 2. Treat with this compound (Dose-Response) Cell_Culture->Treatment Cell_Lysis 3. Cell Lysis & Protein Quantification Treatment->Cell_Lysis SDS_PAGE 4. SDS-PAGE Cell_Lysis->SDS_PAGE Western_Blot 5. Western Blot Transfer (PVDF Membrane) SDS_PAGE->Western_Blot Immunoblot 6. Immunoblotting (Anti-p-AKT, Anti-Total AKT) Western_Blot->Immunoblot Detection 7. Chemiluminescent Detection Immunoblot->Detection Densitometry 8. Densitometry Analysis Detection->Densitometry

Caption: Workflow for analyzing p-AKT levels after this compound treatment using Western blotting.

Experimental Protocols

Cell Viability Assay (Resazurin Assay)

This protocol is adapted from the methodology used to determine the IC50 values of this compound.[1]

  • Cell Seeding: Seed Sch10545 (Nf2-deficient mouse schwannoma) or Ben-Men-1 (human benign meningioma) cells in 96-well plates at a density of 5 x 10³ cells per well.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in cell culture medium to achieve the desired final concentrations.

  • Treatment: After 24 hours of cell attachment, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Resazurin Addition: Add resazurin solution to each well to a final concentration of 0.1 mg/mL.

  • Incubation with Resazurin: Incubate the plates for 4 hours at 37°C.

  • Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of 530 nm and an emission wavelength of 590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.

Western Blot Analysis of p-AKT

This protocol provides a general framework for analyzing p-AKT levels. Specific antibody concentrations and incubation times may need to be optimized.[3][4]

  • Cell Culture and Treatment: Culture cells (e.g., Sch10545, Ben-Men-1, or SW620) to 70-80% confluency. Treat the cells with varying concentrations of this compound or a vehicle control (DMSO) for the desired duration (e.g., 4 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.

  • Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE: Separate the protein samples on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for p-AKT (Ser473) (e.g., Cell Signaling Technology #4060) diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection kit and visualize using a chemiluminescence imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total AKT and a loading control like GAPDH or β-actin.

  • Densitometry: Quantify the band intensities using image analysis software.

Conclusion

The available evidence strongly indicates that this compound is a potent inhibitor of the PI3K/AKT signaling pathway, leading to a significant reduction in p-AKT levels. This activity is consistent with its observed anti-proliferative effects in cancer cell lines. While direct comparative studies with other AKT inhibitors are limited, the data presented in this guide provides a solid foundation for further investigation of this compound as a potential therapeutic agent. The detailed protocols and workflow diagrams offer a practical resource for researchers aiming to verify and expand upon these findings. Further studies focusing on dose-dependent effects on p-AKT and direct comparisons with other inhibitors will be crucial for a more complete understanding of this compound's therapeutic potential.

References

Independent Validation of Goyazensolide's Anti-inflammatory Properties: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory properties of Goyazensolide against established anti-inflammatory agents. The information presented is based on available experimental data, focusing on the mechanisms of action and inhibitory concentrations.

Executive Summary

This compound, a sesquiterpene lactone, exhibits potent anti-inflammatory activity primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2] This mechanism distinguishes it from conventional non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids. While direct comparative data on the inhibition of specific pro-inflammatory cytokines and prostaglandins for this compound is limited, its upstream inhibitory action on NF-κB, a central regulator of inflammation, suggests a broad-spectrum anti-inflammatory potential.[1] This guide summarizes the known quantitative data and provides detailed experimental protocols for the key assays cited.

Data Presentation: Comparative Inhibitory Activity

The following tables summarize the available quantitative data for this compound and comparator compounds. It is important to note that the experimental conditions for these data points may vary across different studies, and direct comparison should be made with caution.

Table 1: Inhibition of NF-κB Signaling Pathway

CompoundTargetAssay SystemIC50References
This compound NF-κBHT-29 colon cancer cells3.8 µM[1][2]
DexamethasoneNF-κB (indirect)---
IndomethacinNF-κB (indirect)---
CelecoxibNF-κB (indirect)---

Table 2: Inhibition of Pro-inflammatory Cytokines and Mediators

CompoundTargetAssay SystemIC50 / InhibitionReferences
This compound TNF-αData not available--
This compound IL-6Data not available--
This compound Prostaglandin E2 (PGE2)Data not available--
DexamethasoneTNF-αLPS-stimulated RAW 264.7 macrophagesPotent inhibition observed[3]
IndomethacinPGE2Human gastric mucosaPotent inhibition observed[4]
CelecoxibIL-6Hepatocellular carcinoma cellsInhibition of IL-6/STAT3 pathway

Note: The lack of specific IC50 values for this compound against TNF-α, IL-6, and PGE2 in the public domain highlights a key area for future research to enable a more direct quantitative comparison.

Mechanisms of Action

This compound: The primary anti-inflammatory mechanism of this compound is the direct inhibition of the NF-κB signaling pathway. It achieves this by downregulating the expression of the NF-κB subunits p65 and p50, as well as the upstream IκB kinase (IKKβ).[1] NF-κB is a pivotal transcription factor that governs the expression of numerous pro-inflammatory genes, including those for TNF-α, IL-6, and cyclooxygenase-2 (COX-2), the enzyme responsible for prostaglandin synthesis. By inhibiting NF-κB, this compound effectively blocks the inflammatory cascade at a critical upstream juncture.

Alternative Anti-inflammatory Agents:

  • Dexamethasone (Corticosteroid): Dexamethasone exerts its anti-inflammatory effects through multiple mechanisms. It binds to the glucocorticoid receptor, which then translocates to the nucleus and upregulates the expression of anti-inflammatory proteins and represses the expression of pro-inflammatory genes by interfering with transcription factors like NF-κB and AP-1.

  • Indomethacin (Non-selective COX Inhibitor): Indomethacin is a non-steroidal anti-inflammatory drug (NSAID) that non-selectively inhibits both COX-1 and COX-2 enzymes.[4] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.

  • Celecoxib (Selective COX-2 Inhibitor): Celecoxib is a selective NSAID that primarily inhibits the COX-2 enzyme. COX-2 is typically induced at sites of inflammation and is responsible for the production of prostaglandins that mediate inflammation and pain. Its selectivity for COX-2 is intended to reduce the gastrointestinal side effects associated with the inhibition of the constitutively expressed COX-1.

Mandatory Visualization

Goyazensolide_NF_kB_Inhibition cluster_stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) cluster_pathway NF-κB Signaling Pathway cluster_nucleus Nucleus Stimulus Inflammatory Stimulus IKK IKK Complex Stimulus->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_active Active NF-κB (p65/p50) IKK->NFkB_active Leads to activation NFkB NF-κB (p65/p50) IkB->NFkB Inhibits (in cytoplasm) DNA DNA NFkB_active->DNA Translocates to nucleus and binds Transcription Transcription of Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Transcription This compound This compound This compound->IKK Inhibits This compound->NFkB Downregulates p65/p50

Caption: this compound's inhibition of the NF-κB signaling pathway.

Experimental_Workflow_NFkB_Inhibition start Start cell_culture Culture HT-29 cells start->cell_culture treatment Treat cells with This compound (various concentrations) cell_culture->treatment stimulation Stimulate with TNF-α treatment->stimulation lysis Cell Lysis stimulation->lysis protein_extraction Protein Extraction lysis->protein_extraction western_blot Western Blot for p65, p50, IKKβ protein_extraction->western_blot analysis Densitometry Analysis and IC50 Calculation western_blot->analysis end End analysis->end

Caption: Experimental workflow for NF-κB inhibition assay.

Experimental Protocols

NF-κB Inhibition Assay (Western Blot)

This protocol is based on the methodology used to determine the NF-κB inhibitory activity of this compound.[1]

  • Cell Culture: Human colon adenocarcinoma cells (HT-29) are cultured in an appropriate medium (e.g., McCoy's 5A) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Cells are seeded in culture plates and allowed to adhere. Subsequently, they are treated with varying concentrations of this compound for a specified period (e.g., 24 hours). A vehicle control (e.g., DMSO) is also included.

  • Stimulation: To activate the NF-κB pathway, cells are stimulated with a pro-inflammatory agent such as Tumor Necrosis Factor-alpha (TNF-α) for a short duration (e.g., 30 minutes) prior to harvesting.

  • Protein Extraction: Cells are washed with phosphate-buffered saline (PBS) and lysed using a lysis buffer containing protease and phosphatase inhibitors to extract total protein.

  • Western Blotting:

    • Protein concentration is determined using a standard assay (e.g., BCA assay).

    • Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with primary antibodies specific for NF-κB p65, p50, IKKβ, and a loading control (e.g., β-actin).

    • After washing, the membrane is incubated with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: The intensity of the protein bands is quantified using densitometry software. The expression levels of the target proteins are normalized to the loading control. The IC50 value is calculated by plotting the percentage of inhibition against the log of the this compound concentration.

Inhibition of Pro-inflammatory Cytokine Production (ELISA)

This is a general protocol to quantify the inhibition of TNF-α and IL-6.

  • Cell Culture: Macrophage-like cells (e.g., RAW 264.7) are cultured in DMEM supplemented with fetal bovine serum and antibiotics.

  • Treatment and Stimulation: Cells are seeded in 24-well plates. They are pre-treated with different concentrations of the test compound (this compound, Dexamethasone, etc.) for 1 hour. Subsequently, inflammation is induced by adding lipopolysaccharide (LPS) (e.g., 1 µg/mL) and incubating for 24 hours.

  • Supernatant Collection: The cell culture supernatant is collected and centrifuged to remove any cellular debris.

  • ELISA: The concentrations of TNF-α and IL-6 in the supernatant are measured using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

  • Data Analysis: The absorbance is read using a microplate reader. A standard curve is generated to determine the cytokine concentrations. The percentage of inhibition for each compound concentration is calculated relative to the LPS-stimulated control. The IC50 value is then determined.

Prostaglandin E2 (PGE2) Inhibition Assay

This protocol outlines a general method for measuring PGE2 inhibition.

  • Cell Culture: Similar to the cytokine inhibition assay, RAW 264.7 macrophages are typically used.

  • Treatment and Stimulation: Cells are pre-treated with the test compounds for 1 hour, followed by stimulation with LPS for 24 hours.

  • Supernatant Collection: The culture supernatant is collected for analysis.

  • PGE2 Measurement: The concentration of PGE2 in the supernatant is quantified using a competitive enzyme immunoassay (EIA) kit according to the manufacturer's protocol.

  • Data Analysis: The PGE2 concentration is determined from a standard curve. The percentage of inhibition is calculated, and the IC50 value is determined.

Conclusion

This compound is a promising anti-inflammatory agent with a distinct mechanism of action centered on the potent inhibition of the NF-κB signaling pathway. This upstream regulatory action suggests a broad inhibitory effect on a range of inflammatory mediators. However, to fully assess its therapeutic potential and to facilitate a direct and quantitative comparison with existing anti-inflammatory drugs, further independent validation studies are required. Specifically, robust experimental data on its ability to inhibit the production of key pro-inflammatory cytokines such as TNF-α and IL-6, and the inflammatory mediator PGE2, are crucial. The experimental protocols provided in this guide offer a framework for conducting such validation studies, which will be instrumental for researchers and professionals in the field of drug development.

References

Safety Operating Guide

Navigating the Disposal of Goyazensolide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, a specific Safety Data Sheet (SDS) for Goyazensolide is not publicly available. This document provides guidance based on the general principles for the safe handling and disposal of potent, biologically active research compounds, including sesquiterpene lactones and cytotoxic agents. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific protocols and comply with all local, state, and federal regulations. The information herein is intended to supplement, not replace, institutional guidelines.

This compound, a sesquiterpene lactone investigated for its potent anti-inflammatory and anti-cancer properties, requires careful handling and disposal due to its biological activity.[1][2] As a standard practice for novel or uncharacterized compounds, this compound should be treated as a hazardous substance. This guide outlines essential safety and logistical information for its proper disposal in a research setting.

Core Principles of Bioactive Compound Disposal

The responsible disposal of potent research compounds like this compound hinges on the principles of containment, segregation, and proper waste stream management. All materials that have come into contact with this compound are to be considered contaminated and must be disposed of as hazardous waste.[3] It is crucial to prevent the release of such compounds into the environment, particularly through waterways, making disposal via sinks or drains strictly prohibited.[3]

Personal Protective Equipment (PPE) and Handling

Before beginning any work with this compound, ensure that the proper personal protective equipment is worn. This is the first line of defense in preventing accidental exposure.

Table 1: Required Personal Protective Equipment (PPE) for Handling this compound

PPE CategorySpecific Requirements
Hand Protection Two pairs of nitrile gloves, with the outer pair changed immediately upon contamination.
Eye Protection Safety glasses with side shields or chemical splash goggles.
Body Protection A disposable gown worn over a lab coat, with cuffs tucked into the inner pair of gloves.
Respiratory A NIOSH-approved respirator may be required depending on the procedure and your institution's risk assessment.

Waste Segregation and Disposal Procedures

Proper segregation of waste is critical for safe and compliant disposal.[2] this compound waste should be categorized as "cytotoxic" or "bioactive" chemical waste and must never be mixed with general laboratory trash.

Table 2: this compound Waste Disposal Guidelines

Waste TypeDisposal ContainerDisposal Procedure
Solid Waste (e.g., contaminated gloves, weigh boats, pipette tips)Labeled, leak-proof, and puncture-resistant container specifically for cytotoxic/bioactive solid waste.[2]Place all contaminated solid materials directly into the designated waste container. Do not overfill. When three-quarters full, seal the container and arrange for pickup by your institution's EHS.[3]
Liquid Waste (e.g., unused solutions, contaminated solvents)Labeled, leak-proof, and shatter-resistant container (preferably plastic) for cytotoxic/bioactive liquid waste.Collect all liquid waste in the designated container. Do not mix with other chemical waste streams unless approved by your EHS. Seal the container when not in use and when three-quarters full, arrange for EHS pickup.
Sharps (e.g., needles, contaminated glass)Puncture-proof sharps container clearly labeled for cytotoxic/bioactive sharps waste.[2]Dispose of all contaminated sharps immediately into the designated sharps container. Do not recap needles. Seal the container when full and arrange for EHS pickup.

Experimental Protocols: Decontamination and Spill Cleanup

In the event of a spill or for the routine decontamination of laboratory surfaces and equipment, a systematic approach is necessary to ensure the complete inactivation and removal of this compound.

Decontamination of Labware and Surfaces:

  • Initial Cleaning: Using a low-lint wipe moistened with a detergent solution, wipe down all surfaces and equipment that may have come into contact with this compound.[3]

  • Rinsing: With a new wipe, rinse the surfaces with sterile water to remove any residual detergent.[3]

  • Final Decontamination: Use a wipe moistened with 70% isopropyl alcohol for a final wipe-down to disinfect and remove any remaining chemical residues.[3]

  • Waste Disposal: All wipes and cleaning materials must be disposed of as solid cytotoxic/bioactive waste.

Spill Cleanup Procedure:

  • Alert Personnel: Immediately alert others in the vicinity of the spill.

  • Contain the Spill: If safe to do so, use absorbent pads from a chemical spill kit to contain the spill and prevent it from spreading.

  • Don Appropriate PPE: Ensure you are wearing the full PPE outlined in Table 1.

  • Clean the Spill: Working from the outside in, carefully clean the spill using absorbent materials.

  • Decontaminate the Area: Once the visible spill is removed, follow the three-step decontamination protocol described above.

  • Dispose of Waste: All materials used for spill cleanup must be disposed of as cytotoxic/bioactive waste.

  • Report the Spill: Report the incident to your laboratory supervisor and EHS department as per your institution's policy.

Diagrams for Operational Workflow

To provide a clear visual guide for the handling and disposal process, the following diagrams illustrate the key workflows.

This compound Handling Workflow A Don Appropriate PPE B Weigh/Prepare this compound A->B C Conduct Experiment B->C D Segregate Waste C->D E Decontaminate Workspace D->E F Doff PPE E->F G Wash Hands F->G

Caption: General workflow for handling this compound in a laboratory setting.

This compound Waste Disposal Pathway cluster_0 Point of Generation cluster_1 Segregation & Containment cluster_2 Final Disposal Solid Solid Waste Solid_Bin Labeled Solid Waste Bin Solid->Solid_Bin Liquid Liquid Waste Liquid_Bin Labeled Liquid Waste Container Liquid->Liquid_Bin Sharps Sharps Sharps_Bin Labeled Sharps Container Sharps->Sharps_Bin EHS EHS Pickup for Incineration/Chemical Neutralization Solid_Bin->EHS Liquid_Bin->EHS Sharps_Bin->EHS

Caption: Segregation and disposal pathway for this compound-contaminated waste.

References

Personal protective equipment for handling Goyazensolide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides essential safety and logistical information for handling Goyazensolide based on general best practices for hazardous and cytotoxic compounds. No specific Safety Data Sheet (SDS) for this compound was found; therefore, this guidance is a synthesis of recommendations for handling similar chemical agents. All laboratory personnel must consult with their institution's Environmental Health and Safety (EHS) department for specific protocols and requirements.

This compound is a natural compound with potential antineoplastic properties, necessitating careful handling to minimize exposure risks to researchers, scientists, and drug development professionals.[1] Adherence to strict safety protocols is crucial for maintaining a safe laboratory environment.

Personal Protective Equipment (PPE)

The selection and proper use of Personal Protective Equipment (PPE) are the first lines of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on guidelines for hazardous drugs.[2][3][4][5][6]

PPE Category Recommended Equipment Standard/Specification
Eye and Face Protection Safety glasses with side shields or chemical splash goggles. A face shield is required when there is a splash hazard.Government-approved eye and face protection.
Hand Protection Two pairs of chemotherapy-grade, powder-free nitrile gloves.Gloves must be inspected for integrity before each use.
Skin and Body Protection A disposable, long-sleeved, solid-front gown made of a low-permeability fabric.Gown should have a closed back and cuffs.
Respiratory Protection A NIOSH-approved N95 or higher-level respirator should be used when handling the powder form of the compound or when there is a risk of aerosolization.Use in accordance with a respiratory protection program.[2]

Operational and Disposal Plans

A systematic approach to handling this compound is essential for safety and logistical efficiency. This includes proper procedures for receiving, storing, handling, and disposing of the compound.

Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store this compound in a clearly labeled, sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[7]

  • Access to the storage area should be restricted to authorized personnel.

Handling and Experimental Protocols:

  • All handling of powdered this compound should be performed in a designated containment device, such as a chemical fume hood or a Class II biological safety cabinet, to minimize inhalation exposure.

  • Before beginning work, ensure all necessary PPE is donned correctly.

  • Use dedicated equipment (e.g., spatulas, weighing paper) for handling this compound.

  • Clean and decontaminate all surfaces and equipment after each use.

Emergency Procedures:

  • Spills: In the event of a spill, evacuate the area and prevent others from entering. Wear appropriate PPE, including respiratory protection, to clean the spill. Absorb the spilled material with an inert absorbent and place it in a sealed container for disposal as hazardous waste.

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water. Seek medical attention.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Disposal Plan:

  • All waste contaminated with this compound, including empty containers, used PPE, and cleaning materials, must be disposed of as hazardous or cytotoxic waste.[2][8]

  • Follow all local, state, and federal regulations for hazardous waste disposal.

  • Place all contaminated waste in clearly labeled, sealed, and puncture-resistant containers.

Experimental Workflow and Safety Diagram

The following diagram illustrates the standard workflow for handling this compound, emphasizing the integration of safety procedures at each step.

Goyazensolide_Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Containment) cluster_cleanup Cleanup & Disposal Prep Don PPE Weigh Weigh Compound Prep->Weigh Enter Containment Review Review Protocol Review->Prep Prepare Prepare Solution Weigh->Prepare Experiment Perform Experiment Prepare->Experiment Decontaminate Decontaminate Surfaces & Equipment Experiment->Decontaminate Exit Containment Waste Segregate & Dispose of Waste Decontaminate->Waste Doff Doff PPE Waste->Doff Spill Spill Response Exposure Exposure Response

Caption: Workflow for the safe handling of this compound.

References

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